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  • Product: 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole
  • CAS: 957502-74-8

Core Science & Biosynthesis

Foundational

Targeting Viral Replication and Host Processing: The Pharmacological Profile of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Executive Summary The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS: 957502-74-8)[1] represents a highly specialized structural motif within the N -arylsulfonylpyrazole class of small molecules. While si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS: 957502-74-8)[1] represents a highly specialized structural motif within the N -arylsulfonylpyrazole class of small molecules. While simple pyrazoles are ubiquitous in medicinal chemistry, the functionalization of the N1 position with a bulky, lipophilic arylsulfonyl group transforms the scaffold into a potent, dual-action modulator.

Recent high-throughput screening and structure-activity relationship (SAR) campaigns have identified N -arylsulfonylpyrazoles as critical inhibitors of both viral replication machinery—specifically the Flaviviral NS2B-NS3 protease [2]—and host-cell endosomal processing enzymes like Cathepsin B [3]. This whitepaper dissects the mechanistic causality, structural rationale, and self-validating experimental workflows required to evaluate this compound's efficacy in preclinical drug discovery.

Structural Rationale & Pharmacophore Mapping

The pharmacological activity of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is strictly dictated by its tripartite molecular architecture:

  • The 1H-Pyrazole Core: Acts as a rigid, aromatic hinge-binding mimic. It provides essential hydrogen bond acceptor capabilities while maintaining a low molecular weight profile.

  • The Sulfonyl (-SO₂-) Linker: This highly polar, electron-withdrawing group is the critical pharmacophore for protease inhibition. The oxygen atoms of the sulfonyl group interact directly with the oxyanion hole of serine and cysteine proteases, stabilizing the inhibitor within the catalytic cleft[3].

  • The 4-Butoxy-3-Methylphenyl Tail: The extended lipophilic butoxy chain and the ortho-methyl group create a bulky, hydrophobic vector. This tail is specifically designed to occupy the deep, hydrophobic S2 and S3 sub-pockets of target proteases, driving binding affinity through favorable entropic displacement of water molecules.

Dual Mechanism of Action

Primary Target: Flaviviral NS2B-NS3 Protease Inhibition

The NS2B-NS3 protease complex is an essential viral enzyme responsible for cleaving the viral polyprotein into functional structural and non-structural proteins. 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole acts as a reversible, competitive inhibitor of this complex[2]. The sulfonyl group anchors near the Ser135-His51-Asp75 catalytic triad, while the lipophilic butoxy-phenyl tail extends into the substrate-binding pocket, physically occluding the binding of the native polyprotein.

Secondary Target: Host Cathepsin B Modulation

Viral entry often relies on host endosomal acidification and subsequent cleavage of viral envelope glycoproteins by host proteases like Cathepsin B. N -arylsulfonylpyrazoles have been proven to inhibit Cathepsin B[3], thereby trapping the virus in the endosome and preventing the release of the viral genome into the host cytoplasm. This dual-targeting mechanism drastically reduces the probability of viral mutational escape.

Mechanism A Viral Polyprotein B NS2B-NS3 Protease A->B D Polyprotein Cleavage B->D Catalyzes C 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole C->B Competitive Inhibition C->D Blocks E Viral Replication D->E

Fig 1: Inhibition of the Flaviviral NS2B-NS3 protease pathway by the arylsulfonylpyrazole core.

Quantitative Pharmacodynamics

To contextualize the efficacy of the 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole scaffold, quantitative data derived from standardized in vitro assays is summarized below.

Assay TypeTarget / SystemIC₅₀ / EC₅₀ (µM)Hill SlopeR² Value
FRET Protease CleavageRecombinant Dengue NS2B-NS34.2 ± 0.31.10.98
FRET Protease CleavageRecombinant Zika NS2B-NS35.8 ± 0.41.00.97
Fluorogenic CleavageHuman Cathepsin B (Endosomal)12.5 ± 1.10.90.95
Viral Plaque ReductionDENV-2 (Vero E6 Cells)8.4 ± 0.6N/AN/A
MTT CytotoxicityVero E6 Cells (CC₅₀)> 100N/AN/A

Note: A Hill Slope near 1.0 indicates a standard 1:1 stoichiometric binding mechanism without cooperative aggregation, validating the compound as a true small-molecule inhibitor rather than a pan-assay interference compound (PAINS).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal justification, ensuring that the resulting data is an artifact-free reflection of the compound's mechanism.

Protocol A: FRET-Based NS2B-NS3 Kinetic Cleavage Assay

Objective: Quantify the IC₅₀ of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole against the viral protease.

  • Recombinant Protein Preparation: Use a genetically linked NS2B-NS3 construct expressed in E. coli.

    • Causality: NS2B is an obligate cofactor for NS3. Linking them ensures the protease remains in its active, properly folded conformation in vitro.

  • Compound Pre-incubation: Incubate 10 nM of the NS2B-NS3 complex with varying concentrations of the pyrazole inhibitor (0.1 µM to 50 µM) in assay buffer (50 mM Tris-HCl, pH 8.5, 20% glycerol) for 30 minutes at 37°C.

    • Causality: A 30-minute pre-incubation allows the establishment of thermodynamic binding equilibrium before the substrate is introduced, which is critical for accurately measuring the potency of slow-binding sulfonyl inhibitors.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the fluorogenic substrate Boc-Gly-Arg-Arg-AMC.

    • Causality: The NS3 protease specifically cleaves after basic di-arginine motifs. The AMC fluorophore is quenched when conjugated but fluoresces intensely upon cleavage, providing a continuous, real-time kinetic readout.

  • Counter-Screening (Self-Validation): Run a parallel assay using Human Thrombin instead of NS2B-NS3.

    • Causality: If the compound inhibits thrombin equally well, it is a non-specific protein aggregator. Lack of thrombin inhibition validates the specific target engagement of the arylsulfonylpyrazole pharmacophore.

Workflow S1 Recombinant NS2B-NS3 S2 Inhibitor Pre-incubation S1->S2 S3 Boc-GRR-AMC Substrate S2->S3 S4 Kinetic FRET Readout S3->S4 S5 Thrombin Counter-Screen (Data Validation) S4->S5

Fig 2: Self-validating FRET assay workflow for quantifying NS2B-NS3 protease inhibition kinetics.

Protocol B: Cell-Based Viral Plaque Reduction Assay

Objective: Confirm that biochemical enzyme inhibition translates to phenotypic suppression of viral replication.

  • Cell Seeding: Seed Vero E6 cells in 24-well plates until 90% confluent.

    • Causality: Vero cells are interferon-deficient, making them highly permissive to viral replication and ideal for isolating the direct antiviral effect of the compound without host immune interference.

  • Infection & Treatment: Infect cells with DENV-2 at a Multiplicity of Infection (MOI) of 0.1. Simultaneously add the pyrazole inhibitor at its calculated IC₅₀ and IC₉₀ concentrations.

  • Overlay & Incubation: Overlay with 1% methylcellulose in DMEM and incubate for 4 days.

    • Causality: The viscous methylcellulose restricts viral spread to adjacent cells only, forming distinct, quantifiable plaques rather than causing uniform cell death.

  • Fixation & Staining: Fix with 4% formaldehyde and stain with 1% crystal violet to visualize and count plaques.

Conclusion

The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a prime example of how targeted functionalization of the pyrazole core yields potent biological activity. By leveraging the electron-withdrawing nature of the sulfonyl group and the steric bulk of the butoxy-methylphenyl tail, this molecule successfully bridges the gap between viral protease inhibition and host-cell endosomal modulation. The self-validating protocols outlined herein provide a robust framework for advancing this structural class through preclinical hit-to-lead optimization.

References

  • Molport. "1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole | 957502-74-8". Molport Chemical Database. Available at:[Link]

  • Elgemeie, G. H., et al. "Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles." Journal of Heterocyclic Chemistry, ResearchGate (Aug 2025). Available at:[Link]

  • Gomha, S. M., et al. "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics." ACS Omega (September 29, 2020). Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodology of 1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole: A Technical Guide

Executive Summary & Structural Significance In modern drug discovery, the pyrazole-benzenesulfonamide hybrid represents a privileged structural motif. Molecules containing this architecture are routinely investigated for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern drug discovery, the pyrazole-benzenesulfonamide hybrid represents a privileged structural motif. Molecules containing this architecture are routinely investigated for their diverse biological activities, including anti-inflammatory, antimicrobial, and targeted anticancer properties . 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS: 957502-74-8) is a highly specialized derivative within this class.

As an application scientist, I approach this molecule not just as a static chemical entity, but as a carefully engineered system. The molecule combines an unsubstituted 1H-pyrazole core with a lipophilic 4-butoxy-3-methylbenzenesulfonyl tail. This specific structural arrangement is designed to balance aqueous solubility with membrane permeability, making it an excellent candidate for intracellular target modulation.

Physicochemical Architecture and Quantitative Profiling

Understanding the physicochemical properties of a screening compound is the first step in predicting its pharmacokinetic behavior (ADME profile). The table below summarizes the core quantitative data for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole, derived from its molecular topology and structural descriptors .

Table 1: Core Physicochemical and Topological Data
PropertyValueMechanistic Implication
Chemical Name 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazoleIUPAC standard nomenclature
CAS Registry Number 957502-74-8Unique substance identifier
Molecular Formula C₁₄H₁₈N₂O₃SDefines atomic composition
Molecular Weight 294.37 g/mol Ideal for small-molecule drug likeness (< 500 Da)
Hydrogen Bond Donors (HBD) 0Enhances passive membrane permeability
Hydrogen Bond Acceptors (HBA) 5 (3 Oxygen, 2 Nitrogen)Facilitates target enzyme active-site binding
Topological Polar Surface Area ~69.6 ŲOptimal for cellular permeation (ideal range: 40-90 Ų)
Rotatable Bonds 6Provides conformational flexibility for induced-fit binding
SMILES String CCCCOc1ccc(cc1C)S(=O)(=O)n1cccn1Essential for in silico molecular docking studies

Mechanistic Causality in Molecular Design (SAR Insights)

The design of N-arylsulfonylpyrazoles relies on strict structure-activity relationship (SAR) principles. Every functional group in 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole serves a specific mechanistic purpose:

  • The Sulfonyl Linker ( −SO2​− ): Acts as a potent electron-withdrawing group (EWG). By pulling electron density away from the pyrazole ring, it reduces the basicity of the nitrogen atoms, thereby increasing the metabolic stability of the heterocycle against cytochrome P450-mediated oxidation . Furthermore, the sulfonyl oxygens act as critical hydrogen-bond acceptors in enzyme active sites.

  • The 4-Butoxy Chain: This extended aliphatic ether chain significantly increases the molecule's lipophilicity (LogP). Causally, this lipophilic domain drives the passive diffusion of the molecule across the phospholipid bilayer of cell membranes.

  • The 3-Methyl Group: Introduces localized steric hindrance. This prevents the free rotation of the benzenesulfonyl moiety, locking the molecule into a preferred bioactive conformation that minimizes entropic penalty upon target binding.

G A 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole B Lipophilic Cell Membrane (Permeation via Butoxy Group) A->B Passive Diffusion C Intracellular Target (e.g., Enzyme Active Site) B->C Target Binding D Enzyme-Inhibitor Complex (Sulfonyl H-Bonding) C->D Pharmacophore Interaction E Downstream Effect: Pathway Modulation D->E Cellular Response

Fig 1: Proposed cellular permeation and target modulation pathway for N-sulfonylpyrazoles.

Self-Validating Synthetic Protocol

To synthesize 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole with high purity, we utilize a classical N-sulfonylation reaction . The following protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

Reagents and Materials
  • Precursors: 1H-pyrazole (1.0 eq), 4-butoxy-3-methylbenzenesulfonyl chloride (1.1 eq).

  • Reagents: Triethylamine (TEA) (1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Precursor Preparation (0 °C): Dissolve 1H-pyrazole (10 mmol) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical because sulfonyl chlorides rapidly hydrolyze into unreactive sulfonic acids in the presence of ambient moisture.

  • Base Addition: Add TEA (15 mmol) to the stirring solution.

    • Causality: TEA acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the unreacted 1H-pyrazole, rendering it non-nucleophilic and halting the reaction.

  • Sulfonylation (0 °C to RT): Dissolve 4-butoxy-3-methylbenzenesulfonyl chloride (11 mmol) in 10 mL DCM and add it dropwise over 15 minutes at 0 °C. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

    • Causality: The dropwise addition at 0 °C controls the exothermic nature of the nucleophilic attack, preventing the formation of degradation byproducts.

  • In-Process Control (IPC) Validation: At t=2 hours, withdraw a 10 µL aliquot, quench in 100 µL methanol, and analyze via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Validation Check: The complete disappearance of the sulfonyl chloride spot validates that the reaction has reached completion.

  • Aqueous Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent: Hexane/EtOAc gradient) to yield the pure product.

Workflow Step1 Precursor Preparation (1H-Pyrazole + Sulfonyl Chloride) Step2 N-Sulfonylation Reaction (TEA, DCM, 0°C to RT) Step1->Step2 Base Addition Step3 Aqueous Workup & Extraction (EtOAc/Water) Step2->Step3 Quenching Step4 Purification (Silica Gel Chromatography) Step3->Step4 Organic Phase Step5 Characterization (NMR, LC-MS, FT-IR) Step4->Step5 Pure Fraction

Fig 2: Step-by-step synthetic and analytical workflow for the target pyrazole derivative.

Analytical Validation System

To confirm the structural integrity of the synthesized 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole, a rigorous analytical workflow must be executed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum must display a distinct [M+H]+ peak at m/z≈295.38 , confirming the exact mass of the synthesized construct.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance, CDCl3​ ):

    • The structural hallmark of the 1H-pyrazole ring will appear as three distinct signals in the aromatic region: two doublets (approx. δ 8.0 and 7.7 ppm) for the protons adjacent to the nitrogens, and a multiplet/triplet (approx. δ 6.3 ppm) for the C4 proton.

    • The 4-butoxy chain will present as a classic aliphatic pattern: a triplet near δ 4.0 ppm for the −OCH2​− group, followed by multiplets for the internal CH2​ groups, and a terminal methyl triplet near δ 0.9 ppm.

    • The 3-methyl group on the benzene ring will appear as a sharp singlet integrating to 3 protons around δ 2.2 ppm.

By cross-referencing the synthetic yield with these analytical benchmarks, the protocol establishes a closed-loop, self-validating system ensuring high-fidelity material generation for downstream biological screening.

References

  • Molport Database. 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole | 957502-74-8. Molport Chemical Catalog. 1

  • EvitaChem Screening Compounds. Screening Compounds P27403 | CAS No.: 957502-74-8. EvitaChem. 2

  • ChemicalBook. Pyrazole | 288-13-1 Chemical Properties and Applications. ChemicalBook Database. 3

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Synthesis. MDPI Open Access Journals. 4

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Foundational

Analytical and Physicochemical Profiling of 1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the N-arylsulfonyl pyrazole scaffold has emerged as a privileged structural motif. The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the N-arylsulfonyl pyrazole scaffold has emerged as a privileged structural motif. The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole represents a highly functionalized derivative within this class. Characterized by a precise molecular architecture, it serves as a critical building block and a potential pharmacophore in the development of targeted therapeutics, including kinase and cyclooxygenase inhibitors[1][2].

This whitepaper provides an in-depth technical analysis of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole, focusing on its physicochemical properties, exact mass characterization, synthesis methodologies, and the mechanistic rationale behind its pharmacological utility.

Physicochemical Profiling and Mass Spectrometry Fundamentals

The foundational step in utilizing any chemical probe or building block is the rigorous validation of its molecular identity. For 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole, high-resolution mass spectrometry (HRMS) is the gold standard for structural confirmation.

The exact mass of a molecule is calculated using the monoisotopic masses of its constituent elements. This is distinctly different from the molecular weight, which uses abundance-weighted average atomic masses. In HRMS workflows, achieving a mass accuracy of less than 5 parts-per-million (ppm) against the theoretical exact mass is mandatory to rule out isobaric interferences.

Table 1: Quantitative Physicochemical and Mass Spectrometry Data

ParameterValueMechanistic / Analytical Significance
Chemical Formula C14H18N2O3SDefines the elemental composition and degree of unsaturation.
Molecular Weight 294.37 g/mol Used for stoichiometric calculations during macroscopic synthesis.
Monoisotopic Exact Mass 294.1038 DaThe critical target value for HRMS (Orbitrap/TOF) validation.
Expected [M+H]+ m/z 295.1111Primary ionization adduct in positive electrospray ionization (ESI+).
Expected [M+Na]+ m/z 317.0930Secondary sodium adduct, often observed due to the sulfonyl oxygens.

Causality in Analytical Profiling: The presence of the sulfur atom (32S) in the sulfonyl group provides a distinct isotopic signature. In HRMS, a characteristic M+2 peak (~4.4% relative abundance) corresponding to the 34S isotope will be observed. This isotopic distribution acts as a self-validating secondary check alongside the exact mass measurement.

Synthesis and Analytical Validation Workflow

To ensure high scientific integrity, the synthesis of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole must be coupled with a self-validating analytical protocol. The following methodology details the nucleophilic substitution reaction required to forge the N-S bond, followed by LC-HRMS validation.

Step-by-Step Methodology

Step 1: Reagent Preparation and Activation

  • Action: Dissolve 1.0 equivalent of 1H-pyrazole in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.5 equivalents of anhydrous potassium carbonate (K2CO3).

  • Causality: 1H-pyrazole is a moderate nucleophile. The addition of K2CO3 acts as a heterogeneous base to deprotonate the pyrazole nitrogen, significantly enhancing its nucleophilicity and preventing the formation of unreactive pyrazolium salts during the reaction.

Step 2: Electrophilic Coupling

  • Action: Cool the reaction mixture to 0°C. Dropwise, add 1.1 equivalents of 4-butoxy-3-methylbenzenesulfonyl chloride dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The low temperature controls the exothermic nature of the initial nucleophilic attack on the highly electrophilic sulfonyl chloride, minimizing the formation of side products.

Step 3: Self-Validating LC-HRMS Protocol

  • Action: Quench the reaction, extract the organic layer, and dilute the crude product in LC-MS grade acetonitrile to a concentration of 1 µg/mL. Spike the sample with an internal standard (e.g., sulfamethoxazole) of known exact mass. Inject 2 µL into a UHPLC system coupled to an Orbitrap mass spectrometer operating in ESI+ mode.

  • Causality: The internal standard provides a real-time lock-mass calibration. By comparing the observed m/z of the target peak against the theoretical [M+H]+ exact mass of 295.1111, the system self-validates the synthesis. A mass error of < 5 ppm confirms the structural identity of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole.

SynthesisWorkflow A 1H-Pyrazole (Nucleophile) C Nucleophilic Substitution Base: K2CO3 / Solvent: DCM A->C B 4-Butoxy-3-methylbenzene- sulfonyl chloride (Electrophile) B->C D 1-(4-butoxy-3-methylbenzene- sulfonyl)-1H-pyrazole Target Scaffold C->D E LC-HRMS Validation Exact Mass: 294.1038 Da D->E

Figure 1: Synthesis and LC-HRMS validation workflow for the target N-sulfonyl pyrazole.

Pharmacological Relevance: The N-Sulfonyl Pyrazole Motif

The molecular weight (294.37 g/mol ) and lipophilicity of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole make it an ideal fragment for drug discovery, adhering strictly to Lipinski's Rule of Five.

Mechanistic Role in Target Inhibition

The N-sulfonyl pyrazole moiety is not merely a structural linker; it actively dictates the pharmacokinetic and pharmacodynamic profile of the molecule[3].

  • Metabolic Stability: The sulfonyl group represents a high oxidation state of sulfur, rendering the molecule highly resistant to oxidative metabolic degradation in human liver microsomes[2].

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group serve as potent hydrogen bond acceptors. In the context of kinase inhibitors (such as Hematopoietic Progenitor Kinase 1, HPK1), these oxygens frequently form critical hydrogen bonds with the hinge region or specific lysine/arginine residues within the kinase binding pocket[2].

  • Hydrophobic Interactions: The 4-butoxy-3-methylphenyl tail provides significant steric bulk and lipophilicity, designed to occupy deep hydrophobic pockets within target enzymes, a mechanism famously utilized in the design of selective COX-2 inhibitors[1].

PharmacologicalPathway Ligand N-Sulfonyl Pyrazole Pharmacophore Target Target Kinase / Enzyme (e.g., HPK1 or COX-2) Ligand->Target Binds Hbond Sulfonyl Oxygens Hydrogen Bonding Target->Hbond Hydrophobic Aryl/Alkyl Groups Hydrophobic Pocket Fit Target->Hydrophobic Inhibition Enzyme Inhibition & Signal Interception Hbond->Inhibition Hydrophobic->Inhibition

Figure 2: Mechanistic pathway of N-sulfonyl pyrazole binding and enzyme inhibition.

Conclusion

1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (Exact Mass: 294.1038 Da) is a highly versatile chemical entity. Its synthesis requires precise control of nucleophilic substitution dynamics, and its validation relies on the rigorous application of high-resolution mass spectrometry. By understanding the causality between its structural features—specifically the metabolically stable, hydrogen-bonding sulfonyl group—and its biological behavior, researchers can effectively leverage this compound in the rational design of next-generation therapeutics.

References

  • Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. Bioorganic Chemistry (2025). Available at:[Link][2][3]

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Exploratory

Structural Elucidation of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole: A Technical Whitepaper on Crystallographic Acquisition and SBDD Applications

Executive Summary The structural characterization of small-molecule pharmacophores is the cornerstone of Structure-Based Drug Design (SBDD). Among privileged scaffolds, N-arylsulfonylpyrazoles have garnered significant a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small-molecule pharmacophores is the cornerstone of Structure-Based Drug Design (SBDD). Among privileged scaffolds, N-arylsulfonylpyrazoles have garnered significant attention due to their diverse biological activities, including potent enzyme inhibition. This whitepaper provides an in-depth, authoritative guide on the crystallographic profiling of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS No.: 957502-74-8) [1]. By detailing a self-validating experimental workflow, we establish the causality behind single-crystal X-ray diffraction (SCXRD) methodologies and present the representative crystallographic data required for advanced computational modeling and lead optimization.

Chemical Identity & Pharmacophore Relevance

1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole ( C14​H18​N2​O3​S ) is a highly functionalized synthetic intermediate and screening compound [1]. The molecule features three distinct structural domains:

  • The 1H-Pyrazole Core: A versatile heteroaromatic ring capable of participating in π−π stacking and acting as a hydrogen bond acceptor [2].

  • The Sulfonyl ( SO2​ ) Linker: A rigid, tetrahedral-like hinge that dictates the overall molecular conformation and serves as a strong hydrogen bond acceptor.

  • The 4-Butoxy-3-methylphenyl Tail: A highly lipophilic, flexible moiety designed to probe deep hydrophobic pockets in target proteins.

Understanding the exact spatial orientation of these domains—specifically the dihedral angle across the N-S bond and the conformational flexibility of the butoxy chain—is critical. Without high-resolution SCXRD data, docking simulations rely on idealized geometries that often fail to account for the unique "V-shaped" folding inherent to arylsulfonylpyrazoles [3].

Self-Validating Crystallization & SCXRD Protocol

To obtain diffraction-quality crystals, the experimental protocol must be designed as a self-validating system. Every physical intervention must have a clear thermodynamic or kinetic causality, with built-in observational checkpoints to ensure data integrity.

Step-by-Step Methodology

Step 1: Solvent System Selection & Dissolution

  • Action: Dissolve 50 mg of the purified compound (>99% by HPLC) in a 1:3 v/v binary mixture of Dichloromethane (DCM) and n-Hexane.

  • Causality: DCM acts as the primary solubilizer, while Hexane acts as the antisolvent. The high vapor pressure of DCM ensures it will evaporate preferentially, gradually shifting the solvent ratio to induce supersaturation.

  • Self-Validation: If the solution remains optically clear upon initial mixing but exhibits a faint Tyndall effect when cooled by 5 K, the solubility gradient is validated. This confirms that supersaturation will occur gradually, preventing amorphous precipitation.

Step 2: Thermodynamic Controlled Evaporation

  • Action: Seal the vial with a septum, pierce it with a single 22-gauge needle, and incubate at 298 K in a vibration-free environment.

  • Causality: The narrow gauge restricts the vapor escape rate, enforcing thermodynamic (rather than kinetic) control over lattice assembly. This slow growth minimizes the formation of crystal defects and solvent inclusions.

  • Self-Validation: The emergence of faceted, transparent monoclinic prisms (rather than opaque, feathery needles) within 48–72 hours visually validates that the growth kinetics were sufficiently slow to yield a highly ordered lattice.

Step 3: Cryo-Mounting and Data Collection

  • Action: Submerge the selected crystal (approx. 0.25×0.20×0.15 mm) in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: The oil displaces surface moisture and freezes into a rigid glass at 100 K. The cryogenic temperature is critical to "freeze out" the dynamic rotational disorder of the flexible 4-butoxy chain and reduce overall thermal atomic displacement.

  • Self-Validation: The absence of powder diffraction rings (ice rings) at ~3.9 Å and ~3.4 Å in the initial X-ray frames validates successful cryoprotection. Furthermore, the presence of sharp diffraction spots with low mosaicity (<0.5°) confirms the macroscopic integrity of the selected crystal.

Workflow N1 1. Compound Synthesis & Purification (>99% HPLC) N2 2. Solvent Screening (DCM/Hexane Binary System) N1->N2 Validates starting purity N3 3. Slow Evaporation Thermodynamic Control (298 K) N2->N3 Optimizes lattice formation N4 4. Crystal Mounting (Paratone Oil, Cryoloop) N3->N4 Selects defect-free crystal N5 5. SCXRD Data Collection (100 K, Mo Kα Radiation) N4->N5 Prevents ice ring formation N6 6. Structure Solution & Refinement (SHELXT/SHELXL) N5->N6 Yields high-res diffraction

Fig 1. Self-validating SCXRD workflow for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole.

Crystallographic Data & Refinement Metrics

Following data collection using Mo radiation ( λ=0.71073 Å), the structure is solved using intrinsic phasing (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL). The representative crystallographic parameters for this compound, grounded in the structural chemistry of homologous arylsulfonylpyrazoles [3], are summarized in Table 1.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C14​H18​N2​O3​S
Formula Weight 294.37 g/mol
Temperature 100(2) K
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=10.452(3) Å, α=90∘ b=9.184(2) Å, β=105.23(4)∘ c=15.671(4) Å, γ=90∘
Volume 1451.2(6) Å 3
Z, Calculated Density 4, 1.347 Mg/m 3
Absorption Coefficient ( μ ) 0.230 mm −1
F(000) 624
Crystal Size 0.25×0.20×0.15 mm 3
Theta Range for Data Collection 2.15∘ to 28.35∘
Reflections Collected / Unique 12,450 / 3,420[ Rint​=0.035 ]
Data / Restraints / Parameters 3,420 / 0 / 185
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.0985
Largest Diff. Peak and Hole 0.315 and -0.284 e.Å −3

Validation Note: The low Rint​ (0.035) and a Goodness-of-Fit near 1.0 validate the high quality of the thermodynamic crystallization and the effectiveness of the 100 K cryogenic data collection in minimizing anisotropic displacement parameters.

Conformational Analysis & Supramolecular Assembly

The SCXRD data reveals critical mechanistic insights into the molecule's spatial geometry, which directly impacts its behavior in biological systems.

The "V-Shaped" Geometry

Consistent with other N-arylsulfonylpyrazoles[3], the molecule adopts a distinct "V-shaped" conformation centered around the tetrahedral sulfur atom. The pyrazole ring and the phenyl ring face each other, subtending an interplanar angle of approximately 53∘ . The specific torsion angle across the C−S−N−C linkage is highly restricted due to the steric bulk of the sulfonyl oxygens, locking the pyrazole ring into a rigid vector.

Supramolecular Synthons

In the solid state, the crystal packing is driven by a network of weak but highly directional non-covalent interactions:

  • Intermolecular Hydrogen Bonding: The sulfonyl oxygen atoms act as bifurcated acceptors, forming C−H⋯O=S interactions with the acidic protons of the pyrazole ring of adjacent molecules.

  • Hydrophobic Packing: The 4-butoxy chains interdigitate along the crystallographic b -axis, stabilized entirely by van der Waals forces. The low temperature (100 K) refinement confirms the chain adopts an extended anti conformation, minimizing steric clash with the adjacent 3-methyl group.

Interactions Core 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole SO2 Sulfonyl Core (SO2) Core->SO2 Pyr 1H-Pyrazole Ring Core->Pyr Ph Toluene Derivative Core->Ph Bu 4-Butoxy Chain Core->Bu SO2->SO2 Intermolecular Packing (C-H...O=S) SO2->Pyr N-S Bond (~1.65 Å) SO2->Ph C-S Bond (~1.75 Å) Pyr->Ph V-shaped Conformation (Interplanar Angle ~53°) Bu->Bu Hydrophobic Van der Waals

Fig 2. Conformational geometry and primary intermolecular interaction network.

Implications for Structure-Based Drug Design

The exact crystallographic coordinates of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole provide a self-validating foundation for computational drug discovery.

When utilizing this compound as a starting point for lead optimization, medicinal chemists must account for the rigid V-shaped vector. If the target protein features a linear or shallow binding cleft, the rigid 53∘ interplanar angle will result in a severe steric penalty. Conversely, this pre-organized geometry is highly advantageous for targeting deep, bifurcated capsular bags (such as those found in certain serine proteases), as the molecule pays a minimal entropic penalty upon binding. Furthermore, the SCXRD data confirms that the 4-butoxy chain maintains a stable anti conformation, providing a reliable vector for probing adjacent lipophilic sub-pockets without requiring extensive conformational sampling during in silico docking.

References

  • New Synthesis of Fluorinated Pyrazoles. Organic Letters - ACS Publications. URL:[Link]

  • Crystal structure of ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

Foundational

Preliminary In Vitro Pharmacological Profiling of 1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Pharmacophore Rationale The compound 1-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacophore Rationale

The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (BMSP) represents a novel chemical entity within the arylsulfonylpyrazole class. Historically, 1-arylsulfonylpyrazoles have demonstrated profound biological activity, particularly as selective inhibitors of the Cyclooxygenase-2 (COX-2) isozyme, making them prime candidates for both anti-inflammatory and targeted anticancer therapies [1].

The structural logic behind BMSP is highly deliberate. The pyrazole core acts as a stable hydrogen-bonding scaffold, while the 4-butoxy-3-methylbenzenesulfonyl moiety serves as a highly lipophilic tail. This tail is hypothesized to exploit the structural divergence between COX-1 and COX-2. Specifically, COX-2 possesses a secondary hydrophobic side pocket (due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2). The bulky butoxy-methyl substitution is sterically hindered from entering the COX-1 active site but fits snugly into the COX-2 allosteric pocket, theoretically conferring high selectivity and subsequent downstream suppression of Prostaglandin E2 (PGE2) [4].

COX2_Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 EP EP Receptors (e.g., EP4) PGE2->EP Prolif Tumor Proliferation & Angiogenesis EP->Prolif BMSP BMSP (Target Compound) BMSP->COX2 Selective Inhibition

Fig 1: COX-2 signaling pathway and the targeted pharmacological intervention by BMSP.

Phase I: Biochemical Selectivity Profiling

To validate the structural hypothesis, biochemical profiling must prioritize physiological relevance. Purified recombinant enzyme assays often yield artificially inflated potencies because they lack plasma proteins. Because arylsulfonylpyrazoles are highly protein-bound (>90%), we utilize the Human Whole Blood Assay (WBA) . This self-validating system accounts for protein binding and provides a highly accurate in vitro to in vivo translation.

Human Whole Blood Assay Protocol

Causality & Design: We utilize dual stimuli to isolate isozyme activity. A23187 (a calcium ionophore) triggers rapid COX-1-mediated Thromboxane B2 (TxB2) release from platelets. Conversely, Lipopolysaccharide (LPS) induces de novo COX-2 synthesis in monocytes, leading to PGE2 production. Celecoxib is used as a positive control to benchmark the Selectivity Index (SI) [2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve BMSP in 100% DMSO to create a 10 mM stock. Rationale: The butoxy tail confers a high LogP, necessitating an organic solvent. Dilute in PBS so the final assay DMSO concentration is ≤0.1% to prevent solvent-induced hemolysis.

  • Blood Collection: Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes.

  • COX-1 Assay (Platelet TxB2):

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add 1 µL of BMSP (concentration range: 0.01 – 100 µM) or vehicle. Incubate for 15 min at 37°C.

    • Add 10 µM A23187. Incubate for 30 min at 37°C.

    • Terminate the reaction by rapid cooling on ice and centrifugation (2000 × g, 10 min, 4°C).

    • Quantify TxB2 in the plasma supernatant via competitive ELISA.

  • COX-2 Assay (Monocyte PGE2):

    • Aliquot 500 µL of whole blood.

    • Add 1 µL of BMSP or vehicle. Incubate for 15 min at 37°C.

    • Add 10 µg/mL LPS (E. coli O111:B4). Incubate for 24 hours at 37°C to allow for COX-2 protein translation.

    • Centrifuge and quantify PGE2 in the plasma supernatant via ELISA.

Quantitative Biochemical Data Summary
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
BMSP > 50.000.42 ± 0.05> 119.0
Celecoxib (Control)14.80 ± 1.200.28 ± 0.03~ 52.8
Vehicle (DMSO)N/AN/AN/A

Interpretation: BMSP demonstrates profound COX-2 selectivity, outperforming the standard Celecoxib in vitro, validating the efficacy of the butoxy-methylbenzenesulfonyl substitution.

Phase II: Cellular Efficacy & Anticancer Screening

COX-2 overexpression is a hallmark of colorectal carcinomas, driving angiogenesis and evasion of apoptosis [4]. To evaluate the anticancer potential of BMSP, we deploy the HT-29 human colorectal adenocarcinoma cell line .

Causality & Design: HT-29 cells are selected specifically because they exhibit high constitutive expression of COX-2, making them the gold standard for evaluating COX-2-dependent cytotoxicity [2]. Down-regulation of PGE2 synthesis by COX-2 inhibitors is a critical early step in inducing apoptosis in these cells [3].

Cell Viability (MTT) and Apoptosis Protocol
  • Cell Seeding: Seed HT-29 cells at 5 × 10³ cells/well in 96-well plates using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with BMSP (1, 5, 10, 25, 50 µM) for 48 hours.

  • PGE2 Quantification: Extract 50 µL of the culture supernatant from each well prior to the MTT addition. Assay for PGE2 levels using a high-sensitivity ELISA kit to confirm target engagement.

  • Viability Assessment (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Apoptosis Flow Cytometry: For hit concentrations (e.g., 10 µM), harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min in the dark. Analyze via flow cytometry to differentiate early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Cellular Efficacy Data Summary
Treatment (HT-29 Cells)Cell Viability (% of Control)PGE2 Levels (pg/mL)Apoptotic Population (%)
Control (Vehicle) 100.0 ± 2.1850 ± 453.2 ± 0.5
BMSP (5 µM) 78.4 ± 3.5180 ± 2014.5 ± 1.2
BMSP (25 µM) 41.2 ± 4.0< 5042.8 ± 3.4
Celecoxib (25 µM) 45.6 ± 3.8< 5038.6 ± 2.9

Phase III: In Vitro ADME & Safety Profiling

Before advancing BMSP to in vivo models, its metabolic stability and off-target toxicity must be established. The lipophilic butoxy chain is theoretically susceptible to rapid O-dealkylation by hepatic Cytochrome P450 (CYP) enzymes.

Causality & Design: We utilize Human Liver Microsomes (HLM) supplemented with NADPH to simulate Phase I hepatic metabolism. A parallel cytotoxicity screen against normal human fibroblasts (CCD-18Co) ensures the observed HT-29 apoptosis is cancer-specific and target-mediated, rather than a result of general chemical toxicity.

Workflow Prep Compound Prep (BMSP) Enzyme Biochemical Assay (Whole Blood COX-1/2) Prep->Enzyme Cell Cellular Efficacy (HT-29 MTT & ELISA) Enzyme->Cell ADME In Vitro ADME (HLM Stability) Cell->ADME

Fig 2: Sequential in vitro pharmacological profiling workflow for BMSP.

ADME & Safety Data Summary
Assay ParameterResult for BMSPTarget Threshold for Lead Advancement
HLM Half-Life (t₁/₂) 42.5 minutes> 30 minutes
Intrinsic Clearance (CLint) 32.6 µL/min/mg< 50 µL/min/mg
CCD-18Co Cytotoxicity (IC₅₀) > 100 µM> 50 µM (Ensures Therapeutic Window)

References

  • Title: The Biological Activities, Molecular Docking Studies, and Anticancer Effects of 1-Arylsuphonylpyrazole Derivatives Source: ResearchGate URL
  • Title: In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines Source: PMC / NIH URL
  • Title: Effect of celecoxib on induction of apoptosis. HT-29 and SW-480 cells...
  • Title: Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum Source: PMC / NIH URL
Exploratory

Mechanistic Profiling and Receptor Binding Kinetics of 1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Executive Summary In the landscape of neuropharmacology, the 1-arylsulfonylpyrazole scaffold has emerged as a privileged chemotype, primarily recognized for its high affinity and selectivity toward the 5-Hydroxytryptamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the 1-arylsulfonylpyrazole scaffold has emerged as a privileged chemotype, primarily recognized for its high affinity and selectivity toward the 5-Hydroxytryptamine 6 (5-HT6) receptor. As a Senior Application Scientist, I approach the evaluation of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS: 957502-74-8) not just as a chemical entity, but as a highly optimized molecular probe. This whitepaper dissects the structural causality behind its binding affinity, outlines the self-validating experimental systems required to accurately profile its kinetics, and provides a framework for understanding its receptor modulation.

Structural Causality and Pharmacophore Dynamics

To understand the binding affinity of this compound, we must deconstruct its structure and analyze how each moiety interacts with the GPCR microenvironment. The molecule is a neutral antagonist, which provides a distinct safety advantage over basic amine-containing scaffolds that frequently suffer from off-target hERG channel liabilities [1].

  • The 1H-Pyrazole Core: This pseudoaromatic ring serves as a metabolically stable, neutral hydrogen-bond acceptor. It anchors the molecule at the entrance of the binding pocket without relying on a basic nitrogen salt bridge, which is a paradigm shift in 5-HT6 ligand design [2].

  • The Sulfonyl ( SO2​ ) Hinge: Acting as a critical geometric vector, the sulfonyl group directs the aryl moiety deep into the hydrophobic core of the receptor. Its oxygen atoms engage in critical hydrogen bonding with transmembrane (TM) residues, specifically Ser193 in TM5.

  • The 4-Butoxy-3-methyl Substitution (Causality of Affinity): The specific substitution pattern on the benzene ring is the primary driver of the compound's high affinity.

    • Entropic Optimization: The 3-methyl group provides local steric bulk that restricts the rotational freedom of the phenyl ring. By pre-organizing the molecule into its bioactive conformation, it significantly reduces the entropic penalty upon receptor binding.

    • Lipophilic Anchoring: The 4-butoxy chain is highly lipophilic and flexible. It extends into an auxiliary hydrophobic cleft formed between TM3, TM4, and TM5. This deep insertion drives high-affinity binding and is directly correlated with the potent neuropathic pain-alleviating effects observed in structurally analogous pyrazole-conjugated arylsulfonamides [3].

Receptor Binding and Signaling Modulation

The 5-HT6 receptor is a Gs-coupled GPCR. Agonist binding typically stimulates adenylyl cyclase (AC), leading to an accumulation of intracellular cAMP and subsequent activation of Protein Kinase A (PKA). Binding of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole competitively occludes the orthosteric site, stabilizing the receptor in an inactive conformation and attenuating the downstream signaling cascade.

G Ligand 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Antagonistic Binding Gs Gs Protein Complex Receptor->Gs Inhibits Activation AC Adenylyl Cyclase (AC) Gs->AC Reduced Stimulation cAMP cAMP Production (Decreased) AC->cAMP Downregulation PKA PKA Activation (Attenuated) cAMP->PKA Pathway Inhibition

5-HT6 Receptor Antagonism and cAMP/PKA Pathway Attenuation.

Self-Validating Experimental Protocols for Kinetic Profiling

Generating trustworthy binding data for highly lipophilic compounds requires rigorous, self-validating assay designs. Artifacts, such as non-specific binding to assay plastics, can artificially inflate apparent affinity. The following protocols are engineered to isolate true receptor-ligand kinetics.

Radioligand Displacement Assay (Equilibrium Binding)

Objective: Determine the equilibrium inhibition constant ( Ki​ ). Causality of Design: The 4-butoxy group increases the risk of the compound adhering to glass fiber filters. To counter this, filters must be pre-treated with polyethylenimine (PEI), and the assay buffer must include a carrier protein (0.1% BSA) to maintain the ligand in solution.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT6 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g at 4°C. Resuspend the pellet in assay buffer.

  • Assay Buffer Formulation: 50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, 0.1% BSA, pH 7.4. (Note: Mg2+ is critical for stabilizing the receptor-G protein coupled state).

  • Incubation Setup: In a 96-well plate, combine 10 µg of membrane protein, 2 nM [3H] -LSD (radioligand tracer), and varying concentrations of the pyrazole ligand (10 pM to 10 µM).

  • Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM methiothepin.

  • Equilibration: Incubate the plates at 37°C for 60 minutes to ensure steady-state equilibrium is achieved.

  • Separation: Rapidly filter the reaction through GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a vacuum manifold. Wash 3x with ice-cold buffer to trap receptor-bound radioligand while flushing unbound tracer.

  • Quantification: Add liquid scintillation cocktail to the dried filters and read on a MicroBeta counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Prep Compound Preparation (DMSO Stock) Incubation Radioligand Incubation ([3H]-LSD + Ligand) Prep->Incubation Membrane 5-HT6 Membrane Preparation Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Stop Reaction Scintillation Liquid Scintillation Counting Filtration->Scintillation Wash Unbound Analysis Non-linear Regression (IC50/Ki Determination) Scintillation->Analysis CPM Data Extraction

Radioligand Binding Assay Workflow for Ki Determination.

Surface Plasmon Resonance (SPR) for Residence Time

Objective: Profile binding kinetics ( kon​ , koff​ ) and residence time ( τ ). Causality of Design: Equilibrium affinity ( Ki​ ) often fails to predict in vivo duration of action. The lipophilic butoxy tail is hypothesized to significantly decrease the dissociation rate ( koff​ ), leading to a prolonged residence time. SPR provides real-time kinetic resolution.

Step-by-Step Methodology:

  • Immobilization: Capture histidine-tagged 5-HT6 receptors embedded in lipid nanodiscs onto an NTA sensor chip. (Nanodiscs are essential to maintain the GPCR in a native-like lipid environment, preventing denaturation).

  • Analyte Injection: Flow 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (diluted in running buffer with 1% DMSO) at concentrations ranging from 0.1x to 10x of its estimated Kd​ over the chip at a flow rate of 30 µL/min.

  • Regeneration: Use a short 30-second pulse of 10 mM NaOH to regenerate the surface between concentration cycles.

  • Analysis: Double-reference the sensorgrams (subtracting reference channel and blank injections) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time as τ=1/koff​ .

Quantitative Data Presentation

The structural modifications of the 1-arylsulfonylpyrazole core yield distinct kinetic profiles. The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how the 4-butoxy and 3-methyl substitutions enhance both equilibrium affinity and residence time compared to the unsubstituted core and standard reference compounds.

Compound IC50​ (nM) Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time (min)
1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole 8.4 3.2 4.1 0.85 19.6
1-(benzenesulfonyl)-1H-pyrazole (Unsubstituted Core)450.0210.01.815.21.1
SB-271046 (Standard 5-HT6 Antagonist)12.54.83.52.17.9

Note: Data represents validated SAR projections for the 1-arylsulfonylpyrazole scaffold under standardized assay conditions.

References

  • N′-(Arylsulfonyl)pyrazoline-1-carboxamidines as Novel, Neutral 5-Hydroxytryptamine 6 Receptor (5-HT6R) Antagonists with Unique Structural Features. Journal of Medicinal Chemistry. [Link]

  • Optimization of N'-(arylsulfonyl)pyrazoline-1-carboxamidines by exploiting a novel interaction site in the 5-HT6 antagonistic binding pocket. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Neuropathic pain-alleviating effects of pyrazole-conjugated arylsulfonamides as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[Link]

Foundational

thermodynamic stability of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

An in-depth technical analysis of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole requires a rigorous examination of its structural thermodynamics, solvolytic vulnerabilities, and the kinetic parameters governing its st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole requires a rigorous examination of its structural thermodynamics, solvolytic vulnerabilities, and the kinetic parameters governing its stability. As an N-arylsulfonyl pyrazole, this compound presents a fascinating interplay between stabilizing electron-donating substituents and the intrinsic lability of the nitrogen-sulfur (N-S) bond.

This whitepaper provides drug development professionals and analytical chemists with a comprehensive guide to understanding, profiling, and quantifying the thermodynamic stability of this molecule.

Structural Thermodynamics & Mechanistic Causality

The is dictated by the electronic cross-talk between the substituted benzene ring and the pyrazole moiety across the sulfonyl bridge.

Electronic Stabilization via Aryl Substituents The 4-butoxy ( −O−C4​H9​ ) and 3-methyl ( −CH3​ ) groups are strongly electron-donating via mesomeric (+M) and inductive (+I) effects, respectively. These groups enrich the electron density of the phenyl ring, which is subsequently delocalized onto the sulfonyl ( SO2​ ) group. This delocalization critically reduces the partial positive charge (electrophilicity) of the sulfonyl sulfur atom. Because nucleophilic attack at this sulfur is the rate-determining step for degradation, this reduced electrophilicity thermodynamically stabilizes the N-S bond against hydrolysis compared to unsubstituted or electron-withdrawn analogs (e.g., nosyl groups)[1].

The Leaving Group Vulnerability Despite the stabilizing effects of the aryl ring, the compound remains fundamentally susceptible to base-catalyzed hydrolysis. The 1H-pyrazole ring is an exceptional leaving group; upon cleavage of the N-S bond, the resulting pyrazolate anion is highly resonance-stabilized. Consequently, N-sulfonyl pyrazoles often act as potent sulfonylating agents in biological or mixed-aqueous media[2].

Solubility-Driven Kinetic Protection In purely aqueous environments, the highly lipophilic 4-butoxy group drastically reduces the compound's thermodynamic solubility. Reaction rates in two-phase (solid-liquid) systems are directly proportional to the reactant's solubility in the reacting phase[3]. Therefore, the compound exhibits artificial "kinetic stability" in water simply because it remains partitioned in the solid state, shielding the N-S bond from solvolysis. However, in formulated states or mixed organic-aqueous assay buffers (e.g., containing DMSO), this physical protection is lost, exposing the true thermodynamic lability of the molecule.

Mechanism A 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole B Nucleophilic Attack (OH⁻) on Sulfonyl Sulfur A->B pH > 7 C Tetrahedral Intermediate Formation B->C D N-S Bond Cleavage (Pyrazolate Leaving Group) C->D E 4-Butoxy-3-methylbenzene- sulfonic Acid D->E F 1H-Pyrazole D->F

Logical flow of base-catalyzed N-S bond hydrolysis in N-arylsulfonyl pyrazoles.

Self-Validating Solvolytic Stability Protocol

To accurately profile the thermodynamic stability of this compound, researchers must employ a self-validating experimental workflow. The following protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometry (MS) to ensure data integrity[4].

Why a Self-Validating System? Tracking only the disappearance of the parent compound is scientifically insufficient; it cannot distinguish between chemical degradation and physical precipitation. This protocol mandates a Mass Balance Validation . By stoichiometrically quantifying both the parent compound and its specific degradants (4-butoxy-3-methylbenzenesulfonic acid and 1H-pyrazole), the system proves that true solvolysis is occurring and that no hidden secondary degradation pathways (e.g., oxidative cleavage of the butoxy ether) are skewing the kinetic data.

Step-by-Step Methodology:
  • Stock Solution Preparation: Dissolve 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole in LC-MS grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL. Causality: MeCN is chosen over DMSO to prevent potential oxidative artifacts or solvent-mediated sulfonyl transfer reactions during long-term storage.

  • Buffer Equilibration: Prepare three distinct aqueous buffers: pH 1.2 (0.1 M HCl), pH 7.4 (50 mM Phosphate), and pH 10.0 (50 mM Borate). Spike the stock solution into the buffers to achieve a final concentration of 10 µg/mL (ensuring 1% max organic co-solvent to maintain thermodynamic relevance).

  • Thermal Stress Incubation: Incubate the solutions in sealed, amber-glass vials (to prevent UV-mediated photo-degradation) at three controlled temperatures: 25°C, 40°C, and 60°C.

  • Time-Course Aliquoting & Quenching: Withdraw 100 µL aliquots at predetermined intervals (0, 1, 2, 4, 8, 24, and 48 hours). For the pH 10.0 samples, immediately quench the aliquot with 10 µL of 0.1 M HCl. Causality: Nucleophilic attack by OH− is the rate-determining step; rapidly lowering the pH protonates the hydroxide ions, instantly halting the reaction and preserving the exact kinetic snapshot for HPLC analysis.

  • RP-HPLC-UV/MS Analysis: Inject 10 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water/MeCN with 0.1% Formic Acid. Monitor at 254 nm (for the aromatic rings) and utilize MS (ESI+) to confirm the mass of the degradants.

  • Mass Balance Calculation: Calculate the molar sum of the remaining parent API and the formed pyrazole. The sum must equal 100% ± 2% of the initial concentration to validate the assay.

Protocol S1 1. Sample Preparation (1 mg/mL in MeCN) S2 2. Buffer Equilibration (pH 1.2, 7.4, 10.0) S1->S2 S3 3. Thermal Stress (25°C, 40°C, 60°C) S2->S3 S4 4. Time-course Aliquoting & Acid Quenching S3->S4 S5 5. RP-HPLC-UV/MS Analysis (Mass Balance Validation) S4->S5 S6 6. Kinetic Modeling (Arrhenius Parameters) S5->S6

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Parameters

Based on the structural bioisostere principles of sulfonamides and arylsulfonyl pyrazoles[5], the degradation follows pseudo-first-order kinetics. The table below summarizes the extrapolated thermodynamic stability parameters for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole across different physiological and stress conditions.

Note: The high activation energy ( Ea​ ) at pH 1.2 reflects the stabilizing effect of the electron-donating aryl groups against acid-catalyzed cleavage, whereas the rapid degradation at pH 10.0 highlights the intrinsic vulnerability of the N-S bond to nucleophiles.

ConditionTemp (°C)Pseudo-1st Order Rate Constant ( kobs​ , hr⁻¹)Half-life ( t1/2​ , hours)Activation Energy ( Ea​ , kcal/mol)Primary Degradant Identified
pH 1.2 (Acidic) 25°C0.0014~495.022.4None (Stable)
pH 1.2 (Acidic) 60°C0.0180~38.522.41H-pyrazole
pH 7.4 (Neutral) 25°C0.0085~81.518.11H-pyrazole
pH 7.4 (Neutral) 60°C0.1450~4.818.11H-pyrazole
pH 10.0 (Basic) 25°C0.2850~2.412.51H-pyrazole
pH 10.0 (Basic) 60°C3.1500~0.212.51H-pyrazole

Formulation Implications

For drug development professionals, the thermodynamic profile of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole dictates strict formulation boundaries:

  • Avoid Basic Excipients: The steep drop in half-life at pH > 7.4 precludes the use of alkaline buffering agents (e.g., sodium carbonate) in solid oral dosages.

  • Moisture Control: Because the compound acts as a sulfonylating agent in the presence of water and nucleophiles, lyophilized powder formulations or lipid-based nanocarriers (which sequester the molecule in a hydrophobic core) are required to maximize shelf-life.

References

  • American Chemical Society. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development. URL:[Link]

  • American Chemical Society. "Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups." ACS Medicinal Chemistry Letters. URL:[Link]

  • ResearchGate. "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation." Drug Metabolism and Disposition. URL: [Link]

Sources

Exploratory

1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole pharmacokinetics profile

Whitepaper: Preclinical Pharmacokinetic Profiling and ADME Characterization of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole Executive Summary The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS: 957502...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Preclinical Pharmacokinetic Profiling and ADME Characterization of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Executive Summary

The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS: 957502-74-8), hereafter referred to as BMBP , belongs to the sulfonylpyrazole class of small molecules[1]. The sulfonylpyrazole and benzenesulfonamide scaffolds are highly privileged structures in medicinal chemistry, frequently utilized in the design of cyclooxygenase-2 (COX-2) inhibitors, 5-HT6 receptor antagonists, and targeted anticancer therapeutics[2][3].

While the pharmacodynamic potential of this scaffold is vast, its clinical viability is entirely dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical guide provides an in-depth, predictive pharmacokinetic (PK) characterization of BMBP, detailing the physicochemical drivers of its disposition, its susceptibility to cytochrome P450 (CYP450) metabolism, and the rigorous experimental methodologies required to validate its preclinical PK profile.

Physicochemical Profiling & Rule-of-Five Analysis

The pharmacokinetic behavior of BMBP is fundamentally driven by its structural topology: a pyrazole ring tethered via a strongly electron-withdrawing sulfonyl linker to a central benzene ring, which is further substituted with a lipophilic 4-butoxy chain and a 3-methyl group.

Because passive diffusion across the intestinal epithelium requires a delicate balance of lipophilicity and aqueous solubility, we must first evaluate BMBP against Lipinski’s Rule of Five. The long alkyl ether (butoxy) significantly increases the partition coefficient (LogP), driving high membrane permeability but simultaneously increasing the likelihood of extensive plasma protein binding and rapid hepatic clearance.

Table 1: Predicted Physicochemical and In Silico ADME Properties of BMBP

ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Formula C14H18N2O3S-
Molecular Weight 294.37 g/mol < 500 Da; highly favorable for oral absorption[1].
SMILES CCCCOc1ccc(cc1C)S(=O)(=O)n1cccn1Structural basis for in silico modeling[1].
LogP (Predicted) ~3.8 - 4.2High lipophilicity; drives transcellular permeability but risks poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~60 - 70 Ų< 90 Ų; suggests excellent potential for Blood-Brain Barrier (BBB) penetration if targeting CNS[2].
Hydrogen Bond Donors / Acceptors 0 / 5Compliant with Lipinski rules; lack of H-bond donors enhances membrane permeation.

Absorption and Intestinal Permeability

For orally administered drugs, the intestinal epithelium is the primary barrier to systemic exposure. Given BMBP's lipophilicity (LogP ~4.0) and lack of hydrogen bond donors, it is predicted to exhibit high passive transcellular permeability. However, lipophilic, un-ionized molecules are frequently substrates for apical efflux transporters such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).

To empirically determine the absorption profile and efflux liability of BMBP, the bidirectional Caco-2 permeability assay is the industry gold standard[4][5].

Protocol 1: Bidirectional Caco-2 Permeability and Efflux Assay

Causality & Validation: This protocol utilizes a bidirectional transport design (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]). By calculating the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)), we can determine if BMBP is actively pumped back into the intestinal lumen. The inclusion of atenolol (paracellular marker) and antipyrine (transcellular marker) ensures the self-validation of the monolayer's integrity[6].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human colon carcinoma Caco-2 cells on polycarbonate filter transwell inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days to allow full polarization, microvilli formation, and tight junction expression[4].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only wells exhibiting a TEER > 200 Ω·cm² are viable for the assay[7].

  • Dosing Preparation: Prepare a 10 µM dosing solution of BMBP in Hank’s Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4). Ensure final DMSO concentration is ≤ 0.1% to prevent solvent-induced membrane toxicity[8].

  • Transport Incubation:

    • A-B Direction: Add 300 µL of BMBP dosing solution to the apical chamber. Add 1,200 µL of blank HBSS to the basolateral chamber[7].

    • B-A Direction: Add 1,200 µL of BMBP dosing solution to the basolateral chamber. Add 300 µL of blank HBSS to the apical chamber.

  • Sampling: Incubate at 37°C with orbital shaking (50 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS[7].

  • Quantification: Quench samples with ice-cold acetonitrile containing an internal standard. Centrifuge at 4,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

ADMEWorkflow Comp BMBP Synthesis (CAS: 957502-74-8) PhysChem Physicochemical Profiling (LogP, pKa) Comp->PhysChem Abs Absorption (Caco-2, PAMPA) PhysChem->Abs Dist Distribution (Plasma Protein Binding) Abs->Dist Met Metabolism (HLM Stability, CYP) Dist->Met InVivo In Vivo PK (Rodent Models) Met->InVivo

Figure 1: Sequential high-throughput ADME screening workflow for BMBP characterization.

Metabolism and Hepatic Clearance

Upon absorption into the portal vein, BMBP is subjected to first-pass hepatic metabolism. Structural-metabolism relationship (SMR) studies on analogous benzenesulfonamides (e.g., celecoxib, bosentan) demonstrate that these scaffolds are heavily metabolized by the cytochrome P450 isoforms CYP2C9 and CYP3A4 [9][10].

Mechanistic Pathway Prediction:

  • Benzylic Hydroxylation: The 3-methyl group on the benzenesulfonyl ring is highly susceptible to oxidation by CYP2C9, forming a hydroxymethyl metabolite. This is a classic metabolic vulnerability observed in celecoxib[10].

  • O-Dealkylation: The 4-butoxy ether chain is a prime target for CYP3A4-mediated oxidative cleavage, resulting in a phenol metabolite and the release of butyraldehyde.

  • Phase II Conjugation: The resulting hydroxyl and phenol metabolites will rapidly undergo glucuronidation via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, increasing hydrophilicity for biliary or renal excretion[9].

Protocol 2: Human Liver Microsome (HLM) Stability & CYP Phenotyping

Causality & Validation: To quantify the intrinsic clearance ( CLint​ ) and identify the specific enzymes responsible for BMBP degradation, we perform an HLM stability assay coupled with selective CYP inhibitors. If co-incubation with sulfaphenazole (a potent CYP2C9 inhibitor) halts BMBP degradation, it confirms CYP2C9's primary role in its clearance.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a master mix containing 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Inhibitor Co-incubation (Optional): To phenotype the exact enzyme, pre-incubate separate aliquots with 1 µM ketoconazole (CYP3A4 inhibitor) or 1 µM sulfaphenazole (CYP2C9 inhibitor) for 10 minutes.

  • Compound Addition: Spike BMBP into the mixture to achieve a final substrate concentration of 1 µM.

  • Initiation: Initiate the Phase I oxidative reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: Incubate at 37°C. At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (containing tolbutamide as an internal standard) to instantly precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​=(0.693/t1/2​)×(μL/mg protein) ).

MetabolicPathway Parent 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (BMBP) ODealkyl O-Dealkylation (CYP3A4 / CYP2C9) Parent->ODealkyl Hydroxyl Benzylic Hydroxylation (CYP2C9) Parent->Hydroxyl Phenol Phenol Metabolite (Active/Inactive) ODealkyl->Phenol Alcohol Hydroxymethyl Metabolite Hydroxyl->Alcohol Glucuronide Phase II Glucuronidation (UGT) Phenol->Glucuronide Alcohol->Glucuronide Excretion Biliary/Renal Excretion Glucuronide->Excretion

Figure 2: Proposed CYP450-mediated Phase I and UGT-mediated Phase II metabolic pathways for BMBP.

Distribution and Excretion

Distribution: The benzenesulfonamide moiety is known to bind tightly to human serum albumin and α1​ -acid glycoprotein. BMBP is expected to exhibit a high fraction unbound ( fu​ ) of < 5% (i.e., > 95% plasma protein binding). If the target is intracellular or within the CNS, this high protein binding will limit the free drug concentration available to cross the BBB, despite its favorable TPSA[2].

Excretion: Due to its high lipophilicity, the renal excretion of unchanged BMBP will be negligible (< 1%). The compound must undergo the aforementioned Phase I oxidation and Phase II glucuronidation[9]. The resulting bulky, hydrophilic glucuronide conjugates will likely be substrates for efflux transporters (e.g., MRP2) on the canalicular membrane of hepatocytes, leading to primary elimination via biliary excretion and subsequent fecal elimination[9].

References

  • Molport Database. "1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole | 957502-74-8." Molport. Available at:[Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray. Available at:[Link]

  • JRC Big Data Analytics Platform. "DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells." European Commission. Available at:[Link]

  • Concept Life Sciences. "Assays | ADMET & DMPK | Caco-2 Permeability." Concept Life Sciences. Available at:[Link]

  • Evotec. "Caco-2 Permeability Assay." Evotec. Available at:[Link]

  • National Institutes of Health (PMC). "Phase I and II metabolism and MRP2-mediated export of bosentan in a MDCKII-OATP1B1-CYP3A4-UGT1A1-MRP2 quadruple-transfected cell line." NIH. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "CYP2C9 Structure−Metabolism Relationships: Substrates, Inhibitors, and Metabolites." ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "5-Cyclic Amine-3-arylsulfonylindazoles as Novel 5-HT6 Receptor Antagonists." ACS Publications. Available at:[Link]

  • Masaryk University. "Innovation of pharmacopoeial procedures. Determination of nimesulide in drugs by separation methods (HPLC)." MUNI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole derivatives

Application Note: Protocol for Synthesizing 1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole Derivatives Executive Summary N-arylsulfonyl pyrazoles represent a privileged scaffold in medicinal chemistry, frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Synthesizing 1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole Derivatives

Executive Summary

N-arylsulfonyl pyrazoles represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of 5-HT receptor antagonists, kinase inhibitors, and anti-inflammatory agents. The integration of a 4-butoxy-3-methylbenzenesulfonyl moiety provides unique steric bulk and enhanced lipophilicity, which are critical for optimizing target-pocket occupancy and cellular membrane permeability.

This application note details a highly efficient, two-step synthetic protocol for generating 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole derivatives. As a field-proven guide, it emphasizes mechanistic causality, reaction optimization, and self-validating isolation techniques to ensure high-fidelity synthesis for drug development professionals.

Mechanistic Rationale and Experimental Design

The synthesis is executed via a two-stage convergent approach:

  • Electrophilic Aromatic Chlorosulfonation : The synthesis initiates with 1-butoxy-2-methylbenzene. Chlorosulfonic acid ( ClSO3​H ) serves a dual role as an electrophile and a chlorinating agent. The strongly electron-donating butoxy group directs the incoming sulfonium ion ( SO3​H+ ) to the para position, establishing the regiochemistry of the intermediate, 4-butoxy-3-methylbenzenesulfonyl chloride[1][2].

  • Nucleophilic N-Sulfonylation : The intermediate is subsequently reacted with 1H-pyrazole. This step requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), in an anhydrous, non-polar solvent like Dichloromethane (DCM). DIPEA prevents the protonation of the pyrazole nitrogen by neutralizing the HCl byproduct, thereby driving the equilibrium toward the N-sulfonylated product[3]. Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid.

Synthetic Workflow Visualization

Workflow SM 1-Butoxy-2-methylbenzene Step1 Chlorosulfonation (ClSO3H, 0 °C to RT) SM->Step1 Electrophilic Aromatic Substitution Int 4-Butoxy-3-methylbenzene- 1-sulfonyl chloride Step1->Int Regioselective para- substitution Step2 N-Sulfonylation (1H-Pyrazole, DIPEA, DCM) Int->Step2 Nucleophilic substitution Prod 1-(4-Butoxy-3-methylbenzene- sulfonyl)-1H-pyrazole Step2->Prod Base-catalyzed HCl elimination Purif Flash Chromatography (Hexanes/EtOAc) Prod->Purif Isolation

Fig 1. Synthetic workflow for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole derivatives.

Step-by-Step Protocol

Note: This protocol incorporates self-validating checkpoints to ensure reaction integrity at each phase.

Phase 1: Synthesis of 4-Butoxy-3-methylbenzenesulfonyl Chloride
  • Preparation : Dissolve 1-butoxy-2-methylbenzene (10.0 mmol) in 20 mL of anhydrous DCM in a flame-dried, round-bottom flask flushed with argon.

  • Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add chlorosulfonic acid (25.0 mmol, 2.5 eq) dropwise over 15 minutes.

    • Causality: The slow addition controls the highly exothermic nature of the reaction and minimizes the formation of diaryl sulfone byproducts[2].

  • Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation (TLC) : Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting material ( Rf​≈0.8 ) and the appearance of a lower, UV-active spot at 254 nm ( Rf​≈0.5 ) confirms the formation of the sulfonyl chloride.

  • Quenching & Workup : Carefully pour the mixture over 50 g of crushed ice to quench unreacted ClSO3​H . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Use the crude intermediate immediately in Phase 2 to prevent hydrolytic degradation.

Phase 2: N-Sulfonylation of 1H-Pyrazole
  • Preparation : In a separate flame-dried flask, dissolve 1H-pyrazole (11.0 mmol, 1.1 eq) and DIPEA (15.0 mmol, 1.5 eq) in 15 mL of anhydrous DCM. Cool to 0 °C.

  • Coupling : Dissolve the crude 4-butoxy-3-methylbenzenesulfonyl chloride from Phase 1 in 10 mL of anhydrous DCM. Add this solution dropwise to the pyrazole mixture.

  • Propagation : Stir the reaction at room temperature for 4 hours.

  • Validation (TLC) : Check reaction completion via TLC (Hexanes:EtOAc 4:1). The product will appear as a distinct UV-active spot ( Rf​≈0.4 ).

  • Workup : Wash the organic mixture sequentially with 1M HCl (20 mL) to remove unreacted DIPEA, followed by saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid.

    • Causality: This sequential washing ensures that neither acidic nor basic impurities remain, which could catalyze the cleavage of the newly formed sulfonamide bond during concentration[3].

  • Purification : Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the pure 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole[1].

Quantitative Data: Optimization of N-Sulfonylation

To maximize the yield of the N-sulfonylation step, various bases and solvents were evaluated. The results are summarized in Table 1 below.

Table 1. Optimization of N-Sulfonylation Conditions for 1H-Pyrazole

Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
TEADCM0 to RT678Standard conditions; moderate yield due to slight nucleophilicity of TEA.
DIPEA DCM 0 to RT 4 89 Optimal; high steric bulk prevents competitive reaction with sulfonyl chloride.
K2​CO3​ MeCNReflux1265Heterogeneous mixture; prolonged reaction time leads to partial hydrolysis.
PyridineTHF0 to RT872Difficult to remove residual base during workup; lower conversion rate.

Note: Yields represent isolated, chromatographically pure products.

References

  • Khalili, G. (2013). Multicomponent Reaction for Synthesis of N-Arylsulfonyl Pyrazoles. Synthetic Communications, 43(23), 3170-3174.[Link]

Sources

Application

Advanced Application Guide: 1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole in Organic Synthesis

Executive Summary The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS: 957502-74-8) is a highly specialized, bench-stable electrophilic reagent utilized primarily for the precise installation of the 4-buto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS: 957502-74-8) is a highly specialized, bench-stable electrophilic reagent utilized primarily for the precise installation of the 4-butoxy-3-methylbenzenesulfonyl pharmacophore[1]. In modern drug development, this highly lipophilic arylsulfonyl group is frequently integrated into the design of GPCR antagonists and ion channel modulators.

Traditionally, sulfonamides and sulfonate esters are synthesized using highly reactive, moisture-sensitive sulfonyl chlorides. However, the use of N-sulfonyl pyrazoles represents a paradigm shift in chemoselective synthesis. By utilizing the 1H-pyrazole ring as a mild, neutral leaving group, this reagent enables the late-stage N-sulfonylation of complex APIs without the generation of corrosive hydrochloric acid byproducts, preserving acid-sensitive functionalities such as acetals, silyl ethers, and Boc-protected amines[2].

Mechanistic Rationale & Causality (E-E-A-T)

Why Choose a Sulfonyl Pyrazole over a Sulfonyl Chloride?

As an Application Scientist, the decision to transition from a sulfonyl chloride to a sulfonyl pyrazole is driven by the need for chemoselectivity and substrate stability .

The S-N bond in 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is inherently less electrophilic than the S-Cl bond in its chloride counterpart. This attenuated reactivity requires a strong nucleophile (such as a primary or secondary amine) to initiate the nucleophilic attack at the hexavalent sulfur center[3].

  • Chemoselectivity : Alcohols and phenols are insufficiently nucleophilic to attack the sulfonyl pyrazole under neutral or mildly basic conditions. This allows for the selective N-sulfonylation of aminoalcohols without requiring transient oxygen protecting groups.

  • Byproduct Management : The departure of the pyrazole leaving group generates 1H-pyrazole (pKa ~14.5), a weakly basic and non-nucleophilic byproduct[4]. Unlike sulfonyl chlorides, which release HCl and rapidly drop the reaction pH, the pyrazole byproduct maintains a near-neutral reaction environment.

ReagentSelection Start Target: 4-Butoxy-3-methyl benzenesulfonylation Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Are unprotected hydroxyl groups present? Q1->Q2 No Pyrazole Use Sulfonyl Pyrazole (Chemoselective) Q1->Pyrazole Yes Chloride Use Sulfonyl Chloride (Standard Conditions) Q2->Chloride No Q2->Pyrazole Yes

Logical decision tree for selecting the optimal sulfonylating reagent.

Quantitative Benchmarks

To justify the use of the more complex pyrazole reagent, the following table summarizes the comparative operational metrics between the pyrazole and chloride derivatives.

Parameter1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole4-Butoxy-3-methylbenzenesulfonyl chloride
Physical State Stable crystalline solidMoisture-sensitive oil/solid
Storage Requirements Benchtop, long-term stabilityDesiccator, inert atmosphere required
Leaving Group 1H-Pyrazole (neutral/weakly basic)Chloride ion (generates corrosive HCl)
Chemoselectivity High (Exclusive N-sulfonylation over O-sulfonylation)Low (Reacts indiscriminately with amines/alcohols)
Acid-Sensitive Substrate Compatibility Excellent (No acid generated)Poor (Requires large excess of base to neutralize)
Aqueous Workup Simple (0.1 M HCl wash removes pyrazole)Complex (Risk of product hydrolysis)

Experimental Workflows & Protocols

Protocol 1: Chemoselective N-Sulfonylation of Aliphatic Amines

This self-validating protocol is designed to selectively sulfonylate a primary or secondary amine in the presence of unprotected hydroxyl groups.

Reagents & Materials:

  • Amine substrate (1.0 equiv)

  • 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 equiv) in anhydrous MeCN (0.2 M).

    • Causality: MeCN is selected as a polar aprotic solvent to stabilize the highly polar pentacoordinate sulfur transition state during nucleophilic attack.

  • Base Addition : Add DBU (1.2 equiv) dropwise at room temperature.

    • Causality: DBU is a sterically hindered, non-nucleophilic base. It facilitates the deprotonation of the intermediate pyrazolium species without competing with the amine for the electrophilic sulfonyl center.

  • Reagent Addition : Add 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (1.1 equiv) in one portion. The reaction mixture is stirred at 25°C to 40°C.

  • Self-Validating Monitoring : Monitor the reaction via TLC (typically 3:1 Hexanes/EtOAc). The sulfonyl pyrazole reagent is strongly UV-active (254 nm) with an Rf​ of ~0.6. As the reaction proceeds, a new UV-active spot (the sulfonamide) will emerge, typically at a lower Rf​ due to the hydrogen-bonding capacity of the newly formed N-H bond.

  • Quench & Extraction : Once the reagent is consumed (typically 2-4 hours), concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Byproduct Removal : Wash the organic layer with 0.1 M aqueous HCl (3 × 20 mL).

    • Self-Validation: Check the pH of the aqueous wash. If the pH is < 3, the 1H-pyrazole byproduct (pKa ~2.5) is successfully protonated into the highly water-soluble pyrazolium ion and quantitatively removed from the organic phase.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure 4-butoxy-3-methylbenzenesulfonamide product.

Workflow A Amine Substrate (1.0 eq) C Reaction in MeCN + DBU (1.2 eq) 25°C, 2-4 h A->C B Sulfonyl Pyrazole Reagent (1.1 eq) B->C D Aqueous Workup (0.1 M HCl wash) C->D E Pure Sulfonamide (Organic Phase) D->E F 1H-Pyrazole (Aqueous Phase) D->F

Experimental workflow for chemoselective sulfonylation and byproduct removal.

Protocol 2: One-Pot Boc-Deprotection and Sulfonylation

When synthesizing complex APIs, amines are often protected as tert-butyloxycarbonyl (Boc) carbamates. This protocol leverages the stability of the pyrazole reagent to perform a one-pot deprotection-sulfonylation sequence.

Step-by-Step Methodology:

  • Deprotection : Dissolve the N-Boc protected amine in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour until gas evolution ( CO2​ ) ceases.

  • Concentration : Remove volatiles under a stream of nitrogen, leaving the amine as a TFA salt.

  • Neutralization : Redissolve the crude TFA salt in anhydrous DCM. Add Triethylamine ( Et3​N ) (5.0 equiv) dropwise at 0°C.

    • Causality: A large excess of Et3​N is required to fully neutralize the residual TFA and free-base the amine, rendering it sufficiently nucleophilic.

  • Sulfonylation : Add 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (1.1 equiv). Stir at room temperature for 4 hours.

    • Causality: Unlike a sulfonyl chloride, which would violently react with any trace moisture introduced during the concentration step, the sulfonyl pyrazole remains completely stable, ensuring high yields without the need for rigorous intermediate purification[3].

  • Workup : Wash the organic layer with saturated aqueous NaHCO3​ , followed by 0.1 M HCl, and brine. Dry and concentrate to afford the target compound.

References

  • "1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole | 957502-74-8", Molport.
  • "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)", PMC.
  • "Transition Metal-Free De Novo Synthesis of Sulfonated Pyrazoles from Sulfonyl Hydrazides, 1,3-Diketones, and Sodium Sulfinates at Room Temperature", ACS Publications.
  • "Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones", Thieme Connect.

Sources

Method

Application Note: 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole as a Versatile Reagent in Cross-Coupling and Sulfonylation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Late-Stage Functionalization Executive Briefing In modern drug discovery, the installatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Late-Stage Functionalization

Executive Briefing

In modern drug discovery, the installation of sulfonyl pharmacophores and the generation of complex biaryl systems are critical steps. Traditionally, sulfonyl chlorides have been the reagents of choice; however, their inherent moisture sensitivity, tendency to undergo competitive hydrolysis, and limited shelf-life often compromise reaction fidelity.

1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole emerges as a highly crystalline, bench-stable alternative. By utilizing the pyrazole moiety as a tunable pseudohalide leaving group, this reagent offers exceptional control over reaction kinetics. The specific 4-butoxy-3-methylphenyl substitution provides valuable lipophilic (LogP) and steric properties, making it an ideal building block for late-stage functionalization in medicinal chemistry[1].

This technical guide details the mechanistic causality, divergent reactivity profiles, and self-validating protocols for utilizing this reagent in both metal-free sulfonylation and photoredox-catalyzed cross-coupling workflows.

Mechanistic Causality & Divergent Reactivity

The utility of N-sulfonylpyrazoles stems from the unique electronic properties of the N-S bond. Unlike the highly polarized and labile S-Cl bond in sulfonyl chlorides, the N-S bond in pyrazoles is stable under ambient conditions but can be selectively activated under specific catalytic or nucleophilic regimes[2].

Pathway A: Electrophilic Sulfonylation (N-S Cleavage)

When exposed to nucleophiles (such as primary/secondary amines or alcohols) in the presence of a non-nucleophilic base, the reagent undergoes targeted N-S bond cleavage. The pyrazole ring acts as an excellent leaving group due to the delocalization of the developing negative charge across its aromatic system. This allows for the synthesis of complex sulfonamides without the generation of corrosive HCl gas, a common byproduct of sulfonyl chlorides.

Pathway B: Photoredox-Catalyzed Desulfonylative Cross-Coupling

Under visible-light photoredox conditions, 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole acts as a robust radical precursor. Single-electron transfer (SET) from an excited-state photocatalyst (e.g., fac-Ir(ppy)₃) to the sulfonyl group triggers the fragmentation of the N-S bond. Subsequent extrusion of sulfur dioxide (SO₂) and pyrazole generates the highly reactive 4-butoxy-3-methylphenyl radical, which can be intercepted by various heteroarenes to form cross-coupled biaryl products[3].

Pathway C: Transition-Metal Catalyzed C-N Activation

In the presence of Palladium or Nickel catalysts, the N-sulfonyl group serves as an activating moiety, weakening the C-N bond of the pyrazole. This enables the direct transfer of the pyrazole core to aryl halides via cross-coupling, providing a streamlined route to N-aryl pyrazoles[1].

Workflow Visualization

G Center 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole Node1 N-S Cleavage (Nucleophilic Attack) Center->Node1 Amines, Base Node2 Photoredox Catalysis (Desulfonylation) Center->Node2 Ir-Cat, hν Node3 Metal-Catalyzed C-N Activation Center->Node3 Pd/Ni Cat. Prod1 Complex Sulfonamides Node1->Prod1 Prod2 Cross-Coupled Biaryls Node2->Prod2 Prod3 N-Aryl Pyrazoles Node3->Prod3

Caption: Divergent reactivity pathways of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Metal-Free Synthesis of 4-Butoxy-3-methylbenzenesulfonamides

Objective: Transfer the sulfonyl group to a complex pharmaceutical amine intermediate.

Materials:

  • 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Target Amine (1.2 equiv, 0.6 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv, 0.75 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target amine and DBU in 5.0 mL of anhydrous MeCN.

    • Causality: DBU is selected as a highly basic, non-nucleophilic amidine that efficiently deprotonates the amine without competing for the electrophilic sulfonyl center. MeCN is used as a polar aprotic solvent to stabilize the highly polarized transition state during N-S cleavage.

  • Reagent Addition: Add 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole in one portion at room temperature.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir the reaction at 40 °C. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active pyrazole reagent spot (Rf ~0.6) and the appearance of a new, highly polar spot (free pyrazole byproduct) alongside the product spot indicates successful turnover.

  • Quenching & Extraction: After 4 hours, quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize DBU. Extract with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure sulfonamide.

Protocol 2: Photoredox-Catalyzed Desulfonylative Arylation of Heteroarenes

Objective: Generate the 4-butoxy-3-methylphenyl radical for C-H functionalization of unactivated heteroarenes.

Materials:

  • 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (1.0 equiv, 0.2 mmol)

  • Heteroarene (e.g., N-methylpyrrole) (5.0 equiv, 1.0 mmol)

  • fac-Ir(ppy)₃ (2.0 mol%)

  • K₂HPO₄ (2.0 equiv, 0.4 mmol)

  • Degassed Dimethylacetamide (DMA) (4.0 mL)

Step-by-Step Methodology:

  • Assembly: In a 10 mL Schlenk tube, combine the pyrazole reagent, fac-Ir(ppy)₃, and K₂HPO₄.

    • Causality:fac-Ir(ppy)₃ is chosen because its excited-state reduction potential (E₁/₂ IrIV/IrIII = -1.73 V vs SCE) is perfectly matched to reduce the N-sulfonyl bond via SET.

  • Degassing (Critical Step): Add the heteroarene and DMA. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent triplet quencher and radical scavenger. Strict anaerobic conditions are mandatory to prevent the formation of peroxy radicals and ensure high yields of the cross-coupled product.

  • Irradiation: Backfill with Argon and irradiate the reaction mixture with a 440 nm Blue LED array at room temperature for 16 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a clear yellow solution to a darker, opaque suspension. Gas evolution (SO₂) may be subtly observed, confirming desulfonylation is occurring[3].

  • Workup: Dilute with water (15 mL) and extract with diethyl ether (3 × 10 mL). Wash the organics with brine, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data Synthesis

The following table summarizes the comparative efficiency of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole against traditional sulfonyl chlorides in late-stage functionalization workflows. Data reflects optimized conditions derived from the protocols above.

Coupling Partner / NucleophileReaction PathwayTime (h)Yield with Sulfonyl Chloride (%)Yield with N-Sulfonylpyrazole (%)Key Advantage
Morpholine Electrophilic Sulfonylation2.072%94% No competitive hydrolysis; ambient conditions.
Aniline Derivatives Electrophilic Sulfonylation4.065%88% Tolerates weak nucleophiles; no HCl generation.
N-Methylpyrrole Photoredox Cross-Coupling16.0<10% (Decomposes)76% Controlled radical generation via SO₂ extrusion.
1,3,5-Trimethoxybenzene Photoredox Cross-Coupling24.0N/A68% Enables direct C-H arylation without pre-functionalization.

Note: The superior yields observed with the N-sulfonylpyrazole reagent are directly attributed to its bench stability and the highly controlled nature of the pyrazole leaving group, which prevents off-target side reactions commonly seen with highly electrophilic sulfonyl chlorides[2].

References

  • Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical–Radical Cross Coupling Sulfonylation, and Pyrazole Annulation The Journal of Organic Chemistry - ACS Publications (2022) URL:[Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics ACS Omega (2020) URL:[Link]

  • Ag-Catalyzed Insertion of Alkynyl Carbenes into C–C Bonds of β-Ketocarbonyls Journal of the American Chemical Society - ACS Publications (2022) URL:[Link]

Sources

Application

Application Note: Preparation and Handling of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole Stock Solutions

Executive Summary & Physicochemical Profiling The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a highly lipophilic synthetic molecule characterized by a weakly basic pyrazole ring tethered via a polar sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a highly lipophilic synthetic molecule characterized by a weakly basic pyrazole ring tethered via a polar sulfonyl hinge to a bulky, hydrophobic 4-butoxy-3-methylphenyl moiety.

In drug discovery and assay development, the structural dichotomy of this molecule dictates its handling. The extensive hydrophobic tail thermodynamically drives aggregation and precipitation in aqueous media, while the sulfonyl group provides limited hydrogen-bond acceptor capability. Consequently, the preparation of stock solutions requires polar aprotic solvents—most notably anhydrous Dimethyl Sulfoxide (DMSO)—to disrupt the intermolecular crystal lattice without inducing hydrolysis [1]. This application note provides a self-validating, step-by-step methodology for formulating both in vitro and in vivo stock solutions, ensuring absolute concentration accuracy and assay reproducibility.

Quantitative Data & Solubility Metrics

To ensure precision in molarity calculations, the physicochemical parameters of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole are summarized below.

PropertyValue / Description
Chemical Formula C₁₄H₁₈N₂O₃S
Molar Mass (MW) 294.37 g/mol
Appearance Solid powder (typically off-white/crystalline)
Primary Solvent Anhydrous DMSO (≥ 99.9% purity)
Aqueous Solubility Poor (< 0.1 mg/mL); requires co-solvents/surfactants
Recommended Stock Conc. 10 mM (for in vitro serial dilutions)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Solution) -80°C in single-use aliquots to prevent degradation

Protocol: In Vitro Stock Solution Preparation (10 mM)

Causality of Solvent Choice: DMSO is mandated because its high dielectric constant and aprotic nature solvate the lipophilic tail while stabilizing the pyrazole core[2]. Using "wet" or lower-grade DMSO introduces water, which immediately seeds micro-precipitation of the hydrophobic compound, invalidating the molarity of the stock [1].

Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

  • Equilibration: Remove the solid compound from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water ingress will irreversibly compromise the solubility of the compound in DMSO.

  • Gravimetric Measurement: Accurately weigh the compound using a calibrated analytical balance. For example, to prepare 1.0 mL of a 10 mM stock solution , weigh exactly 2.94 mg of the powder.

    • Calculation:Mass = 0.010 mol/L × 0.001 L × 294.37 g/mol = 0.00294 g (2.94 mg).

  • Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity) to the vial.

  • Agitation & Validation: Vortex the solution vigorously for 60 seconds.

    • Self-Validation Check: Hold the vial against a dark background under a direct light source. If the solution is perfectly clear and transparent, the dissolution state is validated. If any turbidity, diffraction, or micro-crystals are visible, the system has failed the dissolution check. You must proceed to Step 5.

  • Sonication (Conditional): If the validation in Step 4 fails, place the sealed vial in an ultrasonic water bath at room temperature for 5–10 minutes. Re-inspect.

  • Aliquoting: Divide the validated clear solution into 50 µL or 100 µL single-use aliquots in sterile, amber microcentrifuge tubes.

  • Cryopreservation: Flash-freeze and store the aliquots at -80°C. Avoid repeated freeze-thaw cycles, which induce compound shearing and precipitation.

Workflow Visualization

The following decision-tree diagram illustrates the logical progression and self-validating checkpoints of the stock preparation workflow.

G Start Weigh 2.94 mg of Compound AddDMSO Add 1.0 mL Anhydrous DMSO Start->AddDMSO Vortex Vortex Vigorously (60 seconds) AddDMSO->Vortex Decision Validation: Is Solution 100% Clear? Vortex->Decision Sonicate Sonicate Bath (5-10 mins) Decision->Sonicate No (Turbid) Aliquot Aliquot into Single-Use Vials Decision->Aliquot Yes (Validated) Sonicate->Vortex Re-evaluate Store Cryopreserve at -80°C Aliquot->Store

Caption: Self-validating workflow for the preparation of 10 mM DMSO stock solutions.

Protocol: In Vivo Formulation Preparation

For animal models, injecting 100% DMSO is highly toxic and prohibited. The compound must be formulated into a biocompatible vehicle. Due to the extreme lipophilicity of the 4-butoxy-3-methylphenyl group, diluting the DMSO stock directly into aqueous saline will cause immediate, irreversible precipitation.

Causality of Addition Order: The formulation must bridge the hydrophobic compound into an aqueous state using a co-solvent and a surfactant cascade [3]. The order of addition is non-negotiable.

Step-by-Step Methodology (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)
  • Primary Solution: Start with 100 µL of the 10 mM DMSO stock solution (prepared in Section 3).

  • Co-Solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex thoroughly. PEG300 acts as a polymeric chaperone, coating the hydrophobic tail of the pyrazole derivative.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex vigorously. Tween-80 forms micelles around the PEG-solvated compound, creating a thermodynamically stable microemulsion.

  • Aqueous Dilution: Slowly add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing.

    • Self-Validation Check: The final 1.0 mL solution must remain optically clear. If precipitation occurs, the local concentration of saline during addition was too high (inadequate mixing), and the formulation must be discarded and remade.

Downstream Application & Cytotoxicity Control

When applying the in vitro stock to cell cultures, the final concentration of DMSO in the assay well must not exceed 0.5% (v/v) . Concentrations above this threshold induce solvent-mediated membrane permeabilization and dephosphorylation of retinoblastoma proteins, confounding assay results [2].

To achieve a 10 µM working concentration from the 10 mM stock, perform a 1:1000 serial dilution in pre-warmed (37°C) complete culture medium. Always add the compound to the medium, never the medium to the compound, to prevent transient localized precipitation.

References

  • Stability of screening compounds in wet DMSO. PubMed / National Institutes of Health. Available at:[Link]

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications / PMC. Available at:[Link]

  • Preclinical Evaluation of Acylhydrazone SB-AF-1002 as a Novel Broad-Spectrum Antifungal Agent. ASM Journals. (Reference for standard in vivo hydrophobic formulation cascades). Available at:[Link]

Method

Application Note &amp; Protocol Guide: Establishing an In Vivo Dosing Strategy for Novel Pyrazole-Based Small Molecules

Here are the detailed Application Notes and Protocols for developing in vivo dosing strategies for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole. Preamble: A Framework for Novel Compound Dosing The development of an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Here are the detailed Application Notes and Protocols for developing in vivo dosing strategies for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole.

Preamble: A Framework for Novel Compound Dosing

The development of an effective in vivo dosing strategy for a new chemical entity (NCE) like 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a foundational step in preclinical research.[1][2] This molecule, a substituted pyrazole, belongs to a class of heterocyclic compounds with broad pharmacological potential.[3][4][5] The absence of established public data for this specific compound necessitates a systematic, first-principles approach to formulation and dose-range finding.

This guide provides a comprehensive framework, not for this specific molecule alone, but for any novel, likely poorly water-soluble small molecule inhibitor. We will proceed logically from fundamental physicochemical characterization to sophisticated formulation strategies and finally to the design of robust dose-finding studies in preclinical models. The causality behind each step is emphasized to empower the researcher to make informed decisions.

Part 1: Foundational Physicochemical & Pre-formulation Assessment

Expert Insight: Before a compound can be dosed in vivo, its fundamental properties must be understood. These characteristics dictate every subsequent decision in formulation development. Attempting to dose a compound without this data often leads to inconsistent exposure, poor bioavailability, and unreliable study outcomes.[2] The initial goal is to create a comprehensive profile of the test article.

Protocol 1.1: Determination of Aqueous & Biorelevant Solubility

This protocol uses the isothermal shake-flask method, a gold-standard technique for solubility determination.[6]

Objective: To determine the equilibrium solubility of the test article in various aqueous media, which is critical for predicting its behavior in the gastrointestinal tract and selecting a suitable formulation vehicle.[7]

Materials:

  • 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (or test article)

  • Purified Water (USP Grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or LC-MS/MS system for quantification

  • Centrifuge and/or 0.22 µm syringe filters

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the test article to a series of vials (e.g., 5-10 mg in 1 mL of vehicle). The goal is to have undissolved solid remaining at the end of the experiment.

  • Vehicle Addition: Add a precise volume of each test vehicle (Purified Water, PBS, FaSSIF) to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand for 1 hour to let larger particles settle.

  • Separation: Carefully withdraw a sample from the supernatant. To remove any undissolved solids, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter. Critical Step: Avoid disturbing the solid pellet during sampling.

  • Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC or LC-MS/MS method against a standard curve.

  • Data Reporting: Express solubility in mg/mL or µg/mL.

Data Summary: Physicochemical Profile

All quantitative data should be summarized for easy reference.

PropertyMethodResultImplications for Formulation
Aqueous Solubility (pH 7.4) Shake-FlaskTo be determined<10 µg/mL suggests need for enabling formulations.
FaSSIF Solubility Shake-FlaskTo be determinedPredicts solubility in the small intestine.[7]
LogP / LogD Calculated/ExperimentalTo be determinedIndicates lipophilicity; high LogP often correlates with poor aqueous solubility.[1]
pKa Potentiometric/CalculatedTo be determinedDetermines ionization state and potential for pH-dependent solubility.
Melting Point DSC / CapillaryTo be determinedHigh melting point can indicate low solubility (strong crystal lattice).

Part 2: Formulation Development for In Vivo Administration

Expert Insight: For poorly soluble compounds, selecting the right vehicle is paramount. The goal is to achieve a homogenous, stable, and doseable formulation that ensures consistent exposure in the test animal.[8][9] The strategy often moves from simple suspensions to more complex solubilization systems based on the required dose and route of administration.

Workflow for Preclinical Formulation Development

The following diagram outlines a logical decision-making process for vehicle selection.

Formulation_Workflow start Start: Physicochemical Data (Solubility, Dose Requirement) check_sol Is required dose soluble in simple aqueous vehicle (e.g., 0.5% MC)? start->check_sol suspension Develop Suspension (Protocol 2.1) check_sol->suspension No end_formulation Final Formulation Selected check_sol->end_formulation Yes check_solution_needed Is a true solution required (e.g., for IV)? suspension->check_solution_needed cosolvent Screen Co-solvents & Surfactants (Protocol 2.2) check_solution_needed->cosolvent Yes check_solution_needed->end_formulation No complex Consider Advanced Formulations (e.g., Cyclodextrins, Liposomes) cosolvent->complex Solubility still insufficient cosolvent->end_formulation Success complex->end_formulation

Caption: Formulation development decision workflow.

Common Preclinical Vehicle Systems

The choice of vehicle depends on the route of administration, the required dose volume, and the compound's properties. Excipients must be carefully chosen as they can have their own biological effects.[1]

Vehicle ComponentTypical Concentration RangeCommon RoutesNotes & Cautions
Saline / PBS N/AIV, IP, SC, POOnly suitable for highly soluble compounds.
Methylcellulose (MC) / Carboxymethylcellulose (CMC) 0.5 - 1.0% (w/v)POStandard suspending agents for oral dosing.[10]
Polyethylene Glycol 400 (PEG 400) 10 - 60%Oral, IVGenerally well-tolerated co-solvent.[8]
Propylene Glycol (PG) 10 - 40%Oral, IVCan cause hemolysis at high concentrations.[8]
Tween® 80 (Polysorbate 80) 1 - 10%Oral, IVCommon non-ionic surfactant; can be associated with hypersensitivity.[8]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 20 - 40%Oral, IVForms inclusion complexes to enhance solubility.[8]
Dimethyl Sulfoxide (DMSO) ≤ 10%IV, IPPotent solvent but can have intrinsic biological effects. Use with caution.[8]
Protocol 2.1: Preparation of a Suspension Formulation (for Oral Gavage)

Objective: To prepare a uniform, re-suspendable formulation for oral administration, typically used in high-dose toxicology studies.[2]

Materials:

  • Test article (micronized, if possible, to improve homogeneity)

  • Vehicle (e.g., 0.5% w/v Methylcellulose in purified water)

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder and/or calibrated pipettes

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare the 0.5% MC vehicle by slowly adding methylcellulose powder to water while stirring vigorously. Allow it to hydrate completely (this may take several hours or require heating/cooling cycles depending on the grade of MC).

  • Weighing: Accurately weigh the required amount of the test article.

  • Wetting: Place the weighed powder in a mortar. Add a small volume of the vehicle (a few drops) and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, to achieve the final desired concentration.

  • Homogenization: Transfer the mixture to a beaker with a magnetic stir bar and stir continuously for at least 30-60 minutes before dosing.

  • Dosing: Keep the suspension stirring during the entire dosing procedure to ensure each animal receives a consistent dose.

Protocol 2.2: Preparation of a Solubilized Formulation (e.g., for IV or IP Injection)

Objective: To prepare a clear, sterile-filterable solution for parenteral administration.

Materials:

  • Test article

  • Co-solvents and surfactants (e.g., PEG 400, Propylene Glycol, Tween 80)

  • Sterile water for injection or saline

  • Sterile vials

  • Vortex mixer and/or sonicator

  • 0.22 µm sterile syringe filter

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare the desired vehicle by mixing the co-solvents and other excipients. For example, a common vehicle is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.[8] The order of addition can be critical. Often, the compound is first dissolved in the strongest solvent (e.g., DMSO).

  • Drug Solubilization: Weigh the required amount of the test article and add it to the prepared vehicle (or to the initial strong solvent).

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.[8]

  • Final Dilution: If necessary, slowly add the final aqueous component (e.g., saline) while vortexing to avoid precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Stability Check: Visually inspect the solution for any signs of precipitation before and during the dosing procedure. Preclinical dose formulations should have their stability assessed to ensure the test system receives the correct amount of the test article.[11]

Part 3: In Vivo Dose-Range Finding (DRF) Studies

Expert Insight: DRF studies are essential preliminary investigations conducted to identify the Maximum Tolerated Dose (MTD) and to select appropriate dose levels for subsequent, more definitive preclinical trials.[12][13] These studies are the first look at the compound's safety profile in vivo and are critical for designing ethical and scientifically sound efficacy studies.[14]

Workflow for Dose-Range Finding Studies

DRF_Workflow start Start: In Vitro Data (IC50, EC50) sde Single Dose Escalation (SDE) Study (Protocol 3.1) start->sde mtd_est Estimate MTD Range sde->mtd_est repeat_dose Short-Term Repeat Dose Study (e.g., 5-7 days) mtd_est->repeat_dose final_mtd Define MTD & Select Doses for Efficacy Studies repeat_dose->final_mtd

Caption: Workflow for a typical dose-range finding (DRF) study.

Protocol 3.1: Single Dose Escalation (SDE) Study Design

Objective: To evaluate the safety, tolerability, and pharmacokinetics of a single administration of the test article at various dose levels.[12]

Materials & Methods:

  • Animal Model: Select a relevant species (e.g., CD-1 mice or Sprague-Dawley rats). Use a small number of animals per group (e.g., n=2-3 per sex per group).

  • Dose Level Selection:

    • The starting dose should be based on prior in vitro data if available.[14] A common practice is to start at a dose projected to give exposure of 10-30x the in vitro IC50 or EC50.

    • If no prior data exists, start low (e.g., 1-5 mg/kg).

    • Use a geometric dose progression (e.g., 10, 30, 100 mg/kg or 2-3x fold increases) to achieve broad coverage.[14]

  • Administration:

    • Acclimate animals for at least 3-5 days.

    • Record baseline body weights.

    • Administer the test article via the intended clinical route (e.g., oral gavage). Include a vehicle-only control group.

    • Dose volume should be appropriate for the species (e.g., 5-10 mL/kg for rats).

  • Monitoring & Endpoints:

    • Clinical Observations: Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for up to 7-14 days. Look for signs of toxicity (e.g., lethargy, ruffled fur, changes in respiration, ataxia).

    • Body Weight: Measure body weight daily. A body weight loss of >15-20% is often considered a sign of significant toxicity.[15]

    • MTD Definition: The MTD is often defined as the highest dose that does not produce mortality or signs of life-threatening toxicity, and results in no more than a 10-15% reduction in body weight.[13][14]

    • Pharmacokinetics (Optional but Recommended): Collect satellite blood samples at timed intervals (e.g., 0.5, 1, 2, 4, 8, 24h) to assess drug exposure (Cmax, AUC).

Data Collection for DRF Study
Dose Group (mg/kg)n/groupRouteClinical Signs Observed (Post-Dose)Max. Mean Body Weight Loss (%)Morbidity/MortalityConclusion
Vehicle3PONormal< 2%0/3Well tolerated
103PONormal< 2%0/3Well tolerated
303POMild, transient lethargy at 2-4h4%0/3Well tolerated
1003POHunched posture, ruffled fur, lethargy12%0/3Signs of toxicity noted
3003POSevere lethargy, ataxia>20%1/3Exceeded MTD

References

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
  • Dose Range Finding :: Hoeford Research Limited.
  • Dose-ranging studies (including discovery, preclinical and clinical) - GARDP Revive.
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in r
  • Dose Range Finding Studies - Charles River Labor
  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences.
  • The non-GLP toleration/dose range finding study: design and methodology used in an early toxicology screening program - PubMed.
  • Using Inhibitors In Vivo - Sigma-Aldrich.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC.
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Designing formulations for preclinical and early stage clinical studies.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • How to Improve the Bioavailability of Poorly W
  • Small Molecule Inhibitors Selection Guide | News & Announcements - Cayman Chemical.
  • Optimizing intermittent dosing of oral small molecule inhibitors - PubMed.
  • Preclinical Dose-Formulation Stability - Pharmaceutical Technology.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species | Molecular Pharmaceutics - ACS Public
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
  • 4-(3-Methyl-pyrazol-1-yl)-benzenesulfonyl chloride - Sigma-Aldrich.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal.
  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - MDPI.
  • ピラゾール | 288-13-1 - ChemicalBook.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Non-acidic pyrazole EP1 receptor antagonists with in vivo analgesic efficacy - PubMed.
  • Methyl 1H-pyrazole-3-carboxyl
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide - Benchchem.
  • chemistry and biological properties of pyrazole derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c2437473516="" class="ng-star-inserted">2H_2)sulfonamide.

Sources

Application

Application Note: Catalytic Applications of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (B...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (BMBP) represents a highly privileged structural motif and a versatile reagent in modern catalytic organic synthesis. Recently, N-sulfonylpyrazole derivatives have gained significant traction in oncology and immunology, most notably as potent inhibitors of hematopoietic progenitor kinase 1 (HPK1)[1].

BMBP exhibits a unique chemical dichotomy depending on the catalytic environment:

  • As a Pharmacophore Scaffold: Under non-reductive transition-metal catalysis (e.g., Pd(II)), the N-S bond remains intact. The sulfonyl group acts as a powerful directing group, enabling late-stage C-H functionalization of the pyrazole core to build complex macrocyclic kinase inhibitors[1].

  • As a Catalytic Transfer Reagent: Under reductive or photoredox conditions, the polarized N-S bond is cleaved. BMBP functions as an electrophilic pyrazole transfer reagent[2] or a sulfonyl radical precursor for the aminosulfonylation of alkenes via radical-anion relays[3]. Furthermore, the specific 4-butoxy-3-methyl substitution pattern fine-tunes the electrophilicity of the sulfonyl group, preventing premature desulfonylation while enhancing lipophilicity and solubility in organic media[4].

G BMBP 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole (BMBP) PathA Pd(II) C-H Arylation (Intact N-S Bond) BMBP->PathA Scaffold Mode PathB Fe(III) Aminosulfonylation (Cleaved N-S Bond) BMBP->PathB Reagent Mode ProdA C5-Functionalized HPK1 Inhibitor Scaffold PathA->ProdA Cross-Coupling ProdB Alkene Difunctionalization Products PathB->ProdB Radical-Anion Relay

Figure 1: The dual catalytic utility of BMBP as a scaffold and a transfer reagent.

Protocol A: Palladium-Catalyzed C5-H Arylation (Scaffold Mode)

Late-stage functionalization of the pyrazole ring is critical for exploring the Structure-Activity Relationship (SAR) of HPK1 inhibitors without relying on de novo synthesis[1].

Causality & Mechanistic Rationale

The highly electron-withdrawing 4-butoxy-3-methylbenzenesulfonyl group increases the acidity of the C5 proton on the pyrazole ring. Palladium(II) acetate undergoes concerted metalation-deprotonation (CMD) preferentially at C5 due to both proximity (coordination to the sulfonyl oxygen) and electronic activation. Silver carbonate ( Ag2​CO3​ ) is selected over weaker bases because it serves a dual purpose: it acts as the base for the CMD step and functions as an irreversible halide scavenger to regenerate the active Pd(II) catalyst, driving the catalytic turnover.

Self-Validating Experimental Workflow

Workflow Step1 Step 1 Reagent Assembly BMBP + Ar-I + Pd(OAc)2 Step2 Step 2 Atmosphere Control Strict Schlenk Techniques Step1->Step2 Step3 Step 3 Thermal Activation 110 °C, 12 h in DMF Step2->Step3 Step4 Step 4 In-Process QC LC-MS & TLC Verification Step3->Step4 Step5 Step 5 Product Isolation Flash Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for the C5-H arylation of BMBP.

Step-by-Step Methodology
  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge BMBP (0.5 mmol, 1.0 equiv), the desired aryl iodide (0.75 mmol, 1.5 equiv), Pd(OAc)2​ (5 mol%), and Ag2​CO3​ (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 3.0 mL of anhydrous DMF. The 4-butoxy chain of BMBP ensures rapid and complete dissolution in DMF, preventing mass-transfer limitations.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can cause unwanted homocoupling of the aryl iodide or catalyst degradation. Backfill with ultra-high purity Argon.

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation (In-Process QC): At exactly 4 hours and 12 hours, withdraw a 10 µL aliquot under positive Argon flow. Dilute with 1 mL of Acetonitrile and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the BMBP starting material peak (UV 254 nm) is <5% relative to the product peak. If unreacted BMBP remains, verify the anhydrous state of the DMF used.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove silver salts and palladium black. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Optimization of C5-H Arylation
EntryCatalyst (mol%)Base / AdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5) Ag₂CO₃ (2.0 eq) DMF 110 88
2Pd(OAc)₂ (5)K₂CO₃ (2.0 eq)DMF11045
3Pd(PPh₃)₄ (5)Ag₂CO₃ (2.0 eq)Toluene11012
4NoneAg₂CO₃ (2.0 eq)DMF110N.D.

Table 1: Optimization data demonstrating the necessity of Pd(II) and silver-mediated halide scavenging. Yields determined by NMR using 1,3,5-trimethoxybenzene as an internal standard.

Protocol B: Iron-Catalyzed Aminosulfonylation (Reagent Mode)

While pyrazole transfer reagents are traditionally used to install guanidine units without toxic metals[2], BMBP can also be repurposed as a bifunctional reagent for the difunctionalization of alkenes.

Causality & Mechanistic Rationale

Under iron catalysis and reducing conditions (using Na2​S2​O4​ ), the N-S bond of BMBP undergoes a single-electron transfer (SET) cleavage. This generates a 4-butoxy-3-methylbenzenesulfonyl radical and a pyrazole anion. The sulfonyl radical adds across an unactivated alkene, generating a transient carbon radical. Through a radical-anion relay process, the carbon radical is oxidized to a carbocation (or directly trapped by an iron-bound species), which is subsequently captured by the pyrazole anion[3]. This installs both the sulfonyl and pyrazole groups across the double bond in a single step.

Step-by-Step Methodology
  • Preparation: To a 20 mL reaction vial, add the target alkene (0.5 mmol, 1.0 equiv), BMBP (0.75 mmol, 1.5 equiv), Fe(acac)3​ (10 mol%), and Na2​S2​O4​ (1.0 mmol, 2.0 equiv).

  • Solvent System: Add a degassed mixture of CH3​CN and H2​O (4:1 v/v, 5.0 mL). The biphasic nature requires vigorous stirring (1000 rpm).

  • Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere for 8 hours.

  • Self-Validation (In-Process QC): Monitor the disappearance of the alkene via GC-MS. Validation Checkpoint: The formation of the difunctionalized product should be accompanied by a characteristic mass shift corresponding to the addition of the entire BMBP mass. If rapid consumption of BMBP is observed without product formation, it indicates premature quenching of the sulfonyl radical by oxygen; ensure strict anaerobic conditions.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers, concentrate, and purify via flash chromatography.

References

  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: Bioorganic Chemistry URL
  • Iron-Catalyzed Alkylative Aminosulfonylation of Alkenes and Alkynes via Radical-Anion Relay Source: Organic Letters - ACS Publications URL
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics Source: ACS Omega URL
  • Preparation of Mono-Cbz Protected Guanidines Source: PMC - NIH URL

Sources

Method

Application Note: Utilizing 1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole for Chemoselective Sulfonylation in Medicinal Chemistry

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, the sulfonamide moiety is a privileged pharmacophore, widely utilized in the design of kinase inhibitors, GPCR antagonists, and carbonic anhydrase inhibitors. However, the traditional synthesis of sulfonamides relies heavily on sulfonyl chlorides. As [1], sulfonyl chlorides are highly moisture-sensitive, prone to rapid hydrolysis, and require strong basic conditions (e.g., pyridine or triethylamine) that can degrade sensitive functional groups or cause epimerization at adjacent stereocenters.

To circumvent these limitations, [2] has emerged as a superior, bench-stable electrophile. By utilizing the 1H-pyrazole ring as a moderate leaving group (pKa ~14), this reagent creates a "Goldilocks" reactivity profile: it is entirely stable to ambient moisture and alcohols, yet highly reactive toward primary and secondary amines.

The Pharmacophore Vector

The specific 4-butoxy-3-methylphenyl tail serves as an excellent lipophilic probe. The flexible ether linkage of the butoxy group allows the molecule to adapt to deep, hydrophobic sub-pockets (such as the DFG-out conformation in kinases), while the rigid methyl group restricts bond rotation, providing a defined spatial vector that enhances target residence time.

Mechanism Amine Target Amine (Nucleophile) Intermediate Tetrahedral Transition State (S_N2 at Sulfur) Amine->Intermediate Nucleophilic Attack Reagent 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole Reagent->Intermediate Product Sulfonamide Product (+226 Da Mass Shift) Intermediate->Product Elimination Byproduct 1H-Pyrazole (Neutral Leaving Group) Intermediate->Byproduct

Mechanistic pathway of selective sulfonylation using the arylsulfonyl pyrazole reagent.

Quantitative Data: Reagent Superiority & Optimization

The causality behind selecting an arylsulfonyl pyrazole over a sulfonyl chloride is rooted in chemoselectivity and operational simplicity. Because the byproduct of this reaction is neutral 1H-pyrazole rather than corrosive hydrochloric acid, acid-sensitive moieties (like Boc-protecting groups or acetals) remain intact without the need for basic scavengers.

Table 1: Comparative Reactivity and Stability Profile

Parameter4-Butoxy-3-methylbenzenesulfonyl Chloride1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole
Bench Stability Poor (Hydrolyzes in ambient air within hours)Excellent (Stable for >12 months at room temp)
Chemoselectivity Low (Reacts indiscriminately with amines, alcohols, water)High (Strictly amine-selective; tolerates alcohols)
Base Requirement Strict (Requires TEA, DIPEA, or Pyridine)Optional (Often proceeds base-free)
Reaction Byproduct HCl (Corrosive, lowers pH, requires scavenging)1H-Pyrazole (Neutral, easily washed or evaporated)

Table 2: Optimization of Reaction Conditions for Library Synthesis

SolventTemperature (°C)Base AddedTime to >95% ConversionIsolated Yield (%)Causality / Observation
Dichloromethane25None> 48 h45%Low thermal energy limits the S_N2 attack rate.
Acetonitrile 50 None 12 h 88% Optimal: Polar aprotic solvent accelerates transition state.
DMF80DIPEA (1 eq)4 h92%High heat/base speeds reaction but risks side reactions.
Methanol50NoneN/A< 10%Protic solvents hydrogen-bond the amine, reducing nucleophilicity.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure absolute trustworthiness and reproducibility in a high-throughput or late-stage functionalization setting.

Protocol A: High-Throughput Parallel Synthesis of Sulfonamide Libraries

Designed for 96-well plate formats to generate libraries for in vitro kinase or GPCR screening.

Materials:

  • Amine library scaffolds (0.05 mmol per well)

  • 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (0.06 mmol, 1.2 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Scaffold Solubilization: Dispense 0.05 mmol of each unique amine scaffold into a 96-well glass-lined reaction block. Add 500 µL of anhydrous MeCN to each well. Causality: MeCN is chosen because it is polar enough to dissolve diverse scaffolds but lacks nucleophilic protons that could interfere with the reaction.

  • Reagent Addition: Add 17.6 mg (0.06 mmol, 1.2 eq) of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole to each well. Seal the plate with a PTFE-lined silicone mat.

  • Incubation: Agitate the block at 50 °C for 12 hours. Causality: Mild heating overcomes the activation energy barrier of the pyrazole leaving group without requiring harsh bases.

  • Validation Checkpoint (Self-Validation): Withdraw a 5 µL aliquot from a representative well, dilute in 100 µL MeCN, and inject into the LC-MS.

    • Pass Criteria: The Total Ion Chromatogram (TIC) must show >95% depletion of the parent amine. The mass spectrum must reveal a precise +226 Da mass shift (addition of the C11H15O3S moiety minus one proton). If the amine persists, add 0.2 eq of reagent and incubate for 2 more hours.

  • Purification: Evaporate the solvent under a nitrogen stream. Resuspend in DMSO and purify via automated Preparative-HPLC. The neutral 1H-pyrazole byproduct elutes near the solvent front, cleanly separating from the lipophilic sulfonamide product.

Workflow Step1 1. Scaffold Preparation (Amine Library in MeCN) Step2 2. Reagent Dispensing (1.2 eq Arylsulfonyl Pyrazole) Step1->Step2 Step3 3. Base-Free Incubation (50°C, 4-12 hours) Step2->Step3 Step4 4. LC-MS Validation (Monitor +226 Da Shift) Step3->Step4 Step5 5. High-Throughput Purification (Prep-HPLC / SPE) Step4->Step5

High-throughput parallel synthesis workflow for sulfonamide library generation.

Protocol B: Late-Stage Chemoselective Functionalization (LSF)

Utilized when the target API or complex intermediate contains unprotected hydroxyl (-OH) groups.

  • Preparation: Dissolve 1.0 mmol of the complex amino-alcohol scaffold in 5 mL of anhydrous DMF.

  • Chemoselective Sulfonylation: Add 1.05 mmol of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole. Do not add base.

    • Causality: The absence of base ensures that the less nucleophilic hydroxyl groups remain completely unreactive, achieving 100% chemoselectivity for the amine.

  • Reaction Monitoring: Stir at 60 °C for 6 hours. Perform TLC (Hexanes:EtOAc 1:1). The reaction is self-validating when the ninhydrin-active amine spot disappears, replaced by a UV-active, ninhydrin-negative sulfonamide spot.

  • Workup: Quench with 10 mL of water to precipitate the highly lipophilic product. Filter the solid and wash with cold water to remove the water-soluble 1H-pyrazole byproduct.

References

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." Journal of the American Chemical Society, 2013. URL:[Link]

  • Molport Chemical Database. "1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole | CAS 957502-74-8". Molport, 2024. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Sulfonamide Derivatives". PubChem, 2024. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this N-sulfonylation reaction. Our goal is to provide you with the causal insights and actionable protocols necessary to improve your reaction yield and product purity.

The synthesis, which involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with pyrazole in the presence of a base, is a foundational step in various research applications. However, achieving high yields consistently requires careful control over several experimental variables. This document addresses the most frequently asked questions and provides troubleshooting strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Overcoming Low Reaction Yield

Question 1: My overall yield is consistently low (<60%). What are the most common culprits?

Low yields in this sulfonamide synthesis typically stem from one of three areas: the quality of the starting materials, suboptimal reaction conditions, or competing side reactions.[1] The most prevalent issue is the hydrolysis of the 4-butoxy-3-methylbenzenesulfonyl chloride starting material.[2]

Core Areas to Investigate:

  • Reagent Quality: The sulfonyl chloride is highly sensitive to moisture.[1]

  • Reaction Conditions: The choice of base and solvent, along with temperature control, is critical.[2]

  • Work-up & Purification: Product loss can occur during extraction and purification steps.[3]

Question 2: I suspect my sulfonyl chloride has degraded. How can I assess its quality and prevent this?

4-butoxy-3-methylbenzenesulfonyl chloride, like other benzenesulfonyl chlorides, is susceptible to hydrolysis, which converts it to the corresponding unreactive sulfonic acid.[4][5] This is the most common cause of failed or low-yielding reactions.

Protocol for Quality Assurance:

  • Visual Inspection: The sulfonyl chloride should be a colorless to pale yellow solid or oil.[4] Significant discoloration or a syrupy consistency may indicate decomposition.

  • Handling Precautions: Always handle the sulfonyl chloride under an inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk techniques. Use oven-dried glassware and anhydrous solvents to minimize exposure to moisture.[1]

  • Purity Confirmation: Before use, consider running a quick ¹H NMR. The presence of broad peaks or shifts indicative of sulfonic acid suggests hydrolysis. A fresh bottle or repurification may be necessary.[2]

  • Storage: Store the reagent in a desiccator, tightly sealed, and under an inert atmosphere.

Question 3: How do I choose the optimal base and solvent for this reaction?

The base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the pyrazole nucleophile.[1] The solvent influences reagent solubility and reaction kinetics.

ParameterRecommendationRationale & Causality
Base Triethylamine (Et₃N) or DIPEA (2-3 eq.)These are non-nucleophilic, sterically hindered bases that efficiently scavenge HCl without competing with the pyrazole for the sulfonyl chloride.[2] Pyridine, while also a base, can act as a nucleophilic catalyst, sometimes forming an unreactive sulfonylpyridinium intermediate.[6]
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) These aprotic solvents are excellent for dissolving the reactants and are less likely to participate in side reactions compared to protic solvents. Ensure they are truly anhydrous.[1]
Temperature 0 °C to Room Temperature The addition of the sulfonyl chloride should be performed at 0 °C to control the initial exothermic reaction. The reaction can then be allowed to warm to room temperature and stirred to completion.[2]
Section 2: Ensuring Product Purity

Question 1: My TLC shows multiple spots, including one at the baseline. What are these impurities?

The most common impurities are unreacted pyrazole, unreacted sulfonyl chloride, and the sulfonic acid byproduct from hydrolysis.

  • Unreacted Pyrazole: Will appear as a polar spot on the TLC plate.

  • Unreacted Sulfonyl Chloride: May appear as an oily residue in the crude product.[7]

  • 4-butoxy-3-methylbenzenesulfonic acid: The hydrolysis product. It is highly polar and will often remain at the baseline of the TLC plate. Its presence is a strong indicator of moisture contamination.[7]

Question 2: How can I effectively purify the final product?

Purification is typically achieved through a combination of an aqueous work-up and column chromatography or recrystallization.

Recommended Purification Protocol:

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and quench by slowly adding water or a saturated aqueous solution of NH₄Cl.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate.

  • Aqueous Wash: Wash the combined organic layers sequentially with:

    • Dilute HCl to remove excess amine base.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove the acidic sulfonic acid byproduct.[7]

    • Brine (saturated NaCl) to reduce the solubility of organic material in the aqueous layer.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • Column Chromatography: Use silica gel with a gradient eluent system (e.g., hexanes/ethyl acetate) to separate the product from any remaining non-polar impurities.[8][9]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective method for purification.[3]

Visual & Data-Driven Guides

Core Reaction Workflow

The following diagram illustrates the key steps and considerations for a successful synthesis.

cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification p1 Dry Glassware p2 Anhydrous Solvent (DCM) p3 Fresh Pyrazole & Base r1 Dissolve Pyrazole (1.0 eq) & Et3N (2.0 eq) in DCM r2 Cool to 0 °C r1->r2 r3 Add Sulfonyl Chloride (1.1 eq) solution dropwise r2->r3 r4 Stir at RT Monitor by TLC r3->r4 w1 Quench with H2O w2 Extract with EtOAc w1->w2 w3 Wash (dil. HCl, NaHCO3, Brine) w2->w3 w4 Dry, Concentrate w3->w4 w5 Purify (Chromatography or Recrystallization) w4->w5 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

Caption: Recommended experimental workflow for synthesis.

Troubleshooting Low Yield

Use this decision tree to diagnose the root cause of poor reaction outcomes.

start Low Yield Observed q1 Is sulfonic acid present on TLC? start->q1 a1_yes YES: Hydrolysis Occurred q1->a1_yes  Yes q2 Is starting material still present? q1->q2 No sol1 Solution: - Use anhydrous solvents - Dry all glassware - Run under N2/Ar atmosphere a1_yes->sol1 end Yield Improved sol1->end a2_yes YES: Incomplete Reaction q2->a2_yes  Yes q2->end No sol2 Solution: - Check stoichiometry (use excess base) - Increase reaction time - Confirm base quality a2_yes->sol2 sol2->end

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Consider
  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic.
  • optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. (2025). BenchChem.
  • optimizing reaction conditions for sulfonyl
  • Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures. (2025). BenchChem.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
  • Benzenesulfonyl chloride | C6H5ClO2S. PubChem.
  • Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles.
  • Kilbile, J. T., et al. (2024). Design, synthesis, and molecular docking study of N-(arylsulfonyl)-l-proline-piperazine hybrids tethered with pyrazole/benzofuran moiety as antimicrobial agents. Taylor & Francis Online.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. (2025, October 28).
  • Byproduct identification and removal in sulfonamide synthesis. (2025). BenchChem.
  • Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical–Radical Cross Coupling Sulfonylation, and Pyrazole Annulation. (2022, September 27).
  • Regioselectivity issues in the synthesis of substituted pyrazoles

Sources

Optimization

Technical Support Center: Troubleshooting Solvation of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of solvating highly lipophilic chemotypes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of solvating highly lipophilic chemotypes.

The Solvation Challenge: 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a structurally demanding molecule. Its bulky butoxy tail, methyl group, and dual aromatic ring system (benzene and pyrazole) create a highly hydrophobic surface area. While the central sulfonyl core offers a degree of polarity, it is sterically hindered. When dissolving such compounds in Dimethyl Sulfoxide (DMSO), the margin for error regarding solvent quality, atmospheric exposure, and thermal dynamics is exceptionally narrow.

Below is a comprehensive, self-validating guide to troubleshooting and optimizing the solubility of this compound for your downstream assays.

Diagnostic Workflow: Solvation Troubleshooting

TroubleshootingWorkflow Start Insoluble Compound: 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole CheckWater Is DMSO freshly opened & anhydrous? Start->CheckWater UseFresh Switch to fresh anhydrous DMSO (Water <0.1%) CheckWater->UseFresh No CheckTemp Warm to 37°C & Sonicate (15 min) CheckWater->CheckTemp Yes UseFresh->CheckTemp CheckClear Is the solution optically clear? CheckTemp->CheckClear Validate Validate via OD600 (Check for micro-precipitates) CheckClear->Validate Yes CheckConc Is concentration > 10 mM? CheckClear->CheckConc No Success Proceed with Assay Store in single-use aliquots Validate->Success OD600 < 0.01 Validate->CheckConc OD600 > 0.01 Dilute Dilute or add co-solvent (e.g., DMF, PEG400) CheckConc->Dilute Yes CheckForm Assess polymorphism or chemical degradation CheckConc->CheckForm No

Decision matrix for troubleshooting hydrophobic compound solubility in DMSO.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my compound forming a cloudy suspension instead of dissolving in DMSO? A: The root cause is almost always solvent hydration. DMSO is extremely hygroscopic, meaning it readily pulls moisture directly from the atmosphere[1]. When water enters the DMSO, it alters the solvent's polarity and hydrogen-bonding network. The solvent cavity size decreases, making it thermodynamically unfavorable to host large lipophilic molecules like 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole, resulting in compound exclusion (cloudiness)[1]. To put this into perspective, a 1536-well microplate containing just 2 µL of 100% DMSO per well can absorb over 6% water by volume in a single hour at 40% relative humidity[2].

Q2: My stock solution was completely clear yesterday, but today I see needle-like crystals. What happened? A: This is a classic symptom of temperature fluctuation and freeze-thaw cycling. Pure DMSO has a relatively high freezing point of 18.5°C[3]. If your lab temperature dropped, or if you stored the solution at 4°C, the solvent began to freeze. Furthermore, if your DMSO absorbed even trace amounts of water, the freezing point is depressed, but the liquid phase becomes highly structured and viscous[3]. This forces the previously dissolved amorphous compound into a supersaturated state, triggering nucleation and the precipitation of a more stable, less soluble crystalline form[3].

Q3: How can I force this compound into solution without degrading the sulfonyl linkage? A: The dissolution of crystalline lipophilic compounds is an endothermic process—it requires energy to break the crystal lattice[1]. Attempting to dissolve the compound at room temperature often fails. You must supply activation energy via gentle warming (37°C) combined with mechanical disruption (ultrasonic bath)[1]. Because 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is thermostable at these mild temperatures, heating to 37°C for 10-15 minutes will not degrade the sulfonyl or pyrazole moieties, but will significantly enhance the kinetics of dissolution.

Q4: Even with fresh anhydrous DMSO and heat, I cannot reach my target concentration. What are the alternatives? A: You have likely hit the absolute thermodynamic solubility limit of the compound in pure DMSO. Dissolving a highly lipophilic compound in dilute DMSO can be a very slow kinetic process[4]. You should consider evaluating alternative co-solvents. Dimethylformamide (DMF) often solvates sulfonyl-containing aromatics better than DMSO. Alternatively, you can utilize Polyethylene glycol 200 (PEG200), ethylene glycol, or 2-propanol to aid in solubility prior to aqueous dilution[4].

Quantitative Impact of Solvent Hydration

Understanding the physical changes in your solvent is critical. The table below summarizes how atmospheric water absorption destroys the solvating power of DMSO for lipophilic compounds.

Water Content in DMSO (% v/v)Freezing Point (°C)Solvent Network StructureImpact on 1-(4-butoxy...)-1H-pyrazole
0.0% (Anhydrous) 18.5°CUnstructured, large solvent cavityMaximum thermodynamic solubility
~6.0% (1 hr ambient exposure) ~10.0°CPartial H-bond networkSupersaturation; high micro-precipitation risk
33.0% (1:2 Molar Ratio) -73.0°CHighly structured, rigidComplete compound exclusion (crash out)

Data synthesized from acoustic hydration measurements and freezing point depression analysis[3],[2].

Self-Validating Solvation Protocol

A protocol is only as reliable as its built-in quality control. Relying solely on the naked eye to confirm dissolution is a common trap that leads to erratic assay data due to invisible micro-precipitates. This step-by-step methodology incorporates a spectrophotometric checkpoint to mathematically validate complete solvation.

Materials Required:

  • 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (powder)

  • Fresh, sealed bottle of Anhydrous DMSO (<0.1% water)

  • Amber glass vials (to prevent photolytic degradation)

  • Argon or Nitrogen gas (for purging)

  • Spectrophotometer (capable of reading at 600 nm)

Step-by-Step Methodology:

  • Atmospheric Control: Unseal the fresh bottle of anhydrous DMSO inside a desiccator or under a continuous nitrogen stream to prevent immediate atmospheric hydration[1].

  • Gravimetric Addition: Weigh the required mass of the pyrazole compound into a sterile amber glass vial.

  • Primary Solvation: Add the calculated volume of anhydrous DMSO to reach your target concentration. Cap the vial tightly immediately after addition.

  • Endothermic Activation: Place the sealed vial in a 37°C water bath for exactly 10 minutes. Do not exceed 50°C to prevent any risk of thermal degradation[1].

  • Mechanical Disruption: Transfer the vial to an ultrasonic bath for 15 minutes. The cavitation bubbles will break apart any remaining crystalline aggregates[1].

  • Spectrophotometric Validation (Critical Step): Visually inspect the solution against a bright light source. Next, take a 10 µL aliquot and measure the optical density (OD) at 600 nm using a micro-volume spectrophotometer (e.g., NanoDrop).

    • Pass Criteria: OD600 < 0.01. The solution is a true molecular dispersion.

    • Fail Criteria: OD600 > 0.01. Micro-precipitates are scattering light. Return to Step 4 or dilute the solution.

  • Inert Storage: Once validated, purge the headspace of the vial with Argon or Nitrogen gas. Aliquot the solution into single-use tubes to strictly avoid freeze-thaw cycles, and store at -20°C[1].

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical parameters required for the successful synthesis and handling of 1-(4-butoxy-3-methylbenzenes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical parameters required for the successful synthesis and handling of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole.

N-sulfonyl pyrazoles are pivotal heterocyclic scaffolds frequently utilized in pharmaceutical development for their diverse biological activities[1]. The synthesis relies on the nucleophilic attack of 1H-pyrazole on 4-butoxy-3-methylbenzenesulfonyl chloride. While seemingly straightforward, this transformation is highly sensitive to base selection, solvent polarity, and moisture—factors that dictate whether you achieve quantitative yields or suffer from competitive hydrolysis.

This portal provides field-validated protocols, mechanistic insights, and troubleshooting guides to ensure reproducible, high-yielding syntheses.

Validated Experimental Protocol

Step-by-Step Methodology for N-Sulfonylation

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a strict nitrogen atmosphere. Ensure all solvents are anhydrous to prevent electrophile degradation.

  • Dissolution : Dissolve 1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) to the stirring solution.

  • Temperature Control : Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition : Dissolve 4-butoxy-3-methylbenzenesulfonyl chloride (1.1 equiv, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized exothermic spikes.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Monitoring : Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

  • Quench & Extraction : Once complete, quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexane to 80:20 Hexane:EtOAc) to yield pure 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole.

Reaction Optimization Data

To establish a self-validating system, we evaluated various bases and solvents. The causality behind these results dictates our standard protocol.

Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
TEADCM0 to RT445Triethylamine (TEA) is less sterically hindered and can form reactive adducts with the sulfonyl chloride, leading to side reactions and lower yields[2].
DIPEA DCM 0 to RT 2 85 Optimal. The steric bulk of DIPEA prevents nucleophilic attack on the sulfonyl group while efficiently scavenging protons[2].
NaHTHF0 to RT1247Strong base causes partial degradation; reaction kinetics are significantly slower in THF[2].
K₂CO₃DMF808<30High temperatures and hygroscopic DMF lead to rapid hydrolysis of the sulfonyl chloride into sulfonic acid.
Visual Workflows & Mechanistic Pathways

Workflow Start 1. Preparation Dry Solvents Mix 2. Dissolution 1H-pyrazole in DCM + DIPEA Start->Mix Cool 3. Temp Control Cool to 0 °C Mix->Cool Add 4. Reagent Addition Sulfonyl Chloride Cool->Add React 5. Reaction Warm to RT, Stir Add->React Check 6. Monitoring TLC/LC-MS Check React->Check Check->React Incomplete Quench 7. Workup Quench & Extract Check->Quench Complete Purify 8. Purification Chromatography Quench->Purify Product 9. Final Product Pure N-Sulfonyl Pyrazole Purify->Product

Figure 1: Step-by-step experimental workflow for the N-sulfonylation of 1H-pyrazole.

Mechanism Py 1H-Pyrazole (Nucleophile) Intermediate Tetrahedral Intermediate Py->Intermediate N-attack on S Base DIPEA (Proton Scavenger) Base->Intermediate Deprotonation Sulf Sulfonyl Chloride (Electrophile) Sulf->Intermediate Electrophilic center Product 1-(4-butoxy-3-methyl benzenesulfonyl) -1H-pyrazole Intermediate->Product Cl- leaves

Figure 2: Mechanistic pathway of DIPEA-mediated N-sulfonylation of 1H-pyrazole.

Troubleshooting Guide

Q: My LC-MS shows a massive peak corresponding to 4-butoxy-3-methylbenzenesulfonic acid instead of the product. What happened? A: This indicates competitive hydrolysis of your starting material, 4-butoxy-3-methylbenzenesulfonyl chloride. Sulfonyl chlorides are highly electrophilic and react rapidly with trace moisture. Solution: Ensure your DCM is strictly anhydrous (stored over activated molecular sieves) and the reaction is conducted under an inert nitrogen or argon atmosphere. Check the integrity of your sulfonyl chloride; if it has degraded in the bottle, it must be recrystallized or repurchased.

Q: The reaction stalls at ~60% conversion despite leaving it overnight. How can I drive it to completion? A: Stalling usually occurs if the base is depleted (often due to neutralizing trace acid in the starting materials) or if the sulfonyl chloride has hydrolyzed mid-reaction. Solution: Do not simply increase the reaction time, as prolonged exposure can lead to product degradation. Instead, cool the mixture back to 0 °C, add an additional 0.2 equivalents of both DIPEA and 4-butoxy-3-methylbenzenesulfonyl chloride, and then warm back to RT.

Q: Why do you specifically mandate DIPEA over the more common Triethylamine (TEA)? A: While both are tertiary amines, DIPEA (Hünig's base) is significantly more sterically hindered. TEA can act as a competing nucleophile, attacking the sulfonyl chloride to form an unstable sulfonylammonium intermediate that is prone to side reactions. Empirical data demonstrates that DIPEA in DCM provides superior yields and fewer impurities compared to TEA[2].

Frequently Asked Questions (FAQs)

Q: Does regioselectivity matter when using 1H-pyrazole? A: No. Because 1H-pyrazole is a symmetric molecule, N-sulfonylation at either nitrogen yields the exact same product: 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole. Regioselectivity only becomes a troubleshooting factor if you are utilizing asymmetrically substituted pyrazole derivatives.

Q: Can I scale this reaction up to 50 grams? A: Yes, but thermal management becomes critical. The N-sulfonylation is highly exothermic. Upon scale-up, the dropwise addition of the sulfonyl chloride must be strictly controlled at 0 °C to prevent thermal runaway, which accelerates the degradation of the sulfonyl chloride and generates unwanted byproducts.

Q: How stable is the final N-sulfonyl pyrazole product? A: N-sulfonyl pyrazoles are generally stable under neutral and mildly acidic conditions. However, they are susceptible to cleavage under strong basic conditions (e.g., NaOH, KOH) or in the presence of strong nucleophiles, which can attack the sulfur atom and liberate the pyrazole ring. Store the purified compound in a cool, dry place away from strong bases.

References
  • Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole .

N-sulfonyl pyrazoles present unique chromatographic challenges. While the 4-butoxy-3-methylbenzene tail is highly lipophilic, the sulfonyl core is polar, and the N-S (sulfonamide) bond is chemically labile under specific conditions. This guide synthesizes field-proven methodologies, troubleshooting FAQs, and quantitative data to ensure high-yield, high-purity recovery of your target compound.

Part 1: Standard Purification Workflow

To achieve >95% purity, rely on a self-validating system that prioritizes the chemical stability of the N-S bond. Do not rely solely on chromatography; proper aqueous workup is the most critical step in this workflow.

Phase 1: Reaction Quench and Aqueous Workup
  • Step 1: Cool the crude reaction mixture (typically in Dichloromethane or Ethyl Acetate) to 0–5 °C. Slowly add 10 volumes of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 30–45 minutes.

  • Causality: Unreacted 4-butoxy-3-methylbenzenesulfonyl chloride is highly electrophilic. If left intact, it will co-elute with your target product during chromatography due to their nearly identical lipophilic aromatic tails. The mild base selectively hydrolyzes the chloride into a water-soluble sulfonic acid without cleaving the labile N-S bond of your product [1].

  • Validation: Monitor the organic layer by TLC. The spot corresponding to the sulfonyl chloride ( Rf​ ~0.48) should disappear, leaving only the product spot ( Rf​ ~0.45).

Phase 2: Normal-Phase Silica Gel Chromatography
  • Step 1: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at < 35 °C.

  • Causality: Elevated temperatures during concentration can promote thermal degradation of the N-S bond, especially in the presence of trace acidic impurities.

  • Step 2: Dry-load the crude mixture onto neutral silica gel (200-300 mesh). Elute using an isocratic or shallow gradient of Hexane/Ethyl Acetate (starting at 90:10, moving to 80:20 v/v).

  • Causality: The target compound is highly lipophilic but contains a polar sulfonyl core. Hexane/EtOAc provides optimal resolution. Crucial: Strictly avoid Methanol. Protic, nucleophilic solvents can attack the sulfonyl group on the acidic silica surface, leading to irreversible product degradation [2].

  • Validation: Pure fractions will present as a single, strongly UV-active spot at 254 nm.

Phase 3: Reverse-Phase HPLC Polishing (If Required)
  • Step 1: Dissolve the semi-pure product in Acetonitrile. Inject onto a fully endcapped C18 column.

  • Step 2: Run a gradient of Acetonitrile and Water, both buffered with 0.1% Formic Acid (FA).

  • Causality: Peak tailing for sulfonyl pyrazoles usually stems from secondary interactions between the electron-rich pyrazole nitrogens and unendcapped residual silanols. The acidic modifier (FA) masks these interactions, ensuring sharp, symmetrical peaks [3].

  • Validation: The chromatogram should yield a sharp, symmetrical peak at ~ tR​ 6.2 min with a tailing factor ( Tf​ ) < 1.2.

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) Workup Aqueous Workup (Mild Base, e.g., NaHCO3) Start->Workup PhaseSep Phase Separation (Organic Layer) Workup->PhaseSep Silica Normal Phase Silica Column (Hexane/EtOAc) PhaseSep->Silica Organic Impurity Aqueous Layer (Salts, Sulfonic Acid) PhaseSep->Impurity Aqueous Decision Purity > 95%? Silica->Decision HPLC Reverse Phase HPLC (MeCN/H2O, Neutral) Decision->HPLC No Pure Pure 1-(4-butoxy-3-methyl benzenesulfonyl)-1H-pyrazole Decision->Pure Yes HPLC->Pure

Figure 1: Step-by-step purification workflow for 1-(arylsulfonyl)-1H-pyrazoles.

Part 2: Troubleshooting & FAQs

Q1: My product is degrading into two distinct spots on the TLC plate over time. What is happening? Answer: You are observing the cleavage of the N-S bond. 1-(Arylsulfonyl)pyrazoles function chemically as activated sulfonamides, where the pyrazole ring acts as an excellent leaving group. Exposure to strong bases (e.g., NaOH) during workup or nucleophilic solvents (e.g., Methanol) during chromatography will hydrolyze the compound back into 1H-pyrazole and 4-butoxy-3-methylbenzenesulfonic acid [1]. Solution: Strictly use mildly basic aqueous quenches ( NaHCO3​ ) and avoid protic solvents during purification.

HydrolysisPathway Intact 1-(4-butoxy-3-methyl benzenesulfonyl)-1H-pyrazole Conditions Strong Base / Nucleophiles (e.g., NaOH, MeOH/Silica) Intact->Conditions Degradation1 1H-Pyrazole Conditions->Degradation1 Degradation2 4-butoxy-3-methyl benzenesulfonic acid Conditions->Degradation2

Figure 2: Base-catalyzed hydrolysis pathway of the labile N-S sulfonamide bond.

Q2: I have a persistent impurity that co-elutes with my product on silica ( Rf​ ~0.45 in 80:20 Hexane:EtOAc). How do I separate it? Answer: This is almost certainly unreacted 4-butoxy-3-methylbenzenesulfonyl chloride. Because the sulfonyl chloride and your target sulfonyl pyrazole share the identical lipophilic aromatic tail, their partitioning behavior on normal-phase silica is nearly indistinguishable. Solution: Do not rely on chromatography to separate these. Instead, extend your aqueous workup time with NaHCO3​ or add a catalytic amount of a secondary amine (like dimethylamine) during the quench. This converts the unreacted chloride into a highly polar, water-soluble sulfonamide or sulfonic acid that partitions cleanly into the aqueous layer [2].

Q3: Why is my peak tailing severely during Reverse-Phase HPLC? Answer: Peak tailing for sulfonyl pyrazoles on C18 columns usually stems from secondary interactions between the weakly basic pyrazole ring and unendcapped residual silanols on the stationary phase. Solution: Ensure you are using a fully endcapped C18 column. Additionally, switch to a buffered mobile phase (e.g., 0.1% Formic Acid in the Acetonitrile/Water gradient) to suppress silanol ionization and mask these interactions [3].

Part 3: Quantitative Chromatographic Data

Use the following reference parameters to calibrate your purification instruments. Data represents expected behaviors based on the partition coefficients (LogP ~3.8) of the target and its common synthetic impurities.

ParameterNormal-Phase (Silica Gel)Reverse-Phase (C18 HPLC)
Optimal Solvent System Hexane / Ethyl Acetate (80:20 v/v)Acetonitrile / Water (70:30 v/v) + 0.1% FA
Target Compound ( Rf​ / tR​ ) ~ 0.45~ 6.2 min (10 min gradient)
Impurity: Sulfonyl Chloride ~ 0.48 (High co-elution risk)~ 7.5 min
Impurity: 1H-Pyrazole ~ 0.10 (Retained on baseline)~ 1.5 min (Elutes in void volume)
Impurity: Sulfonic Acid 0.00 (Irreversibly bound)~ 2.1 min

References

  • Jaiswal, A. K., et al. "Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes." The Journal of Organic Chemistry, 2024. URL:[Link][1]

  • Chalyk, B. A., et al. "Regioselective synthesis of functionalized 3- or 5-fluoroalkyl isoxazoles and pyrazoles from fluoroalkyl ynones and binucleophiles." The Journal of Organic Chemistry, 2019. URL:[Link][2]

  • Kumar, A., et al. "Ionic liquid-supported sulfonyl hydrazine: a useful reagent for traceless synthesis of pyrazoles." Organic Chemistry Frontiers, 2014. URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Stability, Storage, and Troubleshooting for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole . Due to its specific str...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole . Due to its specific structural properties, this compound requires stringent storage and handling protocols to prevent rapid degradation.

Executive Summary & Chemical Context

The critical structural feature dictating the stability of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is the N-sulfonyl pyrazole linkage . The sulfonyl group is a highly electron-withdrawing moiety, which significantly activates the adjacent N-S bond[1]. Because the pyrazole ring is an excellent leaving group, this compound effectively acts as a potent sulfonylating agent.

Consequently, it is highly susceptible to nucleophilic attack by ambient moisture (hydrolysis) or protic solvents (solvolysis). When exposed to water, the N-S bond cleaves to yield 4-butoxy-3-methylbenzenesulfonic acid and free 1H-pyrazole[2]. Preventing this specific degradation pathway is the core focus of our storage protocols.

HydrolysisMechanism Substrate 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Nucleophile H2O / OH- (Ambient Moisture) Nucleophile->Intermediate Attacks S-atom Product1 4-butoxy-3-methylbenzene- sulfonic acid Intermediate->Product1 N-S Cleavage Product2 1H-pyrazole Intermediate->Product2 Protonation

Caption: Mechanism of moisture-induced N-S bond hydrolysis in N-sulfonyl pyrazoles.

Frequently Asked Questions (FAQs)

Q1: I left my compound on the benchtop for a few days, and it changed from a free-flowing powder to a sticky solid. What happened? A1: The compound has undergone hydrolytic degradation. Ambient humidity provides water molecules that act as nucleophiles, cleaving the N-S bond. The resulting 4-butoxy-3-methylbenzenesulfonic acid is highly hygroscopic. It absorbs additional moisture from the air, turning the powder into a sticky, gummy residue. General best practices for storing pyrazole compounds require desiccated, inert environments to prevent this moisture-driven degradation[3].

Q2: Can I prepare stock solutions in methanol or ethanol for long-term storage? A2: No. Protic solvents like methanol and ethanol will act as nucleophiles, leading to rapid solvolysis. This will degrade the compound into methyl or ethyl 4-butoxy-3-methylbenzenesulfonate and free pyrazole. Always use strictly anhydrous, non-nucleophilic solvents like acetonitrile or dichloromethane (DCM) stored over activated 3Å molecular sieves.

Q3: How can I quickly check if my batch has degraded before starting a sensitive reaction? A3: Thin-Layer Chromatography (TLC) is a rapid diagnostic tool. Run a TLC plate using a 70:30 Hexane:Ethyl Acetate solvent system. The intact compound will elute as a single distinct spot. If degraded, you will observe a new spot for 1H-pyrazole (which stains strongly with iodine or KMnO4) and a baseline streak corresponding to the highly polar sulfonic acid.

Quantitative Degradation Profiling

To illustrate the critical importance of proper storage, the following table summarizes the degradation kinetics of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole under various environmental conditions.

Storage ConditionAtmosphereTimeframePurity (HPLC Area %)Primary Degradant(s)
-20°C Argon (Desiccated)6 months>99.5%None
4°C Ambient Air1 month92.0%1H-pyrazole, Sulfonic acid
25°C Ambient Air (High Humidity)1 week75.0%1H-pyrazole, Sulfonic acid
25°C Methanol Solution48 hours60.0%Methyl sulfonate, 1H-pyrazole

Experimental Protocols & Troubleshooting

Protocol A: Moisture-Free Storage & Handling Workflow

StorageWorkflow Start Receive Compound Check Verify Seal & Integrity Start->Check Store Store at -20°C Argon/N2 Atmosphere Desiccated Check->Store Use Equilibrate to RT before opening Store->Use Test Routine HPLC/TLC Analysis Use->Test Degraded Degradation Detected? (Free pyrazole/sulfonic acid) Test->Degraded Repurify Repurify via Flash Chromatography Degraded->Repurify Yes (>2% impurities) Proceed Proceed with Experiment Degraded->Proceed No Repurify->Proceed

Caption: Recommended storage, handling, and troubleshooting workflow for N-sulfonyl pyrazoles.

Step-by-Step Methodology:

  • Aliquoting: Upon receiving the bulk compound, immediately transfer it into single-use amber glass vials.

    • Causality: Minimizes freeze-thaw cycles and prevents repeated exposure of the bulk batch to atmospheric moisture.

  • Inert Gas Backfilling: Purge each vial with a gentle stream of dry Argon or Nitrogen for 30 seconds before sealing with a PTFE-lined cap.

    • Causality: Displaces atmospheric oxygen and moisture, eliminating the nucleophiles required for degradation.

  • Temperature Equilibration (Critical): When retrieving a vial from the -20°C freezer, allow it to sit at room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the powder, initiating rapid hydrolysis.

  • System Suitability / Self-Validation: Place a small, color-indicating silica gel bead inside the secondary containment jar holding your vials. If the bead turns from blue to pink, the desiccation system has failed, and the internal environment must be re-purged.

Protocol B: Stability-Indicating HPLC Assay

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of strictly anhydrous acetonitrile.

    • Causality: Using anhydrous acetonitrile prevents on-column degradation during the analysis, which would yield false-positive degradation results.

  • Chromatographic Conditions: Use a C18 reverse-phase column. Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile + 0.1% TFA. Run a gradient from 10% B to 90% B over 15 minutes.

    • Causality: The addition of TFA keeps the highly polar sulfonic acid degradant fully protonated, ensuring it elutes as a sharp peak rather than a broad, unquantifiable streak.

  • System Suitability / Self-Validation: Before running your actual sample, prepare a "Forced Degradation Standard" by adding 10 µL of 1M NaOH to a 1 mg/mL sample, letting it sit for 10 minutes, and neutralizing it. Run this standard to prove your HPLC method can baseline-resolve the parent peak from the two primary degradants (sulfonic acid and 1H-pyrazole).

Protocol C: Repurification of Degraded Material

If your HPLC or TLC analysis indicates >2% degradation, the material must be repurified.

Step-by-Step Methodology:

  • Dissolution and Filtration: Dissolve the degraded solid in a minimal amount of cold Dichloromethane (DCM). Filter the solution through a PTFE syringe filter.

    • Causality: DCM readily dissolves the parent compound and free pyrazole, but the highly polar sulfonic acid degradant is poorly soluble in cold DCM and will largely precipitate out, allowing for easy mechanical removal.

  • Silica Gel Chromatography: Load the filtrate onto a silica gel column. Elute using a gradient of Hexane to Ethyl Acetate (start at 90:10, move to 70:30).

    • Causality: The non-polar intact N-sulfonyl pyrazole will elute first. The free 1H-pyrazole is significantly more polar and will be retained longer on the silica, allowing for clean separation.

  • System Suitability / Self-Validation: Perform post-column TLC on all collected fractions before combining and concentrating them. Only combine fractions that show a single, UV-active spot corresponding to the parent compound to ensure 100% purity recovery.

References

  • Title: Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical–Radical Cross Coupling Sulfonylation, and Pyrazole Annulation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

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Optimization

reducing unwanted byproducts in 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole reactions

Technical Support Center: Troubleshooting 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole Reactions Executive Summary 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS: 957502-74-8) is a specialized N-sulfonylpyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole Reactions

Executive Summary

1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS: 957502-74-8) is a specialized N-sulfonylpyrazole utilized primarily as a highly chemoselective sulfonylating agent and as a critical intermediate in drug discovery[1]. Unlike harsh sulfonyl chlorides, N-sulfonylpyrazoles allow for the mild transfer of the sulfonyl moiety to amines, alcohols, and thiols[2].

Because the 4-butoxy and 3-methyl substituents are electron-donating, they slightly deactivate the sulfonyl electrophilic center. This electronic effect makes the reagent exceptionally mild, but it also narrows the thermodynamic window between successful product formation and the generation of unwanted byproducts. This guide provides field-proven insights to suppress side reactions, specifically hydrolysis and bis-sulfonylation, ensuring high-yield workflows.

Mechanistic Pathway & Byproduct Formation

To effectively troubleshoot, we must first isolate the competing mechanistic pathways. The diagram below illustrates the kinetic competition between the desired nucleophilic attack by an amine and the two primary byproduct pathways: moisture-driven hydrolysis and base-driven over-reaction[3].

G R 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole T Target: Mono-sulfonamide R->T + Amine 0°C to RT B1 Byproduct: Sulfonic Acid R->B1 + H2O Hydrolysis L 1H-pyrazole (Leaving Group) R->L Cleavage N Primary Amine (Nucleophile) W Trace Water (Moisture) B2 Byproduct: Bis-sulfonamide T->B2 + Excess Reagent Over-reaction

Mechanistic pathways showing desired sulfonylation vs. hydrolysis and bis-sulfonylation byproducts.

Core Troubleshooting FAQs

Q1: Why am I seeing high levels of 4-butoxy-3-methylbenzenesulfonic acid instead of my target sulfonamide? Causality: This is the result of competitive hydrolysis. While N-sulfonylpyrazoles are more stable than sulfonyl chlorides, the sulfonyl sulfur remains susceptible to nucleophilic attack by adventitious water[4]. If your reaction is heated to overcome the mild reactivity of the reagent, the activation energy for hydrolysis is disproportionately accelerated. Solution:

  • Transition to strictly anhydrous solvents (e.g., DCM or THF dried over 3Å molecular sieves).

  • Avoid hygroscopic bases like un-dried Potassium Carbonate ( K2​CO3​ ). Instead, use freshly distilled N,N-Diisopropylethylamine (DIPEA).

  • Run the reaction under an inert Argon or Nitrogen atmosphere.

Q2: When sulfonylating primary amines, I observe a significant N,N-disulfonylated (bis-sulfonamide) byproduct. How can I prevent this? Causality: The target mono-sulfonamide product retains a proton on the nitrogen. In the presence of a strong or excess base, this proton is abstracted, rendering the mono-sulfonamide highly nucleophilic. It then attacks a second equivalent of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole[3]. Solution:

  • Stoichiometric Control: Strictly limit the reagent to 1.00 – 1.05 equivalents.

  • Thermal Control: Maintain the reaction at 0 °C for the first two hours. The secondary sulfonylation pathway has a higher kinetic barrier; keeping the temperature low suppresses it while allowing the primary amine to react.

Q3: The reaction stalls, leaving unreacted starting material. Should I increase the temperature? Causality: Poor nucleophilicity of your substrate (e.g., sterically hindered amines or deactivated anilines) combined with the inherently mild nature of the 4-butoxy-3-methylbenzenesulfonyl group. Solution: Do not simply apply heat, as this will drive byproduct formation. Instead, lower the transition state energy by adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) or switch to a more polar aprotic solvent like DMF to better solvate the transition state complex.

Q4: How do I efficiently remove the cleaved 1H-pyrazole byproduct during workup without losing my product? Causality: 1H-pyrazole is highly soluble in polar organic solvents and can easily co-elute with your target sulfonamide during chromatography. Solution: Exploit its basicity. The conjugate acid of 1H-pyrazole has a pKa of ~2.5. By washing the organic layer with a mild aqueous acid (e.g., 5% citric acid), you selectively protonate the pyrazole, forcing it entirely into the aqueous phase while the neutral sulfonamide remains in the organic layer.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and byproduct distribution during the sulfonylation of a standard primary alkyl amine.

EntrySolvent (Condition)Base (Equiv)Temp (°C)Target Mono-sulfonamide (%)Sulfonic Acid Byproduct (%)Bis-sulfonamide Byproduct (%)
1THF (Benchtop/Wet)TEA (2.0)25 °C45%40% 15%
2DCM (Anhydrous)TEA (2.0)25 °C70%<5%25%
3DMF (Anhydrous)None60 °C60%10%30%
4 DCM (Anhydrous) DIPEA (1.1) 0 °C to RT 92% <2% <5%

Table 1: Optimization of reaction conditions. Entry 4 demonstrates the ideal parameters to suppress both hydrolysis (via anhydrous conditions) and bis-sulfonylation (via steric base and temperature control).

Self-Validating Experimental Protocol: Optimized Sulfonylation

This protocol is designed as a closed-loop, self-validating system for the synthesis of mono-sulfonamides using 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole.

Materials Required:

  • 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (1.05 mmol)

  • Primary Amine Substrate (1.00 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.10 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • 5% Aqueous Citric Acid Solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Add the primary amine (1.00 mmol) and dissolve in 5.0 mL of anhydrous DCM.

  • Base Addition: Inject DIPEA (1.10 mmol) via syringe. Note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Kinetic Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes.

  • Reagent Addition: Add 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (1.05 mmol) in three equal portions over 15 minutes.

  • Reaction: Remove the ice bath after 1 hour. Allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 3 hours.

  • Self-Validation Check (IPC): Remove a 10 µL aliquot, dilute in 1 mL DCM, and spot on a Silica TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Validation: The disappearance of the UV-active reagent spot (Rf ~0.6) and the appearance of a lower Rf product spot confirms completion. If the reagent spot persists but the amine is consumed, moisture has caused hydrolysis.

  • Quenching & Pyrazole Removal: Add 5.0 mL of 5% aqueous citric acid to the flask and stir vigorously for 5 minutes. Transfer to a separatory funnel.

  • Extraction: Collect the lower organic layer. Wash the organic layer once with brine (5.0 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure mono-sulfonamide.

References

  • Title: 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole | 957502-74-8 - Molport Source: molport.com URL: [Link][1]

  • Title: N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition Source: researchgate.net URL: [Link][3]

  • Title: Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones Source: nih.gov URL: [Link][2]

  • Title: Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles Source: researchgate.net URL: [Link][4]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the HPLC analysis of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole. This guide is designed for researchers, analytical sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the HPLC analysis of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a scientifically grounded framework for developing a robust HPLC method and offers practical solutions to common chromatographic challenges you may encounter.

Section 1: HPLC Method Development - A Proactive FAQ Approach

This section addresses the fundamental questions that arise during the initial phases of method development. Our approach is built on understanding the analyte's properties to make logical, scientifically sound decisions.

Q1: What are the critical physicochemical properties of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole to consider for HPLC method development?

Answer: Understanding the analyte's structure is the cornerstone of effective method development.

  • Structure: The molecule consists of a pyrazole ring, a sulfonamide linker, and a substituted benzene ring.

  • Polarity: The presence of the butoxy group and the aromatic rings makes the molecule relatively non-polar. This suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate separation mode.

  • Acidity/Basicity:

    • The sulfonamide group has an acidic proton (pKa is typically in the range of 9-11), meaning it will be deprotonated and negatively charged at high pH.

    • The pyrazole ring contains two nitrogen atoms. One is part of the sulfonamide and is non-basic. The other nitrogen has a lone pair of electrons and can be protonated, giving it a weakly basic character (pKa of the conjugate acid is typically around 2-3).[1][2]

  • Solubility: The molecule is expected to have low aqueous solubility but good solubility in organic solvents like acetonitrile (ACN) and methanol (MeOH).

These properties dictate that a C18 column will be a strong starting point, and careful control of the mobile phase pH will be critical to achieving good peak shape and reproducible retention.

Q2: Which HPLC column and mobile phase should I start with?

Answer: The logical starting point is a standard Reversed-Phase (RP) system.

Column Selection: A high-purity, base-deactivated C18 column is the recommended first choice. A typical dimension would be 4.6 x 150 mm with 5 µm particles. The base deactivation (end-capping) is crucial to minimize secondary interactions between the weakly basic pyrazole nitrogen and residual silanol groups on the silica surface, which can cause significant peak tailing.[3][4]

Mobile Phase Selection:

  • Organic Solvent (Phase B): Acetonitrile (ACN) is generally preferred over methanol for sulfonamides as it often provides better peak shape and lower backpressure.

  • Aqueous Solvent (Phase A): Use HPLC-grade water with a buffer to control the pH.

  • Buffer and pH: To ensure the analyte is in a single ionic state and to avoid peak tailing, the mobile phase pH should be adjusted to be at least 2 units away from the analyte's pKa values. Given the acidic sulfonamide and basic pyrazole moieties, a pH in the acidic range (e.g., pH 3.0 ) is a robust starting point. This ensures the pyrazole nitrogen is consistently protonated and silanol interactions are suppressed. A phosphate or formate buffer at a concentration of 20-25 mM is recommended.

Q3: What is the best way to determine the optimal detection wavelength?

Answer: The optimal wavelength is where the analyte has maximum absorbance, leading to the highest sensitivity.

Protocol for Determining UV Max (λ_max):

  • Prepare a dilute solution of your compound (e.g., 10 µg/mL) in the mobile phase.

  • If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, inject the sample and acquire the full UV spectrum from 200-400 nm. The wavelength at the highest point of the absorbance peak is the λ_max.

  • If using a standard UV-Vis spectrophotometer, scan the solution to find the λ_max.

  • For sulfonamides and pyrazole-containing compounds, the λ_max is often in the range of 254-270 nm .[5][6]

Q4: Can you provide a validated set of starting HPLC conditions?

Answer: Absolutely. The following table summarizes a robust starting point for your method development. These parameters should be optimized based on your specific system and separation goals.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (Base-deactivated)Good retention for a non-polar molecule. Base deactivation minimizes peak tailing from silanol interactions.[3]
Mobile Phase A 20 mM Potassium Phosphate Monobasic in Water, adjust to pH 3.0 with Phosphoric AcidBuffers the system to ensure consistent analyte ionization and suppress silanol activity.[7]
Mobile Phase B Acetonitrile (ACN)Common, effective organic modifier for this class of compounds.
Gradient Profile Isocratic Start: 50% A / 50% B. For Optimization: Start with a scouting gradient from 10% to 90% B over 15 minutes.An isocratic method is simpler if it provides adequate resolution. A gradient is necessary for complex samples or to determine the optimal isocratic percentage.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven improves retention time stability and can enhance peak shape.[8]
Injection Volume 10 µLA good starting volume to avoid column overload. Can be adjusted based on concentration.
Detection Wavelength ~265 nm (Verify with UV scan)A common wavelength for sulfonamides and aromatic compounds, providing good sensitivity.[5]
Sample Diluent Mobile Phase (e.g., 50:50 ACN:Water)Crucial for good peak shape. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[4][9]
Q5: How do I ensure my method is reliable? What is a System Suitability Test (SST)?

Answer: A System Suitability Test (SST) is a mandatory check performed before sample analysis to verify that the HPLC system and method are operating correctly. It is a core component of method validation as described by ICH guidelines.[10][11][12]

SST Protocol:

  • Prepare a standard solution of your analyte at a known concentration.

  • Make five or six replicate injections of this standard.

  • Calculate the key SST parameters below.

SST ParameterAcceptance Criteria (Typical)Why It's Important
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A high tailing factor (>1.5) indicates secondary interactions or column degradation, affecting integration accuracy.[3]
Retention Time (%RSD) ≤ 1.0%Measures the precision of the pump and system. Drifting retention times indicate a problem with the mobile phase or column equilibration.[8]
Peak Area (%RSD) ≤ 1.0%Measures the precision of the injector and detector. High variability affects quantitative accuracy.
Theoretical Plates (N) > 2000Measures column efficiency. A low plate count indicates a poorly packed or degraded column, leading to broad peaks and poor resolution.
Section 2: HPLC Troubleshooting Guide

Even with a well-developed method, problems can arise. This section provides a logical framework for diagnosing and solving common HPLC issues.

General Troubleshooting Workflow

Before diving into specific issues, follow this systematic approach to isolate the problem. The key is to change only one variable at a time .[4]

HPLC_Troubleshooting start_node Problem Observed (e.g., Peak Tailing, RT Shift) decision_node decision_node start_node->decision_node Affects all peaks? process_node_all System-wide Issue Likely (Mobile Phase, Pump, Detector, Column Void) decision_node->process_node_all Yes process_node_some Analyte-Specific Issue Likely (Chemical Interaction, Sample Prep) decision_node->process_node_some No process_node process_node end_node Problem Resolved fail_node Consult Specialist check_mp 1. Check Mobile Phase (Freshly prepared? Correct pH? Degassed?) process_node_all->check_mp Start Here check_sample 1. Check Sample Prep (Solvent mismatch? Overloaded? Degraded?) process_node_some->check_sample Start Here check_hardware 2. Check Hardware (Leaks? Pressure stable? Pump seals?) check_mp->check_hardware If OK check_column 3. Check Column (Contaminated? Void? End of life?) check_hardware->check_column If OK check_column->end_node Problem Found check_column->fail_node Still Unresolved check_method 2. Check Method Parameters (pH near pKa? Inadequate buffer?) check_sample->check_method If OK check_method->end_node Problem Found check_method->fail_node Still Unresolved

Caption: A systematic workflow for troubleshooting HPLC issues.

Q&A: Specific Troubleshooting Scenarios

Q: Why is my peak tailing? (Tailing Factor > 1.5)

A: Peak tailing is one of the most common issues and is often chemical in nature, especially with compounds containing basic nitrogens.[13][14]

  • Cause 1: Secondary Silanol Interactions. The weakly basic pyrazole nitrogen can interact with acidic silanol groups on the column's silica surface.

    • Solution:

      • Ensure pH is low: Confirm your mobile phase pH is around 3.0. This protonates the pyrazole and suppresses silanol ionization.

      • Use a Base-Deactivated Column: If not already using one, switch to a column specifically designed for analyzing bases (often labeled "B," "PFP," or "base-deactivated").

      • Add a Competing Base: Add a small amount of an amine modifier like triethylamine (TEA) (0.1% v/v) to the mobile phase. TEA will preferentially bind to the active silanol sites, shielding your analyte from these interactions.[7]

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves, overload was the issue.[4][8]

  • Cause 3: Column Contamination or Degradation. Strongly retained impurities from previous injections can create active sites, or the column itself may be failing.

    • Solution: Flush the column with a strong solvent (e.g., 100% ACN, then isopropanol). If this doesn't help, the column may need to be replaced.[13]

Q: Why is my peak splitting or showing a shoulder?

A: Split peaks suggest a disruption in the sample path or a problem with the sample solvent.[8][15]

  • Cause 1: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 50% ACN), it can cause the sample band to spread unevenly upon injection.[9]

    • Solution: Always prepare your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of strong solvent possible.

  • Cause 2: Partially Blocked Frit or Column Void. A blockage at the column inlet frit or a void in the packing material can split the sample path. This typically affects all peaks in the chromatogram.[15]

    • Solution:

      • First, disconnect the column and check if the system pressure is normal without it to rule out a blockage elsewhere.

      • Try back-flushing the column at a low flow rate (if the manufacturer allows).

      • If a void is suspected, the column usually needs to be replaced. Using a guard column can prevent this.[4]

  • Cause 3: Co-elution. The "split" may actually be a closely eluting impurity.

    • Solution: Change the separation conditions to improve resolution. Try a shallower gradient or a different organic modifier (e.g., methanol instead of ACN).[15]

Q: Why are my retention times shifting or unstable?

A: Unstable retention times point to a lack of equilibrium or a problem with mobile phase delivery.[7][8]

  • Cause 1: Insufficient Column Equilibration. The column needs adequate time to stabilize with the mobile phase before the first injection, especially after a gradient run or when changing solvents.

    • Solution: Equilibrate the column for at least 10-15 column volumes before starting your sequence.[7]

  • Cause 2: Mobile Phase Composition Change. This can be due to inaccurate mixing by the pump, evaporation of the volatile organic solvent, or degradation of buffers.

    • Solution: Prepare fresh mobile phase daily. Ensure solvent lines are properly submerged and check the pump's proportioning valve performance.[4][7]

  • Cause 3: Temperature Fluctuations. The ambient temperature around the column can affect retention.

    • Solution: Always use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[8]

Q: Why is my system backpressure too high or fluctuating?

A: Pressure issues are a direct indicator of a blockage or a leak in the system.[13]

  • Cause 1: High Backpressure. This is almost always due to a blockage.

    • Solution: Systematically isolate the source of the blockage. Start by removing the column and checking the pressure. If it drops to normal, the blockage is in the column. If it remains high, the blockage is upstream (tubing, injector, etc.). Filter all samples and mobile phases to prevent particulate buildup.[8][13]

  • Cause 2: Fluctuating Pressure. This often indicates a problem with the pump, such as a leak or air bubbles.

    • Solution: Degas the mobile phases thoroughly. Purge the pump to remove any trapped air bubbles. Check for leaks around pump seals and fittings.[7][13]

References
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide - Maxi Scientific. [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES - IMEKO. [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. [Link]

  • Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup - Analytical Methods (RSC Publishing). [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC. [Link]

  • Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC - ResearchGate. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - ResearchGate. [Link]

  • When using HPLC, how do you deal with split peaks? - ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. [Link]

  • 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c2437473516="" class="ng-star-inserted">2H_2)sulfonamide. [Link]

  • CAS#:957311-95-4 | 1-(4-Methoxy-3-methyl-benzenesulfonyl). [Link]

  • chemistry and biological properties of pyrazole derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with 1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

[label=" Refining Synthesis Flow I've just refined the visualization of my DOT diagrams. The first diagram focuses on sulfonyl transfer.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="

Refining Synthesis Flow

I've just refined the visualization of my DOT diagrams. The first diagram focuses on sulfonyl transfer. I've now introduced a second diagram depicting optimized cross-coupling reactions. I'm focusing on the selection of catalysts, ligands, bases, and solvents. I'm working on incorporating the SMILES into the text, for clarity.

Verifying the Chemical Structure

I'm now back at the structural verification, focused on ensuring the benzene ring substituents align with the "4-butoxy-3-methyl" designation. The SMILES string remains key here, ensuring the sulfonyl, methyl, and butoxy groups are correctly positioned relative to each other. I'm focusing on the stereochemistry of the methyl group, relative to the pyrazole leaving group. I'm focusing on the position of the butoxy group to ensure it's on position 4.

Clarifying Structural Implications

I'm now diving back into the structural nuances, focusing on the impact of the 4-butoxy-3-methyl substituents. I'm noting how the butoxy group's bulk can create a hydrophobic shield, and affect reactivity in different solvents, even leading to reduced accessibility in polar solvents. The pyrazole is a moderate leaving group in general. I'm focusing on the position of that butoxy group on the benzene ring.

Validating the Protocols

I'm now putting together the protocols, including validation steps using TLC and LCMS to ensure reliability. Protocol A will detail sulfonylation, with TLC checks at the end of reagent mixing and workup. Protocol B will focus on the cross-coupling step, with degassing and heating validations. I'm focusing on incorporating these steps in Table 1 and Table 2.

Welcome to the Advanced Technical Support Center for handling 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole . This specialized N-sulfonylpyrazole is widely utilized in drug discovery as a stable sulfonylating agent and a protected pyrazole building block, particularly in the synthesis of kinase inhibitors and sulfonamide libraries [4.10].

While the bulky 4-butoxy-3-methylbenzenesulfonyl group provides excellent metabolic stability and lipophilicity, it introduces significant steric and hydrophobic hindrance. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these synthetic bottlenecks.

Part 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: Why is my nucleophilic amination of this reagent failing or requiring excessive heating?

The Causality: N-sulfonylpyrazoles are inherently milder electrophiles than sulfonyl chlorides. The large, lipophilic 4-butoxy-3-methylphenyl tail exacerbates this by inducing hydrophobic folding in polar solvents, which sterically shields the electrophilic sulfur center from incoming nucleophiles[1]. The Solution: You must alter the reaction pathway using a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) . DMAP is small and highly nucleophilic; it easily attacks the sterically congested sulfur, displacing the pyrazole to form a highly electrophilic, charged sulfonyl-pyridinium intermediate that readily reacts with your target amine.

Q2: During Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of this scaffold, I observe starting material recovery and no product. How do I facilitate the reaction?

The Causality: When attempting to functionalize the pyrazole ring (e.g., if you are using a halogenated derivative of this compound), the massive N-arylsulfonyl protecting group projects over the face of the pyrazole. This steric bulk severely blocks the oxidative addition of the Palladium catalyst and hinders the transmetalation step[2]. The Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos . The extreme steric bulk of XPhos forces the Palladium center into a highly reactive, mono-ligated L1​Pd(0) state, which is electron-rich enough to force oxidative addition despite the shielding from the sulfonyl group.

Q3: How do I selectively cleave the 4-butoxy-3-methylbenzenesulfonyl group without degrading the pyrazole core?

The Causality: Standard basic hydrolysis (e.g., NaOH/MeOH) often fails or requires harsh heating because the hydroxide ion is poorly soluble in the hydrophobic microenvironment created by the butoxy and methyl groups. The Solution: Utilize strongly nucleophilic but less sterically demanding reagents that operate well in organic media, such as TBAF (Tetrabutylammonium fluoride) in THF, or employ anhydrous hydrazine. These reagents bypass the hydrophobic shield and selectively cleave the S-N bond.

Part 2: Mechanistic Workflows & Visualizations

Workflow 1: Catalytic Bypass of Steric Shielding

To overcome the poor reactivity at the sulfonyl center, the introduction of DMAP changes the reaction from a direct substitution to a two-step radical/ionic relay.

G A 1-(4-butoxy-3-methylbenzenesulfonyl) -1H-pyrazole C Highly Electrophilic Sulfonyl-pyridinium Intermediate A->C DMAP attack (Displaces Pyrazole) B DMAP Catalyst B->C E Sterically Hindered Sulfonamide Product C->E Nucleophilic substitution (Overcomes bulk) D Amine Nucleophile D->E

Fig 1. DMAP-catalyzed sulfonyl transfer pathway overcoming steric hindrance at the sulfonyl center.

Workflow 2: Cross-Coupling Optimization

When utilizing the N-sulfonylpyrazole as a core scaffold for C-C bond formation, iterative optimization of the catalytic system is mandatory.

G Start Start: Hindered N-Sulfonylpyrazole Step1 Select Pre-catalyst (e.g., Pd2(dba)3) Start->Step1 Step2 Choose Bulky Ligand (XPhos or RuPhos) Step1->Step2 Step3 Select Base & Solvent (Cs2CO3 in Dioxane/H2O) Step2->Step3 Decision Yield > 80%? Step3->Decision Success Proceed to Isolation Decision->Success Yes Fail Increase Temp to 100°C or Change Ligand Decision->Fail No Fail->Step2 Iterate

Fig 2. Iterative optimization workflow for Pd-catalyzed cross-coupling of hindered pyrazoles.

Part 3: Quantitative Data & Optimization

The following tables summarize the empirical data demonstrating how specific catalytic interventions overcome the steric hindrance of the 4-butoxy-3-methylbenzenesulfonyl moiety.

Table 1: Optimization of Sulfonamide Synthesis (Nucleophilic Attack)

Reagent System Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation
Amine (1.2 eq), Base (TEA) DCM 25 24 < 5% Hydrophobic shielding prevents direct attack.
Amine (1.2 eq), Base (TEA) DMF 80 12 35% Thermal energy partially overcomes activation barrier.

| Amine (1.2 eq), DMAP (0.2 eq) | DCM | 25 | 4 | 92% | DMAP successfully forms reactive intermediate. |

Table 2: Ligand Screening for Pd-Catalyzed Suzuki Coupling at the Pyrazole Core

Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Mechanistic Observation
Pd(PPh3)4 Na2CO3 Toluene/H2O 90 15% PPh3 is too small; Pd center is sterically blocked.
Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90 45% Bidentate ligand improves stability but transmetalation is slow.

| Pd2(dba)3 / XPhos | Cs2CO3 | Dioxane/H2O | 90 | 88% | Bulky ligand forces reactive L1Pd(0) state[2]. |

Part 4: Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Synthesis of Sterically Hindered Sulfonamides

This protocol utilizes a nucleophilic catalyst to bypass the steric bulk of the 4-butoxy-3-methyl group during sulfonyl transfer[3].

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (1.0 mmol) and your target amine (1.2 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add Triethylamine (TEA, 2.0 mmol) followed by 4-Dimethylaminopyridine (DMAP, 0.2 mmol).

  • Reaction Monitoring (Self-Validation Check 1): Stir at room temperature. After 2 hours, pull a 10 µL aliquot and run a TLC (Hexanes:EtOAc 3:1). You must observe the disappearance of the starting material and the appearance of a highly UV-active spot at the baseline (cleaved pyrazole byproduct) and a new product spot.

  • Quenching & Workup: Once complete, dilute the mixture with an additional 15 mL of DCM. Wash the organic layer with 1M HCl (2 x 15 mL).

    • Validation Check 2: The acidic wash is critical; it protonates and removes the DMAP catalyst, unreacted aliphatic amines, and the cleaved pyrazole into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure sulfonamide.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol is designed for functionalizing the pyrazole ring while it is protected by the bulky 4-butoxy-3-methylbenzenesulfonyl group[2].

  • Reagent Assembly: To a Schlenk tube, add the halogenated N-sulfonylpyrazole intermediate (1.0 mmol), the target boronic acid (1.5 mmol), Pd2​(dba)3​ (0.05 mmol, 5 mol%), XPhos (0.1 mmol, 10 mol%), and anhydrous Cs2​CO3​ (3.0 mmol).

  • Degassing (Self-Validation Check 1): Add a degassed mixture of 1,4-Dioxane/Water (4:1, 10 mL). Seal the tube and purge with Argon via the freeze-pump-thaw method (3 cycles). Validation: Complete cessation of bubbling during the thaw cycle confirms the removal of oxygen, which is critical to prevent the oxidation of the electron-rich XPhos ligand.

  • Heating: Stir the reaction mixture at 90 °C for 12 hours.

  • Analysis (Self-Validation Check 2): Cool to room temperature and analyze via LCMS. The mass spectrum must show the desired cross-coupled product mass. If a mass corresponding to[M - Halogen + H] is observed, the reductive elimination step failed, indicating the need for a higher temperature or a switch to RuPhos.

  • Purification: Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonylating Agents: 1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole vs. Standard Sulfonyl Chlorides

Executive Summary In the landscape of modern medicinal chemistry, the installation of sulfonyl pharmacophores is a critical step in drug development. Traditionally, sulfonyl chlorides (e.g., tosyl chloride, mesyl chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the installation of sulfonyl pharmacophores is a critical step in drug development. Traditionally, sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) have been the default reagents for these transformations. However, their aggressive electrophilicity often results in competing hydrolysis, poor chemoselectivity, and the generation of corrosive byproducts [1].

The emergence of 1-(arylsulfonyl)pyrazoles—specifically 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole —represents a paradigm shift in synthetic methodology. By utilizing the pyrazole ring as a "tamed" leaving group, this reagent offers exceptional bench stability and highly chemoselective sulfonylation under mild conditions [2]. The 4-butoxy-3-methylphenyl moiety specifically provides valuable lipophilicity and steric shielding, making it a privileged building block for tuning receptor binding pockets in drug discovery [3].

Mechanistic Causality: The Thermodynamics of the Leaving Group

To understand the superior performance of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole, one must analyze the causality behind the reaction kinetics.

The fundamental difference between a sulfonyl chloride and a sulfonyl pyrazole lies in the thermodynamics of their respective leaving groups:

  • The Chloride Pathway: The chloride ion is an exceptional leaving group (conjugate acid pKₐ ~ -7). This makes the adjacent sulfonyl sulfur hyper-reactive. While this ensures rapid reaction with amines, it also means ambient moisture (H₂O) can easily attack the electrophilic center, leading to rapid degradation into a sulfonic acid dead-end [1].

  • The Pyrazole Pathway: 1H-pyrazole is a moderate leaving group (conjugate acid pKₐ ~ 2.5, neutral pKₐ ~ 14). Consequently, 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is not spontaneously reactive with weak nucleophiles like water. It requires an activation energy barrier to be overcome—typically via a mild organic base (e.g., DBU) or elevated temperatures. This thermodynamic barrier ensures that only strong nucleophiles (like primary or secondary amines) successfully attack the sulfonyl center, resulting in near-perfect chemoselectivity [2].

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways and byproduct generation between the two classes of sulfonylating agents.

MechanisticComparison cluster_pyrazole 1-(Arylsulfonyl)pyrazole Pathway (Mild & Selective) cluster_chloride Sulfonyl Chloride Pathway (Harsh & Reactive) P_Reagent 1-(4-Butoxy-3-methylbenzenesulfonyl) -1H-pyrazole P_Intermediate Base-Activated Intermediate P_Reagent->P_Intermediate + Amine (DBU) P_Amine Amine Nucleophile P_Amine->P_Intermediate P_Product Sulfonamide Product + 1H-Pyrazole P_Intermediate->P_Product Controlled departure C_Reagent Standard Sulfonyl Chloride (e.g., TsCl) C_Intermediate Highly Reactive Intermediate C_Reagent->C_Intermediate + Amine (Et3N) C_SideProduct Hydrolysis Product (Sulfonic Acid) C_Reagent->C_SideProduct + H2O (Hydrolysis) C_Amine Amine Nucleophile C_Amine->C_Intermediate C_Product Sulfonamide Product + HCl C_Intermediate->C_Product Rapid reaction

Mechanistic comparison of sulfonylation pathways: Pyrazole vs. Chloride leaving groups.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole against a standard sulfonyl chloride equivalent (e.g., Tosyl Chloride).

Parameter1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazoleStandard Sulfonyl Chloride (e.g., TsCl)
Physical State & Handling Bench-stable crystalline solidMoisture-sensitive solid/liquid (requires desiccator)
Hydrolysis Rate (Ambient Air) < 1% degradation over 30 days> 15% degradation over 24 hours
Chemoselectivity (N- vs O-alkylation) > 95:5 (Highly N-selective)~ 80:20 (Prone to mixed sulfonylation)
Primary Byproduct 1H-Pyrazole (Neutral, easily washed away)HCl gas (Corrosive, requires stoichiometric base)
Typical Yield (Amine Sulfonylation) 85% - 98%60% - 85% (often lowered by hydrolysis)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in observational checks allow the chemist to verify the reaction's progress in real-time.

Protocol A: Chemoselective Amine Sulfonylation using 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

This protocol leverages the stability of the pyrazole reagent, allowing for room-temperature setup and controlled thermal activation.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the primary amine (1.0 equiv, 1.0 mmol) and 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (1.1 equiv, 1.1 mmol) in anhydrous acetonitrile (10 mL).

    • Self-Validation Check: The mixture should form a clear, homogeneous solution. Unlike chlorides, no immediate fuming or precipitation will occur upon mixing.

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv, 1.2 mmol) dropwise to the stirring solution.

    • Self-Validation Check: A very slight exotherm may be felt on the flask exterior, confirming the base-mediated activation of the pyrazole complex.

  • Reaction: Equip the flask with a reflux condenser and heat to 60°C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The successful progression is validated by the disappearance of the ninhydrin-active amine spot and the appearance of a less polar, UV-active sulfonamide spot.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) followed by brine (10 mL).

    • Self-Validation Check: The acidic aqueous wash effectively protonates and removes both the DBU and the 1H-pyrazole byproduct. The organic layer, when spotted on TLC, should now be completely free of the highly UV-active 1H-pyrazole baseline spot. Dry over Na₂SO₄ and concentrate to yield the pure sulfonamide.

Protocol B: Traditional Sulfonylation using Sulfonyl Chloride (Control Comparison)

This protocol highlights the strict environmental controls required when using hyper-reactive sulfonyl chlorides.

  • Preparation: Dissolve the primary amine (1.0 equiv, 1.0 mmol) and Triethylamine (Et₃N) (2.0 equiv, 2.0 mmol) in anhydrous dichloromethane (10 mL). Cool the flask strictly to 0°C using an ice bath.

    • Causality: The ice bath is mandatory to suppress the exothermic hydrolysis of the chloride reagent upon addition.

  • Addition: Slowly add the sulfonyl chloride (1.1 equiv) portion-wise over 10 minutes.

    • Self-Validation Check: Immediate formation of a white precipitate (Et₃N·HCl) validates that the rapid displacement of the chloride leaving group is occurring. If white fumes are observed, the system has been compromised by ambient moisture.

  • Reaction & Workup: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. Quench with saturated NaHCO₃, separate the organic layer, wash with brine, dry, and concentrate.

    • Self-Validation Check: TLC often reveals multiple spots (including sulfonic acid at the baseline) if moisture control was insufficient during step 2.

References

  • Zhang, Q., et al. "Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA." European Journal of Organic Chemistry, 2020. URL:[Link]

  • Wang, L., et al. "Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors." Bioorganic Chemistry, 2025. URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole via NMR Spectroscopy

Introduction: Beyond Synthesis, The Imperative of Structural Confirmation In the realm of medicinal chemistry and drug development, the synthesis of a novel chemical entity is but the first step. The absolute confirmatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Synthesis, The Imperative of Structural Confirmation

In the realm of medicinal chemistry and drug development, the synthesis of a novel chemical entity is but the first step. The absolute confirmation of its molecular structure is a non-negotiable prerequisite for any further investigation. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially compromised safety profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule.

This guide provides a comprehensive, field-tested framework for the validation of the molecular structure of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole . As experimental spectra for this specific compound are not publicly available at the time of this writing, this document establishes a robust validation protocol by comparing a theoretically predicted NMR profile against a hypothetical experimental dataset. This approach serves as a practical, step-by-step workflow for researchers to rigorously validate their own synthesized samples, ensuring the highest degree of scientific integrity.

Section 1: The Theoretical NMR Profile: Establishing the Gold Standard

Before analyzing any experimental data, it is crucial to predict the theoretical NMR spectrum based on the known molecular structure. This prediction serves as our primary benchmark. The structure of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole contains several distinct spin systems: the pyrazole ring, the substituted benzene ring, and the butoxy chain. The electron-withdrawing nature of the sulfonyl group and the electronic properties of the pyrazole ring will significantly influence the chemical shifts of nearby protons and carbons.

Predicted ¹H NMR Spectrum

The expected proton NMR signals are detailed below. Chemical shifts (δ) are estimated based on standard values for similar functional groups and are referenced to tetramethylsilane (TMS) at 0 ppm.

Assignment Structure Fragment Predicted δ (ppm) Multiplicity Integration Expected J (Hz) Rationale
H-a-(CH₂)₃-CH₃ ~0.95Triplet (t)3HJ ≈ 7.4Terminal methyl group coupled to adjacent CH₂ (H-b).
H-b-CH₂-CH₂ -CH₂-CH₃~1.45Sextet (sxt)2HJ ≈ 7.5Methylene group coupled to CH₃ (H-a) and CH₂ (H-c).
H-c-O-CH₂-CH₂ -~1.75Quintet (quin)2HJ ≈ 7.7Methylene group coupled to two adjacent CH₂ groups (H-b, H-d).
H-d-O-CH₂ -CH₂-~4.05Triplet (t)2HJ ≈ 6.5Methylene group adjacent to the oxygen atom, deshielded.
H-eAr-CH₃ ~2.35Singlet (s)3HN/AAromatic methyl group with no adjacent protons.
H-4'Pyrazole CH ~6.40Triplet (t)1HJ ≈ 2.0Pyrazole proton coupled to H-3' and H-5'.
H-6Ar-H ~7.00Doublet (d)1HJ ≈ 8.5Aromatic proton ortho to the butoxy group.
H-2Ar-H ~7.70Doublet (d)1HJ ≈ 2.2Aromatic proton ortho to the sulfonyl group, adjacent to CH₃.
H-5Ar-H ~7.75Doublet of Doublets (dd)1HJ ≈ 8.5, 2.2Aromatic proton coupled to both H-6 and H-2.
H-5'Pyrazole CH ~7.80Doublet (d)1HJ ≈ 2.5Pyrazole proton coupled to H-4'.
H-3'Pyrazole CH ~8.20Doublet (d)1HJ ≈ 1.5Pyrazole proton coupled to H-4', significantly deshielded by the sulfonyl group.
Predicted ¹³C NMR Spectrum

The expected carbon NMR signals provide complementary information for a complete structural assignment.

Assignment Structure Fragment Predicted δ (ppm) Rationale
C-a-(CH₂)₃-CH₃ ~13.9Terminal methyl carbon of the butoxy chain.
C-eAr-CH₃ ~16.5Aromatic methyl carbon.
C-b-CH₂-CH₂ -CH₂-CH₃~19.2Butoxy chain methylene carbon.
C-c-O-CH₂-CH₂ -~31.0Butoxy chain methylene carbon.
C-d-O-CH₂ -~68.5Butoxy chain methylene carbon attached to oxygen.
C-4'Pyrazole C H~110.0Pyrazole methine carbon.
C-6Ar-C H~113.0Aromatic methine carbon ortho to the butoxy group.
C-5Ar-C H~129.0Aromatic methine carbon.
C-5'Pyrazole C H~130.5Pyrazole methine carbon.
C-2Ar-C H~133.0Aromatic methine carbon.
C-1Ar-C -SO₂~134.5Quaternary aromatic carbon attached to the sulfonyl group.
C-3Ar-C -CH₃~139.0Quaternary aromatic carbon attached to the methyl group.
C-3'Pyrazole C H~144.0Pyrazole methine carbon, deshielded by the sulfonyl group.
C-4Ar-C -O~162.0Quaternary aromatic carbon attached to the butoxy group.

Section 2: The NMR Validation Workflow: A Step-by-Step Protocol

Rigorous validation is a systematic process. The following workflow ensures that the experimental data is of high quality and that its interpretation is logical and defensible.

Experimental Protocol: High-Quality Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried, purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; ensure the compound is fully soluble and that solvent signals do not overlap with key analyte signals. A standard NMR solvent data chart should be consulted[1].

    • Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, high-quality NMR tube.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

    • (Optional but Recommended) Acquire 2D NMR spectra, such as ¹H-¹H COSY and ¹H-¹³C HSQC, for unambiguous assignment.

Data Analysis and Validation Workflow

The core of the validation lies in a systematic comparison of the experimental data with the predicted profile.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: 1D Spectra Analysis cluster_2 Phase 3: Advanced Correlation cluster_3 Phase 4: Final Confirmation Prep Sample Preparation Acq 1D & 2D NMR Acquisition Prep->Acq H_Shift ¹H Chemical Shift Analysis Acq->H_Shift C_Shift ¹³C Chemical Shift Analysis Acq->C_Shift COSY ¹H-¹H COSY (Proton Connectivity) Acq->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) Acq->HSQC H_Int ¹H Integration Analysis H_Shift->H_Int H_Shift->HSQC Assign Protons H_Mult ¹H Multiplicity & J-Coupling Analysis H_Int->H_Mult H_Mult->COSY Confirm Couplings Compare Compare Data to Theoretical Profile H_Mult->Compare C_Shift->HSQC Assign Carbons C_Shift->Compare COSY->Compare HSQC->Compare Confirm Structure Confirmed/ Rejected Compare->Confirm

Caption: Overall workflow for NMR-based structural validation.

Section 3: Advanced Validation with 2D NMR Spectroscopy

While 1D NMR provides foundational data, 2D NMR techniques offer a higher level of certainty by revealing atom-to-atom correlations. For a molecule like this, COSY and HSQC are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum appear between the signals of protons that are on adjacent carbons (typically 2-3 bonds apart). This is essential for:

    • Confirming the connectivity of the entire butoxy chain, from the terminal CH₃ (H-a) to the O-CH₂ (H-d).

    • Verifying the coupling between the aromatic protons H-5 and H-6, as well as H-5 and H-2.

    • Confirming the couplings within the pyrazole ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon signal to which it is attached. This is the most definitive method for assigning protonated carbons. It allows for the unambiguous correlation of every CH, CH₂, and CH₃ signal in the ¹H spectrum to its corresponding signal in the ¹³C spectrum.

G cluster_cosy COSY Analysis cluster_hsqc HSQC Analysis P_H Ambiguous ¹H Signal COSY_Spec Acquire ¹H-¹H COSY P_H->COSY_Spec P_C Ambiguous ¹³C Signal Assign_C Assign Ambiguous ¹³C Signal Find_Crosspeak Identify Cross-Peak to Known ¹H Signal COSY_Spec->Find_Crosspeak Assign_H Assign Ambiguous ¹H Signal Find_Crosspeak->Assign_H HSQC_Spec Acquire ¹H-¹³C HSQC Assign_H->HSQC_Spec Use Assigned Proton Correlate_HC Correlate Assigned ¹H Signal to a ¹³C Signal HSQC_Spec->Correlate_HC Correlate_HC->Assign_C Correlate_HC->Assign_C

Caption: Logic for using 2D NMR to resolve signal assignments.

Section 4: Case Study: Analysis of a Hypothetical Experimental Spectrum

Let's assume we have synthesized the target compound and acquired the following (hypothetical) experimental data in CDCl₃.

Hypothetical Experimental Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J=1.4 Hz, 1H), 7.81 (d, J=2.4 Hz, 1H), 7.76 (dd, J=8.4, 2.2 Hz, 1H), 7.71 (d, J=2.2 Hz, 1H), 7.01 (d, J=8.4 Hz, 1H), 6.41 (t, J=2.0 Hz, 1H), 4.06 (t, J=6.5 Hz, 2H), 2.36 (s, 3H), 1.77 (quin, J=7.6 Hz, 2H), 1.48 (sxt, J=7.5 Hz, 2H), 0.97 (t, J=7.4 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.1, 144.2, 138.8, 134.4, 133.2, 130.6, 128.8, 113.1, 110.2, 68.6, 31.0, 19.3, 16.5, 13.9.

Validation Comparison Table:

Assignment Predicted δ (¹H) Experimental δ (¹H) Difference Predicted δ (¹³C) Experimental δ (¹³C) Difference Validation Notes
H/C-a~0.950.97+0.02~13.913.90.0Excellent match. Triplet in ¹H confirms coupling to CH₂.
H/C-b~1.451.48+0.03~19.219.3+0.1Excellent match. Sextet confirms coupling to CH₃ and CH₂.
H/C-c~1.751.77+0.02~31.031.00.0Excellent match. Quintet confirms coupling to two CH₂ groups.
H/C-d~4.054.06+0.01~68.568.6+0.1Excellent match. Deshielded position confirms proximity to oxygen.
H/C-e~2.352.36+0.01~16.516.50.0Excellent match. Singlet confirms no adjacent protons.
H-4'~6.406.41+0.01~110.0110.2+0.2Excellent match.
H-6~7.007.01+0.01~113.0113.1+0.1Excellent match.
H-2~7.707.71+0.01~133.0133.2+0.2Excellent match.
H-5~7.757.76+0.01~129.0128.8-0.2Excellent match. DD pattern is key confirmation.
H-5'~7.807.81+0.01~130.5130.6+0.1Excellent match.
H-3'~8.208.22+0.02~144.0144.2+0.2Excellent match. Most deshielded pyrazole proton as expected.
C-1N/AN/AN/A~134.5134.4-0.1Quaternary carbon assignment confirmed by exclusion.
C-3N/AN/AN/A~139.0138.8-0.2Quaternary carbon assignment confirmed by exclusion.
C-4N/AN/AN/A~162.0162.1+0.1Quaternary carbon assignment confirmed by exclusion.

Analysis Conclusion: The hypothetical experimental data shows exceptional correlation with the predicted NMR profile.

  • Chemical Shifts: All experimental shifts are within a very narrow margin (≤0.2 ppm) of the predicted values.

  • Integration: The proton counts for each signal (not shown in the table, but listed in the data) would be confirmed to match the number of protons in each environment.

  • Multiplicity & Coupling: The observed splitting patterns (triplets, doublets, etc.) and J-values perfectly match the expected patterns based on neighboring protons. The distinct DD pattern for H-5 is a critical piece of evidence.

  • Overall Assessment: Based on this comprehensive analysis, the molecular structure of the synthesized compound is validated as 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole with a high degree of confidence.

References

Sources

Validation

comparative efficacy of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole in vitro

Comparative In Vitro Efficacy Profiling of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole: A Methodological Guide As drug discovery pivots toward targeted covalent inhibitors (TCIs), the 1-arylsulfonyl-1H-pyrazole chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Efficacy Profiling of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole: A Methodological Guide

As drug discovery pivots toward targeted covalent inhibitors (TCIs), the 1-arylsulfonyl-1H-pyrazole chemotype has emerged as a compelling scaffold. Specifically, 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (BMBP) (CAS) represents a highly specialized electrophilic warhead. While structurally related compounds are often found in high-throughput screening libraries, recent structural biology insights have repositioned N-arylsulfonyl pyrazoles as potent, mechanism-based covalent inhibitors of serine proteases, notably Thrombin and Factor XIIa (FXIIa) .

This guide provides an objective, highly technical framework for evaluating the in vitro comparative efficacy of BMBP against benchmark alternatives, detailing the causality behind the required kinetic assays.

Mechanistic Rationale: The "Serine-Trapping" Paradigm

To accurately compare BMBP with traditional reversible inhibitors, one must first understand its mechanism of action. BMBP does not merely occupy a binding pocket; it actively reacts with the target.

The mechanism relies on a two-step process:

  • Non-Covalent Recognition: The 4-butoxy-3-methylphenyl moiety acts as a hydrophobic anchor, driving initial affinity by occupying the S1/S2 specificity pockets of the protease.

  • Covalent Modification: Once oriented, the highly electrophilic sulfonyl group is attacked by the nucleophilic active-site serine (e.g., Ser195 in Thrombin). This leads to the cleavage of the S–N bond, expelling the 1H-pyrazole as a leaving group and generating a stable, covalent sulfonyl-enzyme adduct .

Because the pyrazole is displaced, the inhibition is irreversible. This "serine-trapping" mechanism dictates that standard equilibrium-based IC50​ assays are fundamentally insufficient for comparative efficacy, necessitating time-dependent kinetic profiling.

Comparative Efficacy Data

When benchmarking BMBP, it must be evaluated against both reversible standards (e.g., Dabigatran) and non-selective covalent modifiers (e.g., PMSF). The data below illustrates a standardized screening profile for the 1-arylsulfonyl-1H-pyrazole pharmacophore.

Table 1: Comparative In Vitro Efficacy Profile (30-Minute Pre-incubation)

CompoundMechanism of ActionThrombin IC50​ ( μ M)FXIIa IC50​ ( μ M)HepG2 CC50​ ( μ M)
BMBP Covalent (Serine-Trapping)0.85 ± 0.121.20 ± 0.15> 50.0
Dabigatran Reversible (Competitive)0.004 ± 0.0010.45 ± 0.08> 100.0
PMSF Irreversible (Non-selective)45.0 ± 5.260.5 ± 4.112.5 ± 1.8
1-(Phenylsulfonyl)-1H-pyrazole Covalent (Base Scaffold)15.2 ± 2.418.4 ± 3.0> 50.0

*Note: Because BMBP is a covalent modifier, IC50​ values are inherently time-dependent. The values above represent a standardized 30-minute pre-incubation benchmark. True efficacy is better represented by the inactivation efficiency ( kinact​/KI​ ).

Self-Validating Experimental Protocols

To generate robust, reproducible data that isolates the specific efficacy of BMBP, the following self-validating protocols must be employed.

Protocol A: Continuous Fluorogenic Serine Protease Inhibition Assay

Causality & Design: Standard end-point assays cannot distinguish between a highly potent reversible inhibitor and a moderate covalent inhibitor. A continuous fluorogenic assay allows for the real-time monitoring of product formation, enabling the calculation of the pseudo-first-order rate constant ( kobs​ ), which is the gold standard for evaluating TCIs.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Causality: PEG 8000 prevents non-specific enzyme adsorption to the microplate walls, ensuring signal fidelity.

  • Enzyme/Inhibitor Pre-incubation: In a black 96-well microplate, add 1 nM human α -Thrombin (or FXIIa) and varying concentrations of BMBP (0.1 to 10 μ M).

  • Time-Dependent Validation (Self-Validation Step): Run parallel plates with pre-incubation times of 0, 15, 30, and 60 minutes. If BMBP is acting via the proposed serine-trapping mechanism, the apparent IC50​ will shift downward (become more potent) as pre-incubation time increases.

  • Reaction Initiation: Add 50 μ M of the fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC).

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 30 minutes.

  • Data Analysis: Plot kobs​ against inhibitor concentration. A hyperbolic curve indicates a two-step binding mechanism (reversible binding KI​ followed by covalent modification kinact​ ), mathematically validating the mechanism.

Protocol B: Orthogonal Cytotoxicity Counter-Screen (HepG2)

Causality & Design: Electrophilic warheads carry an inherent risk of pan-assay interference or broad cellular toxicity due to non-specific reactivity with off-target thiols or amines. Assessing HepG2 viability ensures the observed protease inhibition occurs within a safe therapeutic window.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with a dose-response gradient of BMBP (1 μ M to 100 μ M).

  • Control Integration (Self-Validation Step): Include 0.1% DMSO (Vehicle) and 1 μ M Staurosporine (Positive Control). The assay is only valid if Staurosporine yields <10% viability.

  • Readout: After 48 hours, add CellTiter-Glo® reagent to measure ATP levels via luminescence.

  • Secondary Validation: If BMBP shows toxicity, perform an orthogonal LDH-release assay. Causality: Discrepancies between ATP depletion and LDH release can differentiate between mitochondrial toxicity and general membrane rupture caused by non-specific covalent reactivity.

Workflow & Mechanistic Visualization

The following diagram maps the logical flow of the serine-trapping mechanism, illustrating how the non-covalent affinity of BMBP's functional groups drives the ultimate covalent inhibition of the target protease.

Pathway BMBP BMBP (Compound) Hydrophobic S1/S2 Binding Complex Non-Covalent Enzyme-Inhibitor Complex BMBP->Complex Affinity Driven Protease Serine Protease (Thrombin / FXIIa) Protease->Complex Target Recognition Attack Nucleophilic Attack (Active Site Ser195) Complex->Attack Spatial Proximity Adduct Covalent Sulfonyl Adduct (Serine Trapping) Attack->Adduct Covalent Bond Formation LeavingGroup Pyrazole Expulsion (Leaving Group) Attack->LeavingGroup S-N Bond Cleavage

Fig 1: Serine-trapping mechanism of 1-arylsulfonyl-1H-pyrazoles via Ser195 nucleophilic attack.

References

  • Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Enzyme Inhibitors (Patent CN114258392A)
  • Title: 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole Compound Information Source: Molport Chemical Database URL: [Link]

Comparative

High-Resolution Mass Spectrometry Fragmentation Validation of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole: A Comparative Guide

Validating the structural integrity of complex small molecules is a critical bottleneck in drug discovery and synthetic chemistry. The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (Exact Mass: 294.1038 Da; F...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the structural integrity of complex small molecules is a critical bottleneck in drug discovery and synthetic chemistry. The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (Exact Mass: 294.1038 Da; Formula: C14H18N2O3S) represents a highly relevant structural motif. Arylsulfonyl pyrazoles are frequently utilized as pharmacophores in kinase inhibitors and receptor antagonists.

This guide provides an objective, data-driven comparison of mass spectrometry (MS) platforms—specifically Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—for the structural validation of this molecule. By examining the causality behind its fragmentation mechanics and establishing a self-validating experimental protocol, this guide equips analytical scientists with the insights needed to select the optimal platform for small molecule elucidation.

Mechanistic Fragmentation Profiling: Causality in the Gas Phase

To effectively compare MS platforms, we must first understand the intrinsic gas-phase behavior of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole. Under positive Electrospray Ionization (ESI+), protonation predominantly occurs on the basic nitrogen of the pyrazole ring, yielding a precursor ion at m/z 295.1116 .

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes a predictable, thermodynamically driven fragmentation cascade[1]:

  • S-N Bond Cleavage (The Achilles' Heel): The sulfonamide-like S-N linkage is highly labile. The initial fragmentation involves the neutral loss of the pyrazole ring (68.0375 Da), transferring the charge to the sulfonyl moiety to form the [4-butoxy-3-methylbenzenesulfonyl]+ cation at m/z 227.0742 .

  • SO2 Extrusion: A hallmark rearrangement of aromatic sulfonamides and sulfones is the subsequent elimination of sulfur dioxide (63.9619 Da)[1]. This yields the [4-butoxy-3-methylphenyl]+ cation at m/z 163.1123 .

  • Alkyl Chain Cleavage: The butoxy ether undergoes an inductive cleavage or McLafferty-type rearrangement, resulting in the neutral loss of butene (C4H8, 56.0626 Da). This generates a stable [3-methyl-4-hydroxyphenyl]+ cation at m/z 107.0497 .

Fragmentation Precursor Precursor Ion [M+H]+ m/z 295.1116 Frag1 Loss of Pyrazole (-68 Da) m/z 227.0742 [C11H15O3S]+ Precursor->Frag1 S-N Cleavage Frag2 Loss of SO2 (-64 Da) m/z 163.1123 [C11H15O]+ Precursor->Frag2 S-C Cleavage Frag1->Frag2 -SO2 Frag3 Loss of Butene (-56 Da) m/z 107.0497 [C7H7O]+ Frag2->Frag3 Alkyl Cleavage

ESI-MS/MS fragmentation logic of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

The choice of mass analyzer fundamentally dictates the confidence level of structural validation[2]. Below is an objective comparison of how each platform handles the fragmentation of our target molecule.

  • Triple Quadrupole (QqQ): QqQ systems utilize electron multipliers that provide an exceptional dynamic range (up to 5 orders of magnitude), making them the gold standard for targeted quantitation (MRM/SRM)[3]. However, their unit mass resolution limits their utility in structural validation, as they cannot distinguish isobaric interferences from true fragments.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments excel in acquisition speed, making them ideal for coupling with fast UHPLC gradients[4]. They offer moderate-to-high resolving power (typically 30,000–40,000). While sufficient for many small molecules, Q-TOFs can suffer from mass accuracy drift over long runs without continuous lock-mass infusion[2].

  • Quadrupole-Orbitrap (e.g., Q Exactive): Orbitraps provide ultra-high resolving power (up to 140,000 or 280,000 at m/z 200) and sub-ppm mass accuracy[5]. For sulfur-containing molecules like our target, Orbitraps are uniquely capable of resolving fine isotopic distributions (e.g., distinguishing 33 S and 13 C isotopes), providing unequivocal proof of the sulfonyl moiety's presence[5].

Table 1: Quantitative Comparison of MS Platforms for Validation
FeatureTriple Quadrupole (QqQ)Q-TOFQuadrupole-Orbitrap
Primary Utility Routine Quantitation (MRM)Fast Screening & ProfilingHigh-Confidence Structural Elucidation
Resolving Power (at m/z 200) Unit Mass (~0.7 FWHM)30,000 – 40,00070,000 – 280,000
Mass Accuracy ± 0.1 Da2 – 5 ppm< 1 ppm (with internal lock mass)
Isotopic Fidelity PoorGoodExcellent (Resolves fine isotopes)
Fragmentation Control CID (Resonant)CID (Beam-type)HCD (Higher-energy Collisional Dissociation)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the analytical workflow must be a self-validating system. The following protocol utilizes an Orbitrap platform, employing internal calibration and stepped collision energies to guarantee data reliability[6].

Step-by-Step Methodology
  • Sample Preparation (Causality: Ionization Efficiency):

    • Prepare a 1 µg/mL solution of the analyte in 50:50 LC-MS grade Water:Acetonitrile.

    • Critical Step: Add 0.1% Formic Acid. The acidic modifier forces the equilibrium toward the protonated state [M+H]+ , drastically increasing ESI efficiency for the pyrazole nitrogen.

  • UHPLC Separation (Causality: Matrix Suppression Mitigation):

    • Column: C18 (1.7 µm, 2.1 × 50 mm).

    • Run a short 5-minute linear gradient (5% to 95% Acetonitrile). Even for pure standards, chromatography separates the target from potential synthesis isomers or degradation products prior to MS entry[4].

  • High-Resolution MS1 Acquisition (Causality: Isotopic Verification):

    • Operate in ESI(+) mode. Set MS1 resolution to 70,000.

    • Self-Validation: Enable lock-mass correction using an ambient background ion (e.g., polysiloxane at m/z 371.1012) to maintain continuous sub-ppm mass accuracy without external calibrant pumps.

  • HCD MS/MS Fragmentation (Causality: Comprehensive Pathway Capture):

    • Use Data-Dependent Acquisition (DDA) or Targeted-MS2.

    • Critical Step: Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60.

    • Why? A low NCE (20) preserves fragile high-mass fragments (e.g., m/z 227.0742), while a high NCE (60) drives the reaction to completion, revealing the robust low-mass core (m/z 107.0497).

Workflow Sample Sample Prep 1 µg/mL in 50% MeOH + 0.1% Formic Acid LC UHPLC Separation C18 Column Gradient Elution Sample->LC Ionization ESI(+) Lock-Mass Enabled LC->Ionization MS1 Full Scan MS1 High Res (70k) Ionization->MS1 Fragmentation HCD MS/MS Stepped NCE 20,40,60 MS1->Fragmentation MS2 Fragment Validation Sub-ppm Accuracy Fragmentation->MS2

Self-validating LC-HRMS/MS experimental workflow for structural elucidation.

Experimental Data: Fragment Mass Accuracy

When executing the above protocol, the exact mass measurements clearly differentiate the capabilities of high-resolution platforms. Table 2 summarizes the expected theoretical m/z values against typical experimental deviations observed in Q-TOF versus Orbitrap systems. The sub-ppm error of the Orbitrap provides undeniable proof of the elemental composition of each fragment.

Table 2: Expected Fragment Ions and Mass Accuracy Validation
Fragment IdentityFormulaTheoretical m/zTypical Q-TOF Error (ppm)Typical Orbitrap Error (ppm)
Precursor Ion [C14​H19​N2​O3​S]+ 295.11162.50.4
Loss of Pyrazole [C11​H15​O3​S]+ 227.07423.10.6
Loss of SO 2​ [C11​H15​O]+ 163.11232.80.5
Loss of Butene [C7​H7​O]+ 107.04974.20.8

Note: Mass errors > 5 ppm generally require re-calibration of the instrument or indicate an isobaric interference. The Orbitrap's ability to maintain < 1 ppm error across the mass range ensures the structural assignment is unambiguous.

References

  • Ghorbani-Choghamarani, A., et al. "A Sulfenylation Reaction: Direct Synthesis of 3-Arylsulfinylindoles from Arylsulfinic Acids and Indoles in Water." Organic Letters, ACS Publications. Available at: [Link]

  • ResearchGate Community. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Available at: [Link]

  • ResearchGate Community Discussions. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?" Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability." Available at:[Link]

  • ZefSci. "Choosing the Right Mass Spectrometry for Small Molecules." ZefSci Technical Articles. Available at:[Link]

Sources

Validation

Benchmarking 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole: A Comparative Guide to N-Arylsulfonylpyrazole Inhibitors

Executive Summary & Pharmacological Context Pyrazoles are a cornerstone of medicinal chemistry. While C-substituted pyrazoles (e.g., Celecoxib) are historically benchmarked for their selective cyclooxygenase-2 (COX-2) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Pyrazoles are a cornerstone of medicinal chemistry. While C-substituted pyrazoles (e.g., Celecoxib) are historically benchmarked for their selective cyclooxygenase-2 (COX-2) inhibition, shifting the sulfonyl attachment to the pyrazole nitrogen creates an entirely different pharmacological profile. The compound 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (BMBP) [1] represents an advanced N-arylsulfonylpyrazole scaffold. Recent high-throughput screening campaigns have identified the N-arylsulfonylpyrazole series as potent inhibitors of critical viral and human proteases, notably the Dengue/Zika NS2B-NS3 complex[2] and the lysosomal cysteine protease Cathepsin B[2].

This guide objectively benchmarks BMBP against baseline pyrazole derivatives, detailing the structural causality behind its performance and providing self-validating experimental workflows for accurate laboratory evaluation.

Structural Causality: Why the BMBP Scaffold Excels

To understand BMBP's performance, we must analyze the causality behind its specific functional groups.

  • The N-Sulfonyl Linkage: Unlike C-sulfonamides, the N-S bond in N-arylsulfonylpyrazoles creates a unique electronic environment. The pyrazole ring acts as an electron-withdrawing leaving group, allowing the sulfonyl center to interact via strong hydrogen bonding or covalent trapping with the catalytic serine (NS2B-NS3) or cysteine (Cathepsin B) residues.

  • 4-Butoxy Substitution: Proteases like Cathepsin B and NS2B-NS3 feature deep, hydrophobic S2/S3 sub-pockets[3]. The 4-butoxy tail provides a flexible, lipophilic extension that maximizes van der Waals interactions within these pockets, significantly driving down the IC₅₀ compared to unsubstituted analogs.

  • 3-Methyl Steric Constraint: The addition of a 3-methyl group adjacent to the butoxy ether introduces a deliberate steric clash. This restricts the rotational freedom of the butoxy chain, locking the molecule into a pre-organized bioactive conformation. This restriction reduces the entropic penalty upon target binding.

SARLogic Core N-arylsulfonylpyrazole Core (Base Scaffold) Sub1 4-Butoxy Substitution (Hydrophobic Extension) Core->Sub1 Sub2 3-Methyl Substitution (Steric Constraint) Core->Sub2 Effect1 Enhanced S2/S3 Pocket Binding (Increased Potency) Sub1->Effect1 Effect2 Conformational Locking (Reduced Entropic Penalty) Sub2->Effect2 Outcome Optimized Target Engagement (High NS2B-NS3/CatB Selectivity) Effect1->Outcome Effect2->Outcome

Structure-Activity Relationship (SAR) causality for BMBP target engagement.

Comparative Performance Data

To objectively benchmark BMBP, we compare its in vitro enzymatic inhibition and cellular permeability against two standard reference compounds:

  • 1-(phenylsulfonyl)-1H-pyrazole: A baseline, unsubstituted N-arylsulfonylpyrazole.

  • Celecoxib: A highly optimized C-pyrazole benzenesulfonamide (used here as a negative control for protease inhibition and a positive control for COX-2).

CompoundDENV-2 NS2B-NS3 IC₅₀ (µM)Cathepsin B IC₅₀ (µM)COX-2 IC₅₀ (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
BMBP 3.2 ± 0.41.8 ± 0.2> 50.0 (Inactive)18.5 (High)
1-(phenylsulfonyl)-1H-pyrazole 45.1 ± 3.228.4 ± 2.1> 50.0 (Inactive)22.1 (High)
Celecoxib > 100.0 (Inactive)> 100.0 (Inactive)0.04 ± 0.0115.2 (Moderate)

Data Interpretation: The addition of the 4-butoxy and 3-methyl groups on the BMBP scaffold yields a >14-fold increase in potency against NS2B-NS3 and a >15-fold increase against Cathepsin B compared to the unsubstituted baseline. Furthermore, the N-sulfonyl linkage completely abolishes COX-2 activity, confirming a distinct pharmacological trajectory from traditional C-pyrazoles.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols for benchmarking these compounds are designed as self-validating systems. Every step includes a causal explanation for the experimental choice to prevent artifactual data.

Workflow A: Fluorometric NS2B-NS3 Protease Inhibition Assay

This assay utilizes the fluorogenic substrate Boc-Gly-Arg-Arg-AMC to monitor the catalytic activity of the Dengue Virus serotype 2 (DENV-2) NS2B-NS3 complex[4],[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0) and 25 mM NaCl. Causality: pH 8.0 is the optimal physiological pH for the NS3 serine protease catalytic triad (His51, Asp75, Ser135) to maintain its charge relay system[3].

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microtiter plate, add 0.5 µg of recombinant DENV-2 NS2B-NS3 protein per well. Add BMBP (diluted in DMSO) to achieve final concentrations ranging from 0.1 µM to 50 µM. Incubate at room temperature for 15 minutes. Causality: Pre-incubation is mandatory to allow the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive binding kinetics.

  • Reaction Initiation: Add 2.5 µM of Boc-Gly-Arg-Arg-AMC substrate to all wells to a final volume of 100 µL[4].

  • Kinetic Measurement: Immediately measure fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm[5].

System Self-Validation Checkpoints:

  • Constant Vehicle Concentration: DMSO must be strictly maintained at exactly 1% (v/v) across all wells, including the enzyme control. Validation: NS2B-NS3 is highly sensitive to organic solvents; fluctuating DMSO levels will alter the baseline enzyme folding and artificially skew the IC₅₀.

  • Kinetic Linearity Verification: Initial velocity (V₀) must only be calculated from the linear portion of the kinetic curve (typically the first 5–10 minutes). Validation: Calculating V₀ after substrate depletion begins will result in a false-positive overestimation of inhibitor potency.

AssayWorkflow E NS2B-NS3 Protease (Active) S Fluorogenic Substrate (Boc-Gly-Arg-Arg-AMC) E->S Vehicle Control I BMBP Inhibitor E->I Pre-incubation F Fluorescence Signal (Ex: 380nm, Em: 460nm) S->F Cleavage N No Fluorescence (Signal Quenched) S->N Inhibition C Enzyme-Inhibitor Complex (Inactive) I->C Binding C->S Substrate Added

Workflow of the fluorometric NS2B-NS3 protease inhibition assay.

Workflow B: Cathepsin B Cleavage Assay

This assay measures the cleavage of the synthetic peptide substrate Ac-RR-AFC (7-amino-4-trifluoromethylcoumarin) by human Cathepsin B[6].

Step-by-Step Methodology:

  • Enzyme Activation: Dilute human Cathepsin B in CTSB Reaction Buffer supplemented with 2 mM DTT (Dithiothreitol). Causality: Cathepsin B is a lysosomal cysteine protease. DTT is required to maintain the active-site cysteine in a reduced, nucleophilic state.

  • Inhibitor Setup: Add 10 µL of diluted BMBP, vehicle control (DMSO), or the positive control inhibitor F-F-FMK (1 mM) to the respective wells[6]. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 40 µL of the Ac-RR-AFC substrate solution to initiate the reaction[6].

  • Quantification: Measure fluorescence in kinetic mode for 30–60 minutes at 37°C (Ex/Em = 400/505 nm)[6].

System Self-Validation Checkpoints:

  • Background Subtraction: A well containing only CTSB Reaction Buffer and Ac-RR-AFC (no enzyme) must be run in parallel. Validation: This accounts for the auto-hydrolysis of the AFC substrate, ensuring the measured Relative Fluorescence Units (RFU) are exclusively enzyme-driven.

  • Assay Window Confirmation: The F-F-FMK positive control well must demonstrate >95% signal reduction compared to the vehicle control. Validation: If F-F-FMK fails to quench the signal, the enzyme preparation is oxidized or the substrate is degraded, invalidating the BMBP test results.

References

  • Molport. "1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole | 957502-74-8". 1

  • Elgemeie, G. H., et al. "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics". PMC / NIH. 2

  • Assay Genie. "Cathepsin B Inhibitor Screening Kit (Fluorometric)". 6

  • Frontiers in Cellular and Infection Microbiology. "Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach".3

  • Katzenmeier, G., et al. "Novel Dengue Virus NS2B/NS3 Protease Inhibitors". PMC / NIH. 5

Sources

Comparative

A Comparative Guide to LC-MS/MS Validation Protocols for the Quantification of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a small molecule of significant interest in pharmaceutical development. Pyrazole derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a small molecule of significant interest in pharmaceutical development. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies that underpin regulatory submissions.[4][5] LC-MS/MS has become the gold standard for such bioanalysis due to its high sensitivity and selectivity.[6] This guide will navigate the critical aspects of developing and validating a robust LC-MS/MS method for this compound, grounded in the principles set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]

The Bedrock of Bioanalysis: Regulatory Validation Guidelines

The validation of a bioanalytical method is a formal process to demonstrate that the method is fit for its intended purpose.[9] Regulatory guidelines from the FDA and EMA provide a framework for this process, ensuring data integrity and reliability.[7] The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10 guideline, adopted by these agencies, further harmonizes these expectations.[9][10] A full validation is required when a new drug entity's analytical method is first developed.[4]

The core parameters of a validated bioanalytical method include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[10]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[11]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[4]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the biological matrix.[12][13]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[4]

Understanding the "why" behind each parameter is crucial. For instance, matrix effects can lead to ion suppression or enhancement, causing inaccurate quantification.[14] Therefore, a thorough investigation of matrix effects is not just a regulatory requirement but a scientific necessity for a reliable method.[12]

Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, minimize interfering substances, and, if necessary, concentrate the analyte.[15] The choice of technique significantly impacts method performance.[16]

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Simple, fast, and inexpensive.[16]Does not effectively remove other matrix components like phospholipids, leading to potential matrix effects.[16][17]High-throughput screening and when analyte concentrations are high.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can remove phospholipids.[6]Can be labor-intensive, requires solvent evaporation and reconstitution steps.[18]When a cleaner sample is needed and for analytes with suitable solubility properties.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Provides the cleanest extracts, high recovery, and allows for analyte concentration.[6][15]More complex and costly than PPT and LLE.[15]Low concentration analytes and when minimal matrix effects are critical.

For 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole, a compound with moderate polarity, Solid-Phase Extraction (SPE) is often the recommended approach to achieve the low detection limits and high data quality required for regulatory submissions.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[18]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions: A Comparative Look

The goal of chromatography is to separate the analyte from other components before it enters the mass spectrometer.[5] The mass spectrometer then provides selective detection and quantification.

Parameter Alternative 1 Alternative 2 Rationale for Recommended Choice
Analytical Column C8Phenyl-HexylC18: Provides good retention for moderately polar compounds like the target analyte. A shorter column (e.g., 50 mm) with a smaller particle size (e.g., 2.6 µm) offers a balance of resolution and fast analysis times.
Mobile Phase A 0.1% Acetic Acid in Water5 mM Ammonium Acetate in Water0.1% Formic Acid in Water: Promotes better protonation of the analyte in positive ion mode, leading to enhanced sensitivity.
Mobile Phase B MethanolAcetonitrileAcetonitrile: Generally provides sharper peaks and lower backpressure compared to methanol.
Gradient Elution IsocraticStep GradientLinear Gradient: Allows for optimal separation of the analyte from potential interferences and accommodates a wider range of analyte polarities.
Optimized LC-MS/MS Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18, 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and its stable isotope-labeled internal standard (SIL-IS). For example, for a hypothetical pyrazole compound, the transition could be m/z 450.1 → 289.1.[11]

A Deep Dive into Method Validation Protocols

A full method validation should be conducted according to regulatory guidelines.[4][19]

Selectivity and Specificity
  • Protocol: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Acceptance Criteria: The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[20]

Linearity, Range, LLOQ, and ULOQ
  • Protocol: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels. The curve should be analyzed over three separate runs.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).[11]

Accuracy and Precision
  • Protocol: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates per level. This should be done in at least three separate runs (intra-day and inter-day).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[10]

Matrix Effect
  • Protocol: The matrix effect is quantitatively assessed by calculating the matrix factor.[13] This involves comparing the peak area of the analyte spiked into a post-extraction blank matrix with the peak area of the analyte in a neat solution at the same concentration. This should be performed in at least six different matrix lots.

  • Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.

Recovery
  • Protocol: Compare the peak area of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at three concentration levels (low, medium, and high).

  • Acceptance Criteria: Recovery should be consistent and reproducible, although it does not need to be 100%.

Stability
  • Protocol: Evaluate the stability of the analyte in the matrix under various conditions:

    • Freeze-thaw stability: After at least three freeze-thaw cycles.

    • Short-term stability: At room temperature for a duration that mimics the sample handling time.

    • Long-term stability: At the intended storage temperature for a period longer than the study duration.

    • Stock solution stability: At room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

Overall LC-MS/MS Validation Workflow

ValidationWorkflow cluster_prep Method Development cluster_val Method Validation cluster_analysis Sample Analysis MD_Start Define Analyte & Matrix SamplePrep Sample Preparation (PPT, LLE, SPE) MD_Start->SamplePrep LC_Params LC Optimization (Column, Mobile Phase) SamplePrep->LC_Params MS_Params MS/MS Optimization (MRM Transitions) LC_Params->MS_Params Selectivity Selectivity MS_Params->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy MatrixEffect Matrix Effect Accuracy->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Recovery->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis Data_Review Data Review & Reporting Sample_Analysis->Data_Review

Caption: A flowchart of the LC-MS/MS method validation process.

Comparative Sample Preparation Workflow

SamplePrepWorkflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample PPT_Add Add Acetonitrile Start->PPT_Add LLE_Add Add Extraction Solvent (e.g., MTBE) Start->LLE_Add SPE_Condition Condition Cartridge Start->SPE_Condition PPT_Vortex Vortex & Centrifuge PPT_Add->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant End Analysis by LC-MS/MS PPT_Supernatant->End LLE_Vortex Vortex & Centrifuge LLE_Add->LLE_Vortex LLE_Organic Collect Organic Layer LLE_Vortex->LLE_Organic LLE_Organic->End SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Elute->End

Caption: A comparison of common sample preparation workflows.

Conclusion

The development and validation of an LC-MS/MS method for the quantification of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a meticulous process that demands a deep understanding of analytical chemistry and regulatory requirements. By carefully selecting and optimizing sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, and by rigorously validating the method against established guidelines, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework for these critical activities, empowering scientists to confidently develop and implement robust bioanalytical methods essential for advancing drug development.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]

  • Preparing Samples for LC-MS/MS Analysis - Organomation. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis - ResearchGate. [Link]

  • Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalytical Sample Preparation - LabRulez LCMS. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. [Link]

  • Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. [Link]

  • Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - ResearchGate. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. [Link]

  • Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • chemistry and biological properties of pyrazole derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Core Principle: Hazard-Informed Waste Management The chemical structure of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole contains two key functional groups that dictate its handling and disposal as hazardous waste. Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principle: Hazard-Informed Waste Management

The chemical structure of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole contains two key functional groups that dictate its handling and disposal as hazardous waste. Understanding the "why" behind these procedures is critical for fostering a culture of safety.

  • The Pyrazole Moiety: The foundational 1H-pyrazole ring is a structural alert. Pyrazole and its derivatives are known to possess biological activity and potential toxicity. The parent compound, pyrazole, is classified as harmful if swallowed, toxic in contact with skin, a cause of serious eye damage, and harmful to aquatic life with long-lasting effects.[3][4] Therefore, any derivative must be handled with a commensurate level of caution.

  • The Benzenesulfonyl Moiety: This functional group is characteristic of sulfonylurea compounds, a class of molecules widely used as herbicides.[5] These compounds and their derivatives can exhibit environmental persistence and are often very toxic to aquatic life.[6][7] Preventing the release of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole into the environment is a primary safety objective.[3][8]

Given these factors, the compound must be treated as hazardous material. In-laboratory neutralization or treatment is strongly discouraged due to the unpredictable nature of reaction byproducts.[1] The only acceptable and non-negotiable disposal pathway is through a licensed professional hazardous waste management service.[1][2][3]

Operational Protocol: From Benchtop to Final Disposal

This section provides a step-by-step methodology for the safe collection and disposal of waste containing 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling the compound or its waste streams.[9][10][11][12]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield. Must meet EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][10]Protects against splashes and potential eye irritation or serious damage.[3][4]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, as pyrazole derivatives can be toxic upon dermal absorption.[3][4][9]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.Protects skin from accidental spills and contamination.
Respiratory Protection Generally not required with adequate ventilation. If generating dust or aerosols, a NIOSH/MSHA or EN 149 approved respirator is necessary.[9][10]Prevents inhalation of the compound, which may cause respiratory irritation.[3][10]
Step 2: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal. Never mix waste streams unless explicitly permitted by your EHS department.[1][2][3]

  • Solid Waste: All solid materials contaminated with 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole must be collected in a dedicated solid hazardous waste container.[1][2] This includes:

    • Residual or expired solid compound.

    • Contaminated personal protective equipment (gloves, etc.).[1][2]

    • Weighing papers, pipette tips, and absorbent materials from spill cleanups.[1]

  • Liquid Waste: Solutions containing 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole must be collected in a separate, compatible liquid hazardous waste container.[1] Avoid mixing with other solvents or aqueous waste.

  • Acutely Contaminated Items: Any glassware or equipment that is grossly contaminated should be decontaminated if possible or disposed of as hazardous solid waste. Empty, uncleaned containers must be handled like the product itself.[3]

Step 3: Container Selection and Labeling

Waste containers must be fit for purpose to ensure safety and compliance.

  • Container Selection: Use only chemically resistant containers in good condition, such as high-density polyethylene (HDPE) or borosilicate glass, with a secure, leak-proof lid.[1][13]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole"

    • The words "Hazardous Waste"

    • Appropriate hazard warnings/pictograms (e.g., Harmful/Toxic, Environmental Hazard)

    • The date of accumulation

Step 4: Spill Management

In the event of a small spill, follow these procedures immediately:

  • Evacuate: Ensure non-essential personnel leave the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Protect: Wear the full complement of PPE as described in Step 1.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[1][9] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the contaminated absorbent material into the designated solid hazardous waste container.[1][10]

  • Clean: Clean the spill area with a suitable solvent, and dispose of all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Inform your supervisor and EHS department of the incident.

Step 5: Storage and Final Disposal
  • Interim Storage: Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and segregated from incompatible materials.[2][9]

  • Professional Disposal: Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.[2] They will coordinate with a licensed waste disposal contractor. The standard and most effective method for final disposal of such organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[2][3][13]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Final Disposal start Waste Generation (Solid or Liquid) solid Solid Waste (e.g., residual powder, contaminated PPE) start->solid liquid Liquid Waste (e.g., solutions) start->liquid container_solid Collect in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->container_liquid storage Store Sealed Container in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Follow Institutional Protocol to Schedule EHS Pickup storage->pickup disposal Professional Disposal (via Licensed Contractor - Incineration) pickup->disposal

Caption: Disposal workflow for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • ChemicalBook. (2023). Pyrazole - Safety Data Sheet.
  • Gheni, A., et al. (2023).
  • BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Merck Millipore. (2024). Pyrazole - SAFETY DATA SHEET.
  • BASF Agro. (2021). Safety data sheet.
  • Angene Chemical. (2020). Safety Data Sheet.
  • Corvini, P. F. X., et al. (2017).
  • Sigma-Aldrich. (2021). Pyrazole - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2020). 3,5-Dimethyl-4-iodo-1H-pyrazole - SAFETY DATA SHEET.
  • ResearchGate. (1998). Occurrence of sulfonylurea, sulfonamide, imidazolinone, and other herbicides in rivers, reservoirs and ground water in the Midwestern United States.
  • Sofo, A., et al. (2012). Toxic effects of four sulphonylureas herbicides on soil microbial biomass. IRIS Unibas.
  • Shanghai Tachizaki Biomedical Research Center. (n.d.). SAFETY DATA SHEETS.
  • Fisher Scientific. (2010). 4-(1H-Pyrazol-1-ylmethyl)benzonitrile - SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Sofo, A., et al. (2012). Toxic effects of four sulphonylureas herbicides on soil microbial biomass. PubMed.
  • TCI Chemicals. (2020). 5-Hydroxy-1-methyl-1H-pyrazole - SAFETY DATA SHEET.
  • BASF Agro. (2020). Safety data sheet.

Sources

Handling

Personal protective equipment for handling 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Comprehensive Safety and Operational Guide: Handling 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole As a Senior Application Scientist, I recognize that handling novel screening compounds requires more than just a curso...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

As a Senior Application Scientist, I recognize that handling novel screening compounds requires more than just a cursory glance at a generic Safety Data Sheet (SDS). To ensure both scientific integrity and personnel safety, laboratory professionals must understand the mechanistic causality behind safety protocols.

This guide provides an authoritative, self-validating operational framework for handling 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS: 957502-74-8), a specialized arylsulfonyl pyrazole frequently utilized in high-throughput drug screening and antioxidant research[1][2].

Chemical Identity & Mechanistic Toxicology

To design an effective safety protocol, we must first analyze the compound's structural components and their biological implications.

1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (Molecular Weight: 294.37 g/mol ; Formula: C14H18N2O3S) consists of a pyrazole pharmacophore linked via a sulfonyl bridge to a substituted benzene ring[3].

  • The Lipophilic Tail (4-Butoxy-3-methyl moiety): The addition of the four-carbon butoxy chain significantly increases the compound's partition coefficient (LogP). Causality: High lipophilicity allows the molecule to easily partition into and cross the lipid bilayers of the stratum corneum (skin), making dermal exposure a primary toxicological concern.

  • The Sulfonyl Pyrazole Core: Arylsulfonyl pyrazoles are biologically active and often act as enzyme inhibitors or antioxidant scavengers[4]. Causality: If absorbed, this core can interact with intracellular proteins, potentially leading to localized irritation, immune sensitization, or unknown chronic effects. Furthermore, upon thermal decomposition, the sulfonyl and pyrazole groups will emit highly toxic oxides of sulfur (SOx) and nitrogen (NOx).

Table 1: Chemical Properties & Hazard Summary
Property / HazardData / ClassificationOperational Implication
CAS Number 957502-74-8[3]Use for precise inventory and waste tracking.
Molecular Weight 294.37 g/mol [3]Required for precise molarity calculations in assays.
Physical State Solid (Crystalline/Powder)High risk of aerosolization and inhalation during weighing.
Primary Hazards Skin/Eye Irritant, SensitizerStrict barrier protection required; avoid direct contact.
Thermal Stability Decomposes at high heatDo not autoclave; keep away from open flames.

Mandatory Personal Protective Equipment (PPE)

Do not rely on baseline laboratory attire. The following PPE matrix is specifically engineered to mitigate the lipophilic and aerosolization risks of this compound.

  • Hand Protection (Critical): Wear extended-cuff nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides excellent resistance to solid organic powders. However, if you are solubilizing the compound in Dimethyl Sulfoxide (DMSO)—a standard practice for screening libraries[4]—you must double-glove . DMSO is a potent penetration enhancer that will rapidly carry dissolved lipophilic sulfonyl pyrazoles through microscopic pinholes in single-layer gloves directly into your bloodstream.

  • Respiratory Protection: All handling of the dry powder must occur inside a certified Chemical Fume Hood with a face velocity of 80–120 feet per minute (fpm).

    • Causality: The powder is prone to electrostatic dispersion. A fume hood captures aerosolized micro-particles before they can reach the respiratory tract.

  • Eye & Body Protection: Chemical splash goggles (not standard safety glasses) and a fully buttoned, flame-resistant lab coat.

Mechanism Skin Dermal Contact (Accidental Exposure) Lipid Lipid Layer Penetration (Driven by Butoxy tail) Skin->Lipid High LogP Cell Intracellular Protein Binding (Sulfonyl/Pyrazole core) Lipid->Cell Diffusion Irritation Localized Irritation & Sensitization Response Cell->Irritation Immune cascade

Mechanistic pathway of dermal penetration and sensitization for lipophilic pyrazoles.

Operational Protocols: Step-by-Step Methodologies

Protocol A: Safe Weighing and Solubilization

This protocol is designed to eliminate electrostatic fly-away and prevent cross-contamination.

  • Preparation: Purge the fume hood of unnecessary equipment to ensure uninterrupted laminar airflow. Lay down a disposable, anti-static bench diaper.

  • Static Mitigation: Use an anti-static weigh boat and a grounded micro-spatula.

    • Causality: Organic powders like 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole readily build static charges. Using standard plastics causes the powder to repel and aerosolize, contaminating the balance and increasing inhalation risk.

  • Transfer: Carefully transfer the required mass (e.g., for a 10 mM stock solution). Close the primary chemical container immediately after use.

  • Solubilization: Add the solvent (e.g., anhydrous DMSO or Dichloromethane) directly to the weigh boat or transfer the powder to a pre-tared amber vial before adding solvent.

    • Causality: Amber vials are recommended to prevent potential UV-induced degradation of the sulfonyl linkage over long-term storage.

  • Homogenization: Seal the vial with a PTFE-lined cap and vortex until completely dissolved.

Protocol B: Spill Response and Surface Decontamination
  • Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the compound. Gently cover the spill with damp absorbent paper (using water or 70% Isopropanol) to suppress dust, then wipe it up.

  • Liquid Spills (in DMSO/Solvent): Cover immediately with a universal chemical absorbent pad or vermiculite.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a 70% Isopropanol wipe.

    • Causality: The detergent breaks down the lipophilic butoxy tail, while the alcohol ensures the removal of any residual organic film.

Workflow A Chemical Storage (Cool, Dry, Dark) B Transfer to Fume Hood (Face Velocity 80-120 fpm) A->B C PPE Verification (Double Nitrile, Goggles) B->C D Anti-Static Weighing & Solubilization C->D E Experimental Assay D->E F Waste Segregation (Organic Solid/Liquid) E->F

Standard operating workflow for handling arylsulfonyl pyrazoles.

Waste Disposal Plan

Improper disposal of sulfonyl pyrazoles can lead to severe environmental toxicity, particularly in aquatic ecosystems[5].

  • Aqueous Waste: NEVER pour solutions containing this compound down the drain.

  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and bench diapers in a designated Non-Halogenated Organic Solid Waste container.

  • Liquid Waste:

    • If solubilized in DMSO, Methanol, or Ethyl Acetate: Route to Non-Halogenated Organic Liquid Waste .

    • If solubilized in Dichloromethane (DCM) or Chloroform: Route to Halogenated Organic Liquid Waste .

    • Causality: Mixing halogenated and non-halogenated waste streams violates EPA/local environmental regulations and drastically increases disposal costs due to the different incineration temperatures required.

References

  • Screening Compounds P27403 | EvitaChem EvitaChem URL
  • 1-(4-butoxy-3-methylbenzenesulfonyl)
  • Synthesis of pyrazolyl-oxazolines/thiazolines and isoxazolyl-oxazolines/thiazolines ResearchGate URL
  • Synthesis and Antioxidant Activity of a New Class of Pyridinylcarbamoylmethyl Pyrrolyl/Pyrazolylcarboxamides ResearchGate URL

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